Technical Documentation Center

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
  • CAS: 5110-02-1

Core Science & Biosynthesis

Foundational

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid: An Overview

For Research Use Only. Not for use in diagnostic procedures.

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Molecular Formula: C₁₆H₁₂N₂O₂ Molecular Weight: 264.28 g/mol CAS Number: 5110-02-1

Introduction

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a heterocyclic organic compound featuring a quinoline core substituted with a methyl group at the 6-position, a pyridin-3-yl group at the 2-position, and a carboxylic acid at the 4-position. This molecule belongs to the broader class of quinoline-4-carboxylic acids, a scaffold of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Research into substituted quinoline-4-carboxylic acids has explored their potential as kinase inhibitors, particularly in the context of cancer therapy.

Physicochemical Properties

While detailed experimental data for this specific compound is not widely available in published literature, its general physicochemical properties can be inferred from its structure. The presence of the carboxylic acid group suggests it is an acidic compound. The quinoline and pyridine rings confer aromatic character and potential for various intermolecular interactions.

PropertyValueSource
Molecular FormulaC₁₆H₁₂N₂O₂PubChem
Molecular Weight264.28 g/mol PubChem
CAS Number5110-02-1Chemical Supplier Catalogs

Synthesis

The synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid can be achieved through established methods for quinoline synthesis, most notably the Pfitzinger reaction.

Experimental Protocol: Pfitzinger Synthesis (General Procedure)

The Pfitzinger reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, the likely precursors would be 5-methylisatin and 3-acetylpyridine.

Materials:

  • 5-Methylisatin

  • 3-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid for acidification

  • Diethyl ether (for extraction)

Procedure:

  • A solution of potassium hydroxide is prepared in a mixture of ethanol and water.

  • 5-Methylisatin is added to the basic solution, leading to the opening of the isatin ring to form the potassium salt of 2-amino-5-methylphenylglyoxylic acid.

  • 3-Acetylpyridine is then added to the reaction mixture.

  • The mixture is heated under reflux for several hours to facilitate the condensation and cyclization reactions.

  • After cooling, the reaction mixture is diluted with water.

  • The aqueous solution is washed with diethyl ether to remove any unreacted 3-acetylpyridine.

  • The aqueous layer is then acidified with an acid (e.g., HCl or acetic acid) to precipitate the crude 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

  • The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent.

Caption: Pfitzinger synthesis workflow.

Biological Activity

Kinase Inhibition

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid has been investigated as a potential kinase inhibitor. Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline scaffold can serve as a template for designing molecules that bind to the ATP-binding pocket of kinases.

Specifically, this compound and its positional isomer, 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, have been explored as inhibitors of Aurora kinases (Aurora A and Aurora B), which are key regulators of mitosis.

Comparative Activity

Caption: Proposed mechanism of action.

Conclusion

6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is a molecule of interest within the field of medicinal chemistry, particularly in the context of developing novel kinase inhibitors. While its synthesis is achievable through established chemical reactions like the Pfitzinger synthesis, detailed public data on its biological activity and experimental protocols are limited. The available information points towards a potential role as an Aurora kinase inhibitor, although it appears to be less potent than its 8-methyl isomer. Further research and publication of detailed experimental findings would be necessary to fully elucidate the therapeutic potential of this compound.

Exploratory

Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structure elucidation of 6...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data interpretation involved in the structure elucidation of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. This document serves as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and development of novel quinoline-based compounds.

Synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

Proposed Synthetic Protocol: Pfitzinger Reaction

The Pfitzinger reaction provides a robust method for the synthesis of quinoline-4-carboxylic acids by condensing an isatin derivative with a carbonyl compound containing an α-methylene group under basic conditions.[1][2]

Experimental Protocol:

  • Preparation of the Isatin Derivative: 5-Methylisatin is prepared from p-toluidine through a multi-step synthesis involving chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by cyclization in sulfuric acid.

  • Condensation Reaction: A mixture of 5-methylisatin (1 equivalent) and 3-acetylpyridine (1.1 equivalents) is refluxed in a 33% aqueous potassium hydroxide solution for 12-24 hours.

  • Work-up and Isolation: After cooling, the reaction mixture is diluted with water and washed with diethyl ether to remove unreacted 3-acetylpyridine. The aqueous layer is then cooled in an ice bath and acidified with glacial acetic acid to a pH of approximately 4-5, leading to the precipitation of the crude product.

  • Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from ethanol or a mixture of ethanol and water to yield 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid as a solid.

Logical Workflow for Pfitzinger Synthesis:

Pfitzinger_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p_toluidine p-Toluidine chloral_hydrate Chloral Hydrate & Hydroxylamine p_toluidine->chloral_hydrate Isonitrosoacetanilide formation h2so4 H₂SO₄ chloral_hydrate->h2so4 Cyclization methylisatin 5-Methylisatin h2so4->methylisatin reflux Reflux (12-24h) methylisatin->reflux acetylpyridine 3-Acetylpyridine acetylpyridine->reflux koh 33% aq. KOH koh->reflux dilution Dilution with H₂O reflux->dilution extraction Washing with Et₂O dilution->extraction acidification Acidification (Acetic Acid) extraction->acidification precipitation Precipitation acidification->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol/H₂O) filtration->recrystallization product 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid recrystallization->product

Pfitzinger Synthesis Workflow

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the chemical structure of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H and ¹³C NMR chemical shifts are crucial for confirming the connectivity of the atoms in the molecule. The expected shifts are based on the analysis of similar quinoline and pyridine derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80 - 9.20m2HProtons on the pyridine ring adjacent to N
~8.50s1HH5 of quinoline
~8.20d1HH8 of quinoline
~8.00s1HH3 of quinoline
~7.80d1HH7 of quinoline
~7.50 - 7.60m1HProton on the pyridine ring
~2.50s3H-CH₃
~13.0 - 14.0br s1H-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~168.0-COOH
~155.0C2 of quinoline
~150.0C8a of quinoline
~148.0 - 152.0Carbons of the pyridine ring
~138.0C6 of quinoline
~135.0C4a of quinoline
~130.0C8 of quinoline
~128.0C5 of quinoline
~125.0C7 of quinoline
~122.0C3 of quinoline
~120.0Carbon of the pyridine ring
~21.0-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
264[M]⁺, Molecular ion
219[M - COOH]⁺, Loss of the carboxylic acid group
192[M - COOH - HCN]⁺, Subsequent loss of hydrogen cyanide

Potential Biological Activity and Signaling Pathway

Quinoline-4-carboxylic acid derivatives have been investigated for a range of biological activities, with a notable number of compounds showing inhibitory effects on dihydroorotate dehydrogenase (DHODH).[3] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[4]

Mechanism of DHODH Inhibition:

Inhibitors of DHODH, such as the well-studied brequinar, bind to the ubiquinone binding site of the enzyme, preventing the conversion of dihydroorotate to orotate. This blockage of the pyrimidine synthesis pathway leads to a depletion of the nucleotide pool, ultimately arresting the cell cycle and inhibiting cell proliferation.[3][5]

Signaling Pathway of DHODH Inhibition:

DHODH_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibition Inhibition cluster_outcome Cellular Outcome Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Ubiquinone -> Ubiquinol Pyrimidine_Depletion Pyrimidine Depletion DHODH->Pyrimidine_Depletion UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Nucleotides UTP, CTP, dCTP, dTTP UMP->Nucleotides DNA_RNA_Synthesis_Block Inhibition of DNA and RNA Synthesis Inhibitor 6-Methyl-2-pyridin-3-ylquinoline- 4-carboxylic acid (Proposed) Inhibitor->DHODH Inhibition Pyrimidine_Depletion->DNA_RNA_Synthesis_Block Cell_Cycle_Arrest Cell Cycle Arrest (S-phase) DNA_RNA_Synthesis_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

DHODH Inhibition Pathway

This guide provides a foundational understanding of the synthesis and structural characterization of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid. The detailed protocols and data serve as a practical resource for researchers in the field of medicinal chemistry and drug discovery.

References

Foundational

An In-depth Technical Guide to 6-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid (CAS Number: 5110-02-1)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid, a heterocyclic compound identified b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid, a heterocyclic compound identified by the CAS number 5110-02-1. This document consolidates available data on its chemical and physical properties, synthesis, and potential therapeutic applications. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide draws upon established knowledge of quinoline-4-carboxylic acid derivatives to provide detailed theoretical and methodological frameworks for its synthesis and biological evaluation. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel chemical entities for therapeutic use.

Chemical and Physical Properties

6-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid is a complex aromatic molecule. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
CAS Number 5110-02-1Sigma-Aldrich
Molecular Formula C₁₆H₁₂N₂O₂Sigma-Aldrich
Molecular Weight 264.28 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
InChI 1S/C16H12N2O2/c1-10-4-5-14-12(7-10)13(16(19)20)8-15(18-14)11-3-2-6-17-9-11/h2-9H,1H3,(H,19,20)Sigma-Aldrich
InChI Key YVJIAXLVVRQUJP-UHFFFAOYSA-NSigma-Aldrich
SMILES CC1=CC2=C(N=C(C3=CN=CC=C3)C=C2C(O)=O)C=C1Sigma-Aldrich

Synthesis

The synthesis of 6-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid can be achieved via the Pfitzinger reaction. This well-established method involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the title compound, the logical precursors are 5-methylisatin and 3-acetylpyridine.

Proposed Synthesis Workflow

The Pfitzinger reaction proceeds through several key mechanistic steps, which are illustrated in the workflow diagram below.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product A 5-Methylisatin D Potassium salt of 5-methylisatinic acid A->D Ring opening B 3-Acetylpyridine E Enamine intermediate B->E C Base (e.g., KOH) D->E Condensation F 6-Methyl-2-(3-pyridinyl)-4- quinolinecarboxylic acid E->F Cyclization and Dehydration

Caption: Proposed Pfitzinger reaction workflow for the synthesis of 6-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the Pfitzinger reaction and may require optimization for the specific synthesis of 6-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid.

Materials:

  • 5-Methylisatin

  • 3-Acetylpyridine

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric acid (HCl) or Acetic acid for acidification

  • Diatomaceous earth (optional)

Procedure:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide in a mixture of ethanol and water.

  • Addition of Reactants: To the basic solution, add 5-methylisatin and 3-acetylpyridine.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • After cooling, the reaction mixture may be filtered to remove any insoluble material.

    • The solvent is then removed under reduced pressure.

    • The residue is dissolved in water.

    • The aqueous solution is washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted 3-acetylpyridine.

    • The aqueous layer is then acidified with HCl or acetic acid to precipitate the product.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include aromatic protons from both the quinoline and pyridine rings, a singlet for the methyl group on the quinoline ring, and a downfield signal for the carboxylic acid proton.

  • ¹³C NMR: Aromatic carbons from both heterocyclic rings, a signal for the methyl carbon, and a downfield signal for the carboxylic acid carbon are anticipated.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • O-H stretching of the carboxylic acid (broad band).

  • C=O stretching of the carboxylic acid.

  • C=N and C=C stretching of the aromatic rings.

  • C-H stretching of the aromatic rings and the methyl group.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (264.28 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the bond between the quinoline and pyridine rings.

Potential Biological Activities and Uses

Derivatives of quinoline-4-carboxylic acid are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The specific biological profile of 6-Methyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid has not been extensively reported. However, based on the activities of structurally related compounds, it is a candidate for investigation in these therapeutic areas.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases.[3]

Proposed Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxic effects of the compound on cancer cell lines.

G A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of the compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I G A Prepare serial dilutions of the compound in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive and negative controls B->C D Incubate at the optimal temperature for the microorganism C->D E Visually inspect for turbidity after incubation D->E F Determine the MIC as the lowest concentration with no visible growth E->F

References

Exploratory

A Comprehensive Technical Guide to Substituted Quinoline Carboxylic Acids: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities. Among these, substituted quinoline carboxylic acids have garnered significant attention due to their therapeutic potential as anticancer, antimicrobial, and antiviral agents. This in-depth technical guide provides a comprehensive literature review of this important class of compounds, focusing on their synthesis, quantitative biological data, and the structure-activity relationships that govern their efficacy.

Core Synthetic Methodologies

The synthesis of substituted quinoline carboxylic acids is primarily achieved through well-established named reactions, most notably the Doebner and Pfitzinger reactions. These methods offer versatile routes to a wide array of derivatives.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to produce 2-substituted quinoline-4-carboxylic acids.[1] The reaction is typically carried out in a suitable solvent like ethanol and can be catalyzed by acids.[1]

A general procedure for the Doebner synthesis of 2-aryl-quinoline-4-carboxylic acids is as follows:

  • Reaction Setup: Aniline, an appropriate benzaldehyde derivative, and pyruvic acid are combined in a solvent, such as ethanol.[2]

  • Catalyst: A catalytic amount of an acid, for instance, trifluoroacetic acid, may be added to facilitate the reaction.[2]

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to drive the reaction to completion.[2]

Doebner_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Aniline Aniline Mixing Mixing in Solvent (e.g., Ethanol) Aniline->Mixing Aldehyde Aldehyde Aldehyde->Mixing PyruvicAcid Pyruvic Acid PyruvicAcid->Mixing Reflux Reflux with Catalyst Mixing->Reflux QuinolineCarboxylicAcid Substituted Quinoline Carboxylic Acid Reflux->QuinolineCarboxylicAcid

Caption: A generalized workflow for the Doebner synthesis of substituted quinoline carboxylic acids.

The Pfitzinger Reaction

The Pfitzinger reaction involves the condensation of isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base, such as potassium hydroxide, to yield quinoline-4-carboxylic acids.[3]

A typical experimental protocol for the Pfitzinger synthesis is as follows:

  • Reactant Preparation: A solution of isatin and a suitable ketone (e.g., acetophenone) is prepared in a solvent like ethanol.

  • Base Addition: A strong base, commonly potassium hydroxide, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated under reflux for an extended period, often 12-24 hours.[4]

  • Workup: After cooling, the solvent is removed, and the residue is dissolved in water. The aqueous layer is washed with an organic solvent to remove impurities.

  • Precipitation: The aqueous layer is then acidified, typically with acetic acid or hydrochloric acid, to precipitate the quinoline-4-carboxylic acid product.[4]

  • Isolation: The solid product is collected by filtration, washed with water, and dried.

Pfitzinger_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Isatin Isatin Mixing Mixing in Solvent (e.g., Ethanol) Isatin->Mixing Carbonyl Carbonyl Compound Carbonyl->Mixing Base Base (e.g., KOH) Base->Mixing Reflux Reflux Mixing->Reflux Workup Aqueous Workup Reflux->Workup Acidification Acidification Workup->Acidification QuinolineCarboxylicAcid Substituted Quinoline Carboxylic Acid Acidification->QuinolineCarboxylicAcid

Caption: A generalized workflow for the Pfitzinger synthesis of substituted quinoline carboxylic acids.

Biological Activities and Structure-Activity Relationships

Substituted quinoline carboxylic acids exhibit a remarkable range of biological activities, with their potency and selectivity being highly dependent on the nature and position of substituents on the quinoline ring.

Anticancer Activity

A significant area of research has focused on the development of substituted quinoline carboxylic acids as anticancer agents. One of the key mechanisms of action is the inhibition of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthetic pathway.[2][5]

The novel anticancer drug candidate brequinar sodium, a 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid, is a known inhibitor of DHODH.[5] Structure-activity relationship studies on a series of quinoline 4-carboxylic acid analogs have identified three critical regions for potent DHODH inhibition: bulky hydrophobic substituents at the C(2) position, a strict requirement for the carboxylic acid at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring.[5]

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Biosynthesis cluster_inhibitor Inhibition Dihydroorotate Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP ... DNA_RNA DNA and RNA Synthesis UMP->DNA_RNA QuinolineCA Substituted Quinoline Carboxylic Acid QuinolineCA->DHODH Inhibits

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by substituted quinoline carboxylic acids.

The following table summarizes the in vitro anticancer activity of selected substituted quinoline carboxylic acids.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Brequinar analog2-(2'-Fluoro-1,1'-biphenyl-4-yl)-0.250 ± 0.11 (DHODH)[2]
412-(Substituted pyridine)HCT-116-[2]
432-(Substituted pyridine)-0.0262 ± 0.0018 (DHODH)[2]
Amifloxacin (16)1-methylamino, 7-(4-methyl-1-piperazinyl)E. coli0.25 (MIC)[6]
- 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)MCF-782.9% growth reduction[3]
7 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)T47D0.016 ± 0.003[7]
Antimicrobial Activity

Substituted quinoline carboxylic acids, particularly the quinolones, are a well-established class of antibacterial agents. The substitution pattern on the quinoline nucleus significantly influences their potency and spectrum of activity.[1] The introduction of basic groups can be beneficial for regulating physicochemical properties and enhancing antimicrobial activity.[2]

The following table presents the in vitro antimicrobial activity of representative substituted quinoline carboxylic acids.

Compound ClassSubstitution PatternTarget OrganismMIC (µg/mL)Reference
Quinolone7,8-disubstituted 1-cyclopropyl-6-fluoroGram-negative bacteriaVaries[1]
Amino-substituted6-fluoro, 1- and 7-amino substitutedE. coli0.25[6]
2-Aryl-quinoline-4-carboxylic acidVarious aryl groups at C-2S. aureus, E. coliVaries[8]
Quinoline-3-carboxylic acidVariousB. cereus, S. aureus, P. aeruginosa, E. coli3.12 - 50[9]
Antiviral Activity

More recently, substituted quinoline carboxylic acids have emerged as promising antiviral agents. Their mechanism of action can involve targeting host factors essential for viral replication, which may reduce the likelihood of developing drug resistance.[7][10] One such target is the host enzyme DHODH, which is also implicated in their anticancer activity.[7][10]

The following table summarizes the in vitro antiviral activity of selected substituted quinoline carboxylic acids.

Compound IDSubstitution PatternVirusEC50Reference
C446-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)VSV1.9 nM[10]
C446-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)WSN-Influenza41 nM[10]
2 N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amineZika Virus0.8 ± 0.07 µM[11]
19 Quinoline analogueEV-D680.05 µM[12]
4 Quinoline derivativeRSV8.6 µg/mL[13]
6 Quinoline derivativeYFV3.5 µg/mL[13]

Conclusion

Substituted quinoline carboxylic acids represent a versatile and highly valuable class of compounds in drug discovery and development. Their diverse biological activities, coupled with well-established synthetic routes, make them attractive candidates for further investigation. The structure-activity relationships discussed herein provide a foundation for the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Continued exploration of this chemical space is likely to yield new therapeutic agents for a range of diseases.

References

Foundational

Technical Whitepaper: Therapeutic Applications of Rapamycin (Sirolimus)

Audience: Researchers, Scientists, and Drug Development Professionals Abstract Rapamycin, also known as Sirolimus, is a macrolide compound initially discovered as an antifungal agent and now established as a potent inhib...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, also known as Sirolimus, is a macrolide compound initially discovered as an antifungal agent and now established as a potent inhibitor of the mechanistic Target of Rapamycin (mTOR) kinase.[1][2] This inhibition modulates the mTOR signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival.[3][4][5] Its profound effects on cellular processes have led to its approval and investigation for a wide range of therapeutic applications. This document provides a technical overview of Rapamycin's mechanism of action, its established and emerging therapeutic uses, quantitative efficacy data, and detailed protocols for key experimental assays used in its study.

Mechanism of Action: Inhibition of the mTORC1 Signaling Pathway

Rapamycin exerts its effects by specifically targeting the mTOR protein, a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[5][6] Rapamycin's primary therapeutic action is the allosteric inhibition of mTORC1.[7]

The mechanism involves Rapamycin first binding to an intracellular receptor, the FK506-binding protein of 12 kDa (FKBP12).[4][8] This Rapamycin-FKBP12 complex then binds directly to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex.[1][4] This action does not directly inhibit the catalytic activity of the kinase but rather destabilizes the complex and prevents it from phosphorylating its key downstream effectors, namely the p70 S6 Kinase (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][7] The inhibition of these substrates leads to a downstream suppression of protein synthesis and arrests the cell cycle in the G1 phase, thereby halting cell growth and proliferation.[8][9] While mTORC2 is considered largely insensitive to acute Rapamycin treatment, prolonged exposure can inhibit its assembly and function in certain cell types.[6][7]

mTOR_Pathway cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_output Downstream Effects GrowthFactors Growth Factors (Insulin, IGF-1) mTOR mTOR Kinase GrowthFactors->mTOR + AminoAcids Amino Acids AminoAcids->mTOR + Raptor Raptor mTOR->Raptor mLST8 mLST8 mTOR->mLST8 S6K1 p70 S6K1 mTOR->S6K1 P EBP1 4E-BP1 mTOR->EBP1 P ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EBP1->ProteinSynthesis Inhibits when unphosphorylated Proliferation Cell Proliferation ProteinSynthesis->Proliferation Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 Rap_FKBP12->mTOR Inhibits

Caption: Rapamycin's mechanism of action on the mTORC1 signaling pathway.

Therapeutic Applications & Efficacy Data

Rapamycin's potent antiproliferative and immunosuppressive properties have been successfully translated into several clinical applications.[10][11]

Organ Transplantation

Rapamycin is FDA-approved for the prevention of organ rejection, particularly in kidney transplant recipients.[12][13][14] As an immunosuppressant, it inhibits the proliferation of T cells and B cells by blocking their response to interleukin-2 (IL-2).[15] This action prevents the recipient's immune system from mounting an attack against the foreign organ, significantly improving graft survival.[13][16] It is often used in combination with other immunosuppressants like calcineurin inhibitors or as a maintenance therapy.[16][17]

Oncology

The central role of the mTOR pathway in regulating cell growth and its frequent dysregulation in cancer make it a prime target for oncology.[3][11] Rapamycin and its analogs (rapalogs) have shown cytostatic, rather than cytotoxic, effects by inducing G1 cell-cycle arrest.[3][11] They have been approved for treating specific cancers, including advanced renal cell carcinoma and certain types of tumors associated with tuberous sclerosis complex (TSC).[3][12] Preclinical studies demonstrate that Rapamycin can slow tumor progression and, in some animal models, prevent cancer development.[18][19]

Table 1: In Vitro Efficacy of Rapamycin in Human Cancer Cell Lines

Cell Line Cancer Type Assay Endpoint Reported IC₅₀ Value Citation(s)
MCF-7 Breast Cancer Growth Inhibition ~20 nM [20]
T98G Glioblastoma Cell Viability ~2 nM [21]
Ca9-22 Oral Cancer Cell Proliferation ~15 µM [21]
MDA-MB-231 Breast Cancer Growth Inhibition ~20 µM [20]
U87-MG Glioblastoma Cell Viability ~1 µM [21]

Note: IC₅₀ values are highly dependent on experimental conditions, including treatment duration and the specific assay used.[21]

Cardiovascular Interventions

Rapamycin is widely used to coat coronary stents, creating what are known as drug-eluting stents (DES).[12][15] Following the implantation of a stent to open a blocked artery, a process called in-stent restenosis can occur, where smooth muscle cells proliferate and re-narrow the vessel.[22] The antiproliferative properties of Rapamycin effectively inhibit this neointimal proliferation, significantly reducing the rates of restenosis compared to bare-metal stents (BMS).[22][23][24]

Table 2: Clinical Efficacy of Rapamycin-Eluting Stents (RES) vs. Bare-Metal Stents (BMS)

Clinical Study / Endpoint RES Group BMS Group Outcome Citation(s)
RAVEL Trial (6-month)
In-Stent Restenosis Rate 0% 26.6% Significant reduction [24]
Target Lesion Revascularization 0% 22.9% Significant reduction [24]
ISAR Project (dose-finding)
In-Segment Restenosis Rate 14.7% (2.0% Rapa) 25.9% Dose-dependent reduction [23]
Target Lesion Revascularization 8.8% (2.0% Rapa) 21.5% Dose-dependent reduction [23]
ORBIT Study (Oral Rapamycin)

| In-Stent Binary Restenosis | 6.9% (5mg/day) | - | Low rates observed |[25] |

Key Experimental Protocols

Assessing the efficacy and mechanism of Rapamycin requires robust and reproducible experimental methods. Western blotting to confirm pathway inhibition and cell proliferation assays to measure functional outcomes are fundamental to this research.

Protocol: Western Blot for mTOR Pathway Inhibition

This protocol details the detection of decreased phosphorylation of p70 S6 Kinase (p-p70S6K), a direct downstream target of mTORC1, in response to Rapamycin treatment.[7]

WB_Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., MCF-7) - Treat with Rapamycin (e.g., 20 nM) and vehicle control (DMSO) for 24h. B 2. Cell Lysis - Wash cells with ice-cold PBS. - Add RIPA buffer with protease/ phosphatase inhibitors. - Scrape, collect, and centrifuge to remove debris. A->B C 3. Protein Quantification - Determine protein concentration of the supernatant (lysate) using a BCA or Bradford assay. B->C D 4. SDS-PAGE - Normalize samples to equal protein concentration with Laemmli buffer. - Boil samples at 95°C for 5 min. - Load onto a polyacrylamide gel and run electrophoresis to separate proteins by size. C->D E 5. Protein Transfer - Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA). - Incubate with primary antibodies (anti-p-p70S6K, anti-total-p70S6K, anti-Actin) overnight at 4°C. E->F G 7. Detection - Wash membrane. - Incubate with HRP-conjugated secondary antibody for 1h. - Wash and apply ECL substrate. F->G H 8. Imaging & Analysis - Capture chemiluminescent signal. - Quantify band intensity. - Normalize p-p70S6K to total p70S6K and loading control (Actin). G->H

Caption: Standard experimental workflow for Western Blot analysis.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., T98G, MCF-7) and allow them to adhere overnight. Treat cells with the desired concentrations of Rapamycin (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[21]

  • Lysis and Protein Extraction: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).[26] Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[26][27] Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[26] Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[26]

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).[21][26]

  • Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20-30 µg) and add Laemmli sample buffer.[26] Boil the samples at 95-100°C for 5 minutes.[21] Load the samples onto an SDS-polyacrylamide gel and separate the proteins via electrophoresis.[28]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[26][28]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or Bovine Serum Albumin in TBST) to prevent non-specific antibody binding.[26]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include: anti-phospho-p70S6K (Thr389), anti-total p70S6K, and a loading control (e.g., anti-Actin or anti-GAPDH).[21]

    • Secondary Antibody Incubation: Wash the membrane, then incubate for 1 hour at room temperature with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.[26][27]

  • Detection and Analysis: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[26] Quantify the band intensities and normalize the phosphorylated protein signal to the total protein and the loading control to determine the relative inhibition.[21]

Protocol: Cell Proliferation (MTT) Assay

This protocol measures changes in cell viability and proliferation based on metabolic activity. It is commonly used to generate dose-response curves and calculate IC₅₀ values for antiproliferative compounds like Rapamycin.[9][29]

Detailed Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5x10⁴ cells/well and incubate overnight to allow for attachment.[9]

  • Rapamycin Treatment: Prepare serial dilutions of Rapamycin in complete culture medium. A typical concentration range for generating a dose-response curve is 0.1 nM to 100 µM.[29] Remove the old medium and add the medium containing the different Rapamycin concentrations. Include untreated and vehicle-only (DMSO) controls.[21]

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[9][21]

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[21][29] During this time, mitochondrial reductases in viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.[21]

  • Formazan Solubilization: Carefully aspirate the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of inhibition against the log of the Rapamycin concentration to generate a dose-response curve and determine the IC₅₀ value.[29]

Conclusion and Future Directions

Rapamycin is a cornerstone therapeutic agent with a well-defined mechanism of action and proven clinical utility in immunosuppression, oncology, and interventional cardiology.[10][12] The continued study of its effects at the molecular level provides a clear framework for its application. Beyond its current approved uses, Rapamycin is the subject of intense research for its potential role in treating a variety of other conditions, including neurodegenerative diseases and, most notably, as a potential agent to slow the aging process.[3][14][30] Further clinical trials are necessary to validate these emerging applications and to optimize dosing strategies that maximize therapeutic benefit while minimizing side effects.[10][18]

References

Exploratory

Mechanism of action studies for quinoline compounds

An In-depth Technical Guide to the Mechanism of Action of Quinoline Compounds Introduction The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Quinoline Compounds

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this nitrogen-containing heterocyclic aromatic compound have been extensively developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[4][5][6] This technical guide provides a detailed overview of the primary mechanisms of action for quinoline compounds, focusing on their roles in cancer, malaria, and bacterial infections. For each mechanism, this guide presents a summary of quantitative data, a detailed experimental protocol for a key assay, and a visualization of the relevant pathways or workflows.

I. Anticancer Mechanisms of Action

Quinoline derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of essential enzymes in DNA replication and cell signaling, and the induction of programmed cell death.[3][7]

A. Inhibition of Topoisomerase Enzymes

1. Mechanism Overview Many quinoline-based compounds function as topoisomerase inhibitors.[1] Topoisomerases are nuclear enzymes that resolve DNA topological problems arising during replication, transcription, and recombination.[8][9] Type I topoisomerases create single-strand breaks, while Type II topoisomerases introduce double-strand breaks.[8][9] Quinolines, such as camptothecin and its analogues, can intercalate into the DNA-topoisomerase complex.[10][11] This stabilizes the cleavage complex, preventing the re-ligation of the DNA strands and leading to an accumulation of DNA breaks, which triggers cell cycle arrest and apoptosis.[2][11]

2. Signaling Pathway Diagram

Topoisomerase_Inhibition cluster_0 Nucleus cluster_1 Cellular Response DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binding CleavageComplex Cleavage Complex (DNA-Topo II) TopoII->CleavageComplex Cleavage RelaxedDNA Relaxed DNA CleavageComplex->RelaxedDNA Re-ligation StabilizedComplex Stabilized Complex CleavageComplex->StabilizedComplex Quinoline Quinoline Compound Quinoline->StabilizedComplex Intercalation/ Binding DSB Double-Strand Breaks StabilizedComplex->DSB Replication Fork Collision Apoptosis Apoptosis DSB->Apoptosis CellCycleArrest Cell Cycle Arrest DSB->CellCycleArrest

Quinoline-mediated topoisomerase II inhibition pathway.

3. Quantitative Data Summary: Topoisomerase Inhibition

Compound ClassTargetCell Line / AssayIC50 / Activity
Pyrazolo[4,3-f]quinoline (2E)Topoisomerase IIαEnzyme Assay88.3% inhibition @ 100 µM
Pyrazolo[4,3-f]quinoline (2P)Topoisomerase IEnzyme Assay11.6% inhibition @ 100 µM
Indeno[2,1-c]quinolin-7-oneTopoisomerase IIEnzyme AssayPotent inhibitory properties
2,4-Disubstituted quinolineNot SpecifiedSF-295 (CNS)0.314 - 4.65 µg/cm³
N-alkylated, 2-oxoquinolineNot SpecifiedHEp-2 (Larynx)49.01 - 77.67% inhibition

4. Experimental Protocol: Topoisomerase II Relaxation Assay [3][12]

  • Objective: To determine if a quinoline compound inhibits the ability of human topoisomerase II to relax supercoiled DNA.

  • Materials:

    • Human Topoisomerase II enzyme and 10x Assay Buffer (500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/ml albumin).

    • Enzyme Dilution Buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 0.5 mM EDTA, 50% glycerol).

    • Supercoiled plasmid DNA (e.g., pBR322) at 1 µg/µL.

    • 30 mM ATP solution.

    • Test quinoline compound dissolved in an appropriate solvent (e.g., DMSO).

    • Stop Solution/Loading Dye (STEB: 40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/mL bromophenol blue).

    • Chloroform/isoamyl alcohol (24:1 v/v).

    • 1% Agarose gel in TAE or TBE buffer.

    • Ethidium bromide staining solution (1 µg/mL).

  • Procedure:

    • On ice, prepare a reaction mix for the required number of assays. For each 30 µL reaction, mix: 3 µL of 10x Assay Buffer, 1 µL of 30 mM ATP, 0.5 µL of supercoiled pBR322 DNA, and 22.2 µL of sterile water.

    • Aliquot 26.7 µL of the reaction mix into pre-chilled 1.5 mL microcentrifuge tubes.

    • Add 0.3 µL of the test compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a no-enzyme negative control.

    • Dilute the Topoisomerase II enzyme in Dilution Buffer to a concentration that gives complete relaxation of the substrate under assay conditions (this should be predetermined by enzyme titration).

    • Initiate the reaction by adding 3 µL of the diluted enzyme to each tube (add 3 µL of dilution buffer to the no-enzyme control).

    • Mix gently and incubate the reactions at 37°C for 30 minutes.

    • Stop the reaction by adding 30 µL of STEB and 30 µL of chloroform/isoamyl alcohol. Vortex briefly and centrifuge at high speed for 2 minutes.

    • Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel.

    • Perform electrophoresis at 85V for 2-3 hours or until the relaxed and supercoiled forms of the plasmid are well-separated.

    • Stain the gel with ethidium bromide for 15-20 minutes, destain in water, and visualize under UV light.

  • Data Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the solvent control. The IC50 value is the concentration of the compound that inhibits 50% of the enzyme's relaxation activity.

B. Kinase Inhibition

1. Mechanism Overview Protein kinases are critical regulators of cell signaling pathways that control cell proliferation, survival, and differentiation.[13] The overexpression or mutation of certain kinases is a hallmark of many cancers.[1][14] Quinoline derivatives have been developed as potent inhibitors of various kinases, including Pim-1, Src, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][14][15] These inhibitors typically act as ATP-competitive agents, binding to the ATP pocket of the kinase and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.[16]

2. Signaling Pathway Diagram

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Pim1 Pim-1 Kinase Receptor->Pim1 Activation via JAK/STAT Substrate Downstream Substrate (e.g., BAD) Pim1->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Substrate->pSubstrate Phosphorylation Proliferation Cell Proliferation & Survival pSubstrate->Proliferation Apoptosis Apoptosis Inhibition pSubstrate->Apoptosis Quinoline Quinoline Kinase Inhibitor Quinoline->Pim1 Inhibition

General pathway for quinoline-based kinase inhibition.

3. Quantitative Data Summary: Kinase Inhibition

Compound ClassTargetCell Line / AssayIC50 / GI50 (µM)
Quinoline-2-carboxamidesPim-1 KinasePC-3 (Prostate)1.29 - 2.81
3H-pyrazolo[4,3-f]quinolineFLT3Enzyme AssayNanomolar range
3H-pyrazolo[4,3-f]quinolineROCK1/2Enzyme AssaySingle-digit nM
2-amido/ureido quinolineOncogenic kinasesEnzyme PanelPotent activity
Quinoline-6-carboxylic acid (4d)NTPDase1/2Enzyme Assay0.28 / 0.92

4. Experimental Protocol: In Vitro Pim-1 Kinase Assay (Luminescence-based) [17][18]

  • Objective: To quantify the inhibitory effect of a quinoline compound on Pim-1 kinase activity by measuring ADP production.

  • Materials:

    • Recombinant human Pim-1 kinase.

    • Pim-1 substrate peptide (e.g., a derivative of the BAD protein).

    • Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

    • ATP solution at a specific concentration (e.g., 10 µM).

    • Test quinoline compound in DMSO.

    • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent.

    • White, opaque 384-well assay plates.

    • Plate-reading luminometer.

  • Procedure:

    • Prepare serial dilutions of the quinoline compound in kinase buffer + DMSO.

    • Add 1 µL of the diluted compound or DMSO (for controls) to the wells of a 384-well plate.

    • Prepare a substrate/ATP mix by diluting the substrate peptide and ATP to 2x the final desired concentration in kinase buffer.

    • Add 2 µL of the substrate/ATP mix to each well.

    • Prepare the Pim-1 enzyme solution by diluting the enzyme to 2x the final concentration in kinase buffer.

    • Initiate the reaction by adding 2 µL of the diluted enzyme solution to each well (final volume 5 µL). For "no enzyme" controls, add 2 µL of kinase buffer.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes.

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated relative to the DMSO control. IC50 values are determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

II. Antimalarial Mechanism of Action

A. Inhibition of Heme Polymerization

1. Mechanism Overview The primary mechanism of action for many quinoline antimalarials, like chloroquine and quinine, involves the disruption of heme detoxification in the malaria parasite, Plasmodium falciparum.[12][19] Inside an infected red blood cell, the parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[17][19] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin (the "malaria pigment").[19][20] Quinoline drugs, which are weak bases, accumulate to high concentrations in the acidic food vacuole.[12] There, they bind to heme molecules, capping the growing hemozoin crystal faces and preventing further polymerization.[17] The resulting buildup of toxic free heme leads to oxidative stress, membrane damage, and parasite death.[12][19]

2. Mechanism Diagram

Heme_Polymerization_Inhibition cluster_0 Parasite Food Vacuole (Acidic) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Hemozoin Crystal (Non-toxic) Heme->Hemozoin Polymerization HemeQuinoline Heme-Quinoline Complex Heme->HemeQuinoline ParasiteDeath Parasite Death Heme->ParasiteDeath Toxicity & Oxidative Stress Quinoline Quinoline Drug Quinoline->HemeQuinoline HemeQuinoline->Hemozoin Inhibition

Inhibition of heme polymerization by quinoline antimalarials.

3. Quantitative Data Summary: Heme Polymerization Inhibition

Compound ClassAssay TypeIC50 (µM)
ChloroquineHeme PolymerizationVaries with assay conditions (e.g., 20-50)
AmodiaquineHeme PolymerizationGenerally more potent than Chloroquine
QuinineHeme PolymerizationVaries with assay conditions
4-Aminoquinoline derivativeHeme PolymerizationPotent activity
8-Hydroxyquinoline calixareneHeme Polymerization0.07

4. Experimental Protocol: Heme Polymerization Inhibition Assay (HPIA) [2][20]

  • Objective: To measure the ability of a quinoline compound to inhibit the formation of β-hematin (synthetic hemozoin) in vitro.

  • Materials:

    • Hematin solution (1 mM in 0.2 M NaOH).

    • Test quinoline compound at various concentrations.

    • Positive control (e.g., Chloroquine diphosphate).

    • Negative control (e.g., Distilled water or DMSO).

    • Glacial acetic acid.

    • DMSO for washing.

    • 0.1 M NaOH for solubilization.

    • 1.5 mL microcentrifuge tubes.

    • 96-well microplate.

    • Microplate reader (405 nm).

  • Procedure:

    • In a microcentrifuge tube, add 100 µL of 1 mM hematin solution.

    • Add 50 µL of the test compound solution at various concentrations (in triplicate). Add positive and negative controls to separate tubes.

    • To initiate the polymerization reaction, add 50 µL of glacial acetic acid to each tube. The final pH should be acidic (e.g., ~2.6).

    • Incubate the tubes at 37°C for 24 hours to allow for β-hematin formation.

    • Centrifuge the tubes at 8,000 rpm for 10 minutes to pellet the β-hematin crystals.

    • Carefully remove the supernatant. Wash the pellet by adding 200 µL of DMSO, vortexing, and centrifuging again. Repeat the wash step two more times to remove all unreacted heme.

    • After the final wash, discard the supernatant and dissolve the pellet in 200 µL of 0.1 M NaOH.

    • Transfer 100 µL of the resulting solution to a 96-well microplate.

    • Read the absorbance (Optical Density, OD) at 405 nm using a microplate reader.

  • Data Analysis: The absorbance at 405 nm is proportional to the amount of β-hematin formed. The percentage of inhibition is calculated as: [1 - (OD_test / OD_negative_control)] * 100. The IC50 value is the concentration of the compound that causes 50% inhibition of β-hematin formation.

III. Antibacterial Mechanism of Action

A. Inhibition of DNA Gyrase and Topoisomerase IV

1. Mechanism Overview Quinolone antibiotics, particularly the fluoroquinolones, are broad-spectrum bactericidal agents that target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][16][21] These enzymes are essential for bacterial DNA replication, repair, and recombination.[22] DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily responsible for decatenating (separating) daughter chromosomes after replication.[16][23] Quinolones bind to the enzyme-DNA complex, trapping the enzyme in a state where it has cleaved the DNA but cannot re-ligate it.[2] This leads to the accumulation of lethal double-strand breaks in the bacterial chromosome, ultimately causing cell death.[21][22]

2. Mechanism Diagram

DNA_Gyrase_Inhibition cluster_0 Bacterial Cell RelaxedDNA Relaxed Bacterial DNA Gyrase DNA Gyrase (GyrA/GyrB) RelaxedDNA->Gyrase Binding CleavageComplex Gyrase-DNA Cleavage Complex Gyrase->CleavageComplex Cleavage SupercoiledDNA Supercoiled DNA CleavageComplex->SupercoiledDNA Re-ligation TernaryComplex Stable Ternary Complex CleavageComplex->TernaryComplex Fluoroquinolone Fluoroquinolone Fluoroquinolone->TernaryComplex Binding DSB Double-Strand Breaks TernaryComplex->DSB Inhibition of Re-ligation CellDeath Bacterial Cell Death DSB->CellDeath

Inhibition of bacterial DNA gyrase by fluoroquinolones.

3. Quantitative Data Summary: Antibacterial Activity

Compound ClassOrganismMIC (µg/mL)
CiprofloxacinS. aureus (MRSA)≥ 64
LevofloxacinS. aureus (MRSA)16
MoxifloxacinS. aureus (MRSA)Lower than Ciprofloxacin/Levofloxacin
GatifloxacinS. aureus (MRSA)Lower than Ciprofloxacin/Levofloxacin
Quinoline derivativesC. difficilePotent activity

Note: MIC values can vary significantly based on the specific bacterial strain and resistance mutations.[24]

4. Experimental Protocol: Bacterial DNA Gyrase Supercoiling Assay [25]

  • Objective: To determine the inhibitory effect of a quinolone compound on the supercoiling activity of bacterial DNA gyrase.

  • Materials:

    • Purified bacterial DNA gyrase (e.g., from E. coli or S. aureus).

    • 5x Gyrase Assay Buffer (e.g., 175 mM Tris-HCl pH 7.5, 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 5 mM ATP, 32.5% glycerol, 0.5 mg/mL albumin).

    • Relaxed circular plasmid DNA (e.g., pBR322) as a substrate.

    • Test quinolone compound in an appropriate solvent.

    • Positive control (e.g., Ciprofloxacin).

    • Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue, 50 mM EDTA).

    • 1% Agarose gel in TBE buffer.

    • Ethidium bromide staining solution.

  • Procedure:

    • On ice, prepare a reaction mix. For each 30 µL reaction, mix: 6 µL of 5x Assay Buffer, 0.5 µL of relaxed pBR322 DNA (e.g., at 1 µg/µL), and water to a volume of 26.7 µL.

    • Aliquot 26.7 µL of the mix into pre-chilled microcentrifuge tubes.

    • Add 0.3 µL of the test compound at various concentrations. Include solvent and positive controls.

    • Dilute the DNA gyrase enzyme in an appropriate dilution buffer to a concentration that achieves complete supercoiling of the substrate in the given time.

    • Initiate the reaction by adding 3 µL of diluted gyrase.

    • Incubate the reactions at 37°C for 30-60 minutes.

    • Stop the reaction by adding 6 µL of Stop Solution/Loading Dye and mix thoroughly.

    • Load the entire reaction volume into the wells of a 1% agarose gel.

    • Run the gel at a low voltage (e.g., 2-3 V/cm) for several hours to achieve good separation between the supercoiled and relaxed topoisomers.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis: Inhibition of supercoiling is observed as a decrease in the faster-migrating supercoiled DNA band and a corresponding increase in the slower-migrating relaxed DNA band. The IC50 is the concentration of the compound that inhibits 50% of the supercoiling activity.

References

Foundational

The Anticancer Potential of Novel Quinoline Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry due to its remarkable versatility and presence in a wide array of biologically active compounds.[1] In the realm of oncology, quinoline derivatives have garnered significant attention for their potent and diverse anticancer activities. These compounds have demonstrated the ability to modulate various oncogenic signaling pathways, inhibit crucial cellular processes like tubulin polymerization, and induce programmed cell death (apoptosis) in cancer cells.[2] This technical guide provides an in-depth overview of the anticancer potential of novel quinoline derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways and experimental workflows.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of novel quinoline derivatives is primarily quantified by their half-maximal inhibitory concentration (IC50) values against a panel of human cancer cell lines. A lower IC50 value signifies greater potency. The following tables summarize the in vitro anticancer activities of various classes of recently developed quinoline derivatives.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[3]
HCT-116 (Colon)5.34[3]
MCF-7 (Breast)5.21[3]
5 K562 (Leukemia)Nanomolar range[3]
6 HL60 (Leukemia)0.59[3]
7 HepG-2 (Liver)2.71[3]
A549 (Lung)7.47[3]
MCF-7 (Breast)6.55[3]

Table 2: Anticancer Activity of Brominated Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
MC-5-2 Breast CancerPotent Activity[4]
SO-3-3 Breast CancerPotent Activity[4]
SO-22 Breast CancerPotent Activity[4]
SO-18 Breast CancerPotent Activity[4]

Table 3: Anticancer Activity of Quinoline-Indole Derivatives

CompoundCancer Cell LineIC50 (nM)Reference
27c Various2 - 11[5]
34b Various2 - 11[5]

Table 4: Anticancer Activity of Other Notable Quinoline Derivatives

CompoundCancer Cell LineGI50 (µM)Reference
4c K-562 (Leukemia)7.72[6]
MOLT-4 (Leukemia)8.17[6]
RPMI-8226 (Leukemia)5.16[6]
SR (Leukemia)5.70[6]
HOP-92 (Lung)2.37[6]
NCI-H23 (Lung)3.20[6]
SNB-75 (CNS)2.38[6]
RXF 393 (Renal)2.21[6]
HS 578T (Breast)2.38[6]
BT-549 (Breast)4.11[6]

Key Mechanisms of Anticancer Action

Novel quinoline derivatives exert their anticancer effects through a multitude of mechanisms, primarily by targeting key signaling pathways and cellular processes essential for cancer cell survival and proliferation.

Inhibition of Oncogenic Signaling Pathways

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that is frequently hyperactivated in a wide range of human cancers, promoting cell growth, proliferation, and survival.[7][8] Several quinoline derivatives have been designed to inhibit key components of this pathway, thereby blocking downstream oncogenic signaling.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Akt Akt mTOR mTOR Akt->mTOR Activates Cell Proliferation, Survival Cell Proliferation, Survival mTOR->Cell Proliferation, Survival Promotes Quinoline Derivative Quinoline Derivative Quinoline Derivative->mTOR Inhibits PIP3 PIP3 PIP2->PIP3 Phosphorylates PIP3->Akt Activates Ras_Raf_MEK_ERK_Pathway Growth Factor Growth Factor Receptor Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Quinoline Derivative Quinoline Derivative Quinoline Derivative->MEK Inhibits Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors->Gene Expression\n(Proliferation, Survival) Regulates Tubulin_Polymerization_Inhibition Tubulin Dimers Tubulin Dimers Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Tubulin Dimers->Cell Cycle Arrest (G2/M) Leads to Microtubule Microtubule Cell Division Cell Division Microtubule->Cell Division Enables Quinoline Derivative Quinoline Derivative Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Drug_Discovery_Workflow cluster_invitro In Vitro Characterization Library of Quinoline Derivatives Library of Quinoline Derivatives High-Throughput Screening High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identifies Lead Optimization Lead Optimization Hit Identification->Lead Optimization Selection of Hits In Vitro Assays In Vitro Assays Lead Optimization->In Vitro Assays Generates Leads In Vitro Assays->Lead Optimization Feedback In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Promising Leads Cytotoxicity (MTT) Cytotoxicity (MTT) Preclinical Candidate Preclinical Candidate In Vivo Studies->Preclinical Candidate Selection of Mechanism of Action Mechanism of Action Cell Cycle Analysis Cell Cycle Analysis

References

Exploratory

The Antimicrobial and Antifungal Efficacy of Berberine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Berberine, a natural isoquinoline alkaloid, has been the subject of extensive research for its broad-spectrum antimicrobial and antifungal properties. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Berberine, a natural isoquinoline alkaloid, has been the subject of extensive research for its broad-spectrum antimicrobial and antifungal properties. This technical guide provides an in-depth overview of its activity, mechanisms of action, and the experimental protocols used for its evaluation. The information is intended to serve as a comprehensive resource for professionals in the fields of microbiology, pharmacology, and drug development.

Quantitative Antimicrobial and Antifungal Activity

Berberine has demonstrated significant inhibitory and cidal activity against a wide range of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentrations (MICs) reported in various studies.

Table 1: Antibacterial Activity of Berberine
Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)ATCC 4330064 - 256[1][2]
Staphylococcus aureus (MRSA)Clinical Isolates128 - 512[3][4]
Staphylococcus aureusATCC 2592351[5]
Streptococcus agalactiaeN/A78[6]
Coagulase-Negative StaphylococciVarious ATCC strains16 - 512[7]
Escherichia coliN/A32[8]
Table 2: Antifungal Activity of Berberine
Fungal SpeciesStrainMIC (µg/mL)Reference
Candida albicansFluconazole-Resistant8[9]
Candida albicansN/A64 - 128[10]
Cryptococcus neoformansN/A16[9]
Cryptococcus neoformansN/A64 - 128[10]
Trichophyton mentagrophytesN/A64[10]
Trichophyton rubrumN/A128[10]
Candida tropicalisBiofilm< 37.5[9]

Mechanisms of Action

Berberine exerts its antimicrobial and antifungal effects through multiple mechanisms, targeting various cellular structures and metabolic pathways.

Antibacterial Mechanisms

The primary antibacterial actions of berberine include:

  • Inhibition of Cell Division: Berberine directly targets the FtsZ protein, a key component of the bacterial cell division machinery.[11][12] By binding to FtsZ, it inhibits the assembly of the Z-ring, a structure crucial for cytokinesis, leading to filamentation and eventual cell death.[13][14] This mechanism is a significant factor in its activity against bacteria like E. coli.[11][13]

  • Disruption of Cell Membrane Integrity: Berberine can damage the bacterial cell membrane, leading to the leakage of intracellular components.[3][6] Studies on S. aureus have shown that berberine alters the composition of fatty acids in the cell membrane, compromising its integrity.[3] It also disrupts the proton motive force across the membrane.[15][16]

  • Inhibition of Nucleic Acid and Protein Synthesis: Evidence suggests that berberine can interfere with the synthesis of DNA and proteins in bacteria, further contributing to its bactericidal effects.[6][17]

  • Global Metabolic Inhibition: Metabolomic studies on S. aureus have revealed that berberine exposure leads to a widespread inhibition of metabolic pathways, including those for amino acids and energy production.[18]

Antifungal Mechanisms

Against fungal pathogens, berberine's mechanisms include:

  • Mitochondrial Dysfunction: In Candida albicans, berberine has been shown to disrupt mitochondrial function, partly by interfering with iron absorption, which is critical for mitochondrial processes.[19]

  • Cell Wall and Membrane Disruption: Similar to its antibacterial action, berberine damages the fungal cell wall and membrane.[10][20] It is believed to inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane, by targeting the CYP51 enzyme.[10]

  • Induction of Oxidative Stress: Berberine treatment can lead to an accumulation of reactive oxygen species (ROS) within fungal cells, causing oxidative damage.[21][22]

  • Signaling Pathway Interference: In fluconazole-resistant C. albicans, berberine has been found to act on the High-Osmolarity Glycerol (HOG) mitogen-activated protein kinase (MAPK) pathway.[21][22] This interference affects several downstream physiological functions, including osmotic pressure regulation and cell morphology.[21][22]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of berberine's antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the microbial culture is prepared in a suitable broth medium (e.g., Tryptic Soy Broth or RPMI-1640) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compound (berberine) is serially diluted in the broth medium across the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microbe, no compound) and a negative control (broth, no microbe) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1][6][9]

Checkerboard Assay for Synergistic Effects

This assay is used to evaluate the interaction between two antimicrobial agents (e.g., berberine and a conventional antibiotic).

  • Plate Setup: A 96-well plate is prepared with serial dilutions of berberine along the x-axis and a second antimicrobial agent along the y-axis.

  • Inoculation: Each well is inoculated with a standardized microbial suspension.

  • Incubation: The plate is incubated under suitable conditions.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each combination. The FIC index is the sum of the FICs of each drug, where the FIC is the MIC of the drug in combination divided by the MIC of the drug alone.

    • Synergy: FIC index ≤ 0.5

    • Indifference: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0[2]

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanisms and experimental procedures.

G cluster_protocol Broth Microdilution for MIC Determination prep Prepare Standardized Microbial Inoculum plate Serially Dilute Berberine in 96-Well Plate prep->plate inoculate Inoculate Wells with Microbial Suspension plate->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate read Determine MIC: Lowest Concentration with No Visible Growth incubate->read

Workflow for MIC determination.

G cluster_bacterial Berberine's Antibacterial Mechanism of Action Berberine Berberine FtsZ FtsZ Monomers Berberine->FtsZ Binds to Z_Ring Z-Ring Assembly Berberine->Z_Ring Inhibits Membrane Cell Membrane Integrity Berberine->Membrane Disrupts FtsZ->Z_Ring Polymerize to form Cell_Division Bacterial Cell Division Z_Ring->Cell_Division Enables Leakage Intracellular Leakage Membrane->Leakage Leads to

Berberine's inhibition of bacterial cell division.

G cluster_fungal Berberine's Antifungal Mechanism in C. albicans Berberine Berberine HOG_Pathway HOG-MAPK Pathway (SLN1, SSK2, HOG1, PBS2) Berberine->HOG_Pathway Upregulates core genes ROS ROS Accumulation Berberine->ROS Induces Mito Mitochondrial Dysfunction Berberine->Mito Causes Osmotic Increased Osmotic Pressure (GPD1 up) HOG_Pathway->Osmotic Affects Cell_Wall Impaired Cell Wall Integrity (CHS3 down) HOG_Pathway->Cell_Wall Affects

Berberine's effect on C. albicans signaling.

References

Protocols & Analytical Methods

Method

Synthesis Protocol for 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid: An Application Note

Introduction Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their derivatives are known to possess a wide range of med...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline-4-carboxylic acids are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active agents. Their derivatives are known to possess a wide range of medicinal properties, including antitumor, antiviral, and antibacterial activities. The Pfitzinger reaction, first described by Wilhelm Pfitzinger in 1886, remains a fundamental and versatile method for the synthesis of substituted quinoline-4-carboxylic acids.[1][2][3] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[2][3] This application note provides a detailed protocol for the synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, a compound of interest for drug discovery and development, utilizing the Pfitzinger reaction.

Reaction Principle

The synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is achieved through the Pfitzinger condensation of 5-methylisatin with 1-(pyridin-3-yl)ethan-1-one. The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in 5-methylisatin, which leads to the formation of a keto-acid intermediate. This intermediate then condenses with the carbonyl group of 1-(pyridin-3-yl)ethan-1-one to form an imine, which subsequently tautomerizes to an enamine. An intramolecular cyclization followed by dehydration yields the final product, 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.[1][2][4]

Experimental Protocol

Materials:

  • 5-Methylisatin

  • 1-(Pyridin-3-yl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water (Deionized)

  • Hydrochloric Acid (HCl), concentrated

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (see Table 1 for quantity) in a mixture of 95% ethanol and deionized water. Stir until the KOH is completely dissolved. Note that this process is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5-methylisatin. The color of the mixture will typically change from orange to a pale yellow, indicating the opening of the isatin ring to form the potassium salt of the keto-acid. Continue stirring at room temperature for approximately 30-45 minutes to ensure complete formation of the intermediate.

  • Addition of the Carbonyl Compound: Add 1-(pyridin-3-yl)ethan-1-one to the reaction mixture.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours.[3][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol by rotary evaporation.

    • Add water to the residue to dissolve the potassium salt of the product.

    • Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other non-polar impurities.

    • Carefully acidify the aqueous solution with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2-3. This will precipitate the carboxylic acid.

    • Collect the precipitated solid by vacuum filtration.

  • Purification:

    • Wash the collected solid with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

  • Drying: Dry the purified product under vacuum.

Data Presentation

ParameterValueNotes
Reactants
5-Methylisatin1.0 eqStarting material for the quinoline backbone.
1-(Pyridin-3-yl)ethan-1-one1.1 - 1.2 eqThe carbonyl component that provides the 2-pyridin-3-yl substituent. A slight excess can help drive the reaction to completion.
Potassium Hydroxide (KOH)3.0 - 4.0 eqActs as the base to catalyze the reaction. A 33% (w/v) solution in ethanol/water is commonly used.[3]
Reaction Conditions
SolventEthanol (95%) / WaterA common solvent system for the Pfitzinger reaction.
TemperatureReflux (approx. 80-90 °C)The reaction is typically carried out at the boiling point of the solvent.
Reaction Time12 - 24 hoursReaction progress should be monitored by TLC to determine the optimal time.[5]
Work-up & Purification
pH for Precipitation~2-3Acidification is necessary to protonate the carboxylate and precipitate the product.
Recrystallization SolventEthanol/WaterA suitable solvent system for purifying the final product.
Expected Yield 60-80%Yields can vary depending on the specific substrates and reaction conditions.

Synthetic Workflow

SynthesisWorkflow Synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid A 5-Methylisatin S1 Reaction Mixture A->S1 B 1-(Pyridin-3-yl)ethan-1-one B->S1 C KOH, Ethanol/Water C->S1 S2 Reflux (12-24h) S1->S2 S3 Work-up & Acidification S2->S3 S4 Purification (Recrystallization) S3->S4 P 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid S4->P

References

Application

Modern Methods for Quinoline Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. This...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, exhibiting a wide range of biological activities. This document provides detailed application notes and protocols for modern synthetic methods that offer advantages in efficiency, environmental impact, and substrate scope over traditional approaches.

Nanocatalyst-Mediated Friedländer Annulation

The Friedländer synthesis is a classical and straightforward method for quinoline synthesis. Modern adaptations utilize highly efficient and recyclable nanocatalysts, often enabling milder reaction conditions and improved yields. This protocol details a solvent-free approach using a magnetic nanocatalyst.

Experimental Protocol: Fe3O4-IL-HSO4 Catalyzed Synthesis

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • 1,3-dicarbonyl compound (1.2 mmol)

  • Fe3O4-IL-HSO4 nanocatalyst (20 mg)

  • Round-bottom flask

  • Magnetic stirrer/hotplate

  • External magnet

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the 1,3-dicarbonyl compound (1.2 mmol), and the Fe3O4-IL-HSO4 nanocatalyst (20 mg).

  • Heat the solvent-free mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (typical reaction time: 15–60 minutes).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate (10 mL) to the flask and stir for 5 minutes.

  • Place an external magnet against the side of the flask to immobilize the magnetic nanocatalyst.

  • Carefully decant the ethyl acetate solution into a separate flask.

  • Wash the catalyst with additional ethyl acetate (2 x 5 mL), decanting the washings into the product flask each time.

  • The recovered catalyst can be washed with ethanol, dried under vacuum, and stored for reuse.

  • Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford the desired polysubstituted quinoline.[1]

Quantitative Data
Entry2-Aminoaryl Ketone1,3-Dicarbonyl CompoundTime (min)Yield (%)
12-aminobenzophenoneEthyl acetoacetate1596
22-amino-5-chlorobenzophenoneEthyl acetoacetate2095
32-aminoacetophenoneAcetylacetone4092
42-aminobenzophenoneCyclohexane-1,3-dione6085

Data adapted from studies on Fe3O4-supported ionic liquid catalysts.[1]

Workflow Diagram

Friedlander_Nanocatalyst cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 2-Aminoaryl Ketone + 1,3-Dicarbonyl Compound Mix Combine Reactants & Catalyst Reactants->Mix Catalyst Fe3O4-IL-HSO4 Nanocatalyst Catalyst->Mix Heat Heat to 90°C (Solvent-Free) Mix->Heat Monitor Monitor by TLC (15-60 min) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Add Ethyl Acetate Cool->Extract Separate Separate Catalyst (External Magnet) Extract->Separate Purify Dry, Concentrate & Purify Separate->Purify Product Polysubstituted Quinoline Purify->Product

Caption: Workflow for Nanocatalyst-Mediated Friedländer Synthesis.

Microwave-Assisted Synthesis

Microwave irradiation offers a green and highly efficient alternative to conventional heating, dramatically reducing reaction times from hours to minutes.[2][3] This protocol describes a rapid, three-component synthesis of quinoline-containing fused heterocyclic systems.

Experimental Protocol: Three-Component Dihydropyrido[2,3-d]pyrimidine Synthesis

Materials:

  • Formyl-quinoline derivative (0.05 mmol)

  • Heterocyclic primary amine (e.g., aminopyrimidine) (0.05 mmol)

  • Cyclic 1,3-diketone (e.g., dimedone) (0.05 mmol)

  • Dimethylformamide (DMF) (1.0 mL)

  • Microwave-safe reaction vessel with a stirrer bar

  • Microwave reactor

  • Ice-water bath

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine the formyl-quinoline derivative (0.05 mmol), the heterocyclic amine (0.05 mmol), and the cyclic 1,3-diketone (0.05 mmol).

  • Add DMF (1.0 mL) as the solvent and seal the vessel.

  • Place the vessel in the microwave reactor.

  • Irradiate the mixture at 125–135 °C for 8–20 minutes, with the power set to 250 W.

  • After irradiation, cool the vessel to room temperature, first by forced air cooling within the reactor, followed by immersion in an ice-water bath.

  • A solid precipitate should form. Collect the product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the purified dihydropyrido[2,3-d]pyrimidine product.[3]

Quantitative Data
EntryFormyl-QuinolineAmine1,3-DiketoneTime (min)Yield (%)
12-chloroquinoline-3-carbaldehyde2-aminopyrimidineDimedone882
22-chloroquinoline-3-carbaldehyde2-aminopyrazineDimedone1075
32-chloro-6-methoxyquinoline-3-carbaldehyde2-aminopyrimidineDimedone880
42-chloroquinoline-3-carbaldehyde2-aminopyrimidine1,3-cyclohexanedione1271

Data adapted from Abonia et al. for the synthesis of dihydropyrido[2,3-d]pyrimidines.[3]

Logical Relationship Diagram

Microwave_Synthesis cluster_inputs Inputs cluster_process Process cluster_outputs Outputs & Advantages Reactants Quinoline-aldehyde + Amine + Diketone Heating Rapid, Volumetric Heating Reactants->Heating Solvent Polar Solvent (DMF) Solvent->Heating Energy Microwave Irradiation Energy->Heating Reaction Accelerated Reaction Heating->Reaction Product High Yield of Fused Quinoline Reaction->Product Advantages Short Reaction Time Reduced Byproducts Energy Efficiency Reaction->Advantages

Caption: Key Aspects of Microwave-Assisted Quinoline Synthesis.

Transition Metal-Catalyzed Syntheses

Transition metal catalysis, particularly with copper and rhodium, has enabled novel pathways for quinoline synthesis through C-H activation and cyclization strategies. These methods often provide access to unique substitution patterns that are difficult to achieve via classical methods.

A. Copper-Catalyzed Aerobic Oxidative Annulation

This method provides a direct synthesis of substituted quinolines from simple anilines and aldehydes, utilizing air as the terminal oxidant.[4]

Experimental Protocol: Materials:

  • Aniline derivative (0.5 mmol)

  • Aldehyde derivative (1.5 mmol)

  • Copper(I) bromide (CuBr) (10 mol%, 7.2 mg)

  • Trifluoromethanesulfonic acid (CF3SO3H) (20 mol%, 15 mg)

  • Dimethyl sulfoxide (DMSO) (2.0 mL)

  • Schlenk tube

  • Balloon filled with air

  • Standard work-up and purification supplies

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the aniline (0.5 mmol), aldehyde (1.5 mmol), CuBr (10 mol%), and CF3SO3H (20 mol%).

  • Evacuate and backfill the tube with air (repeat three times), then leave it under an air-filled balloon.

  • Add DMSO (2.0 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 110°C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the substituted quinoline.[4]

B. Rhodium-Catalyzed C–H Activation/Annulation

This protocol describes the synthesis of 2-substituted quinolines via a rhodium(III)-catalyzed C-H activation of imidamides and their subsequent coupling with cyclopropanols.[5]

Experimental Protocol: Materials:

  • N-aryl imidamide (0.2 mmol)

  • Cyclopropanol derivative (0.4 mmol)

  • [Cp*RhCl2]2 (4 mol%, 5.0 mg)

  • Cesium acetate (CsOAc) (0.4 mmol, 77 mg)

  • Copper(II) acetate (Cu(OAc)2) (2.0 equiv, 72 mg)

  • 1,2-Dichloroethane (DCE) (1.0 mL)

  • Schlenk tube

  • Standard work-up and purification supplies

Procedure:

  • In a nitrogen-filled glovebox, add the N-aryl imidamide (0.2 mmol), cyclopropanol (0.4 mmol), [Cp*RhCl2]2 (4 mol%), CsOAc (0.4 mmol), and Cu(OAc)2 (2.0 equiv) to a Schlenk tube.

  • Add DCE (1.0 mL) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture at 100°C for 24 hours.

  • Cool the mixture to room temperature and filter it through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by preparative thin-layer chromatography (PTLC) on silica gel to afford the 2-substituted quinoline.[5]

Quantitative Data Comparison
MethodCatalystOxidantTemp (°C)Time (h)Typical Yield (%)
Copper-CatalyzedCuBr (10 mol%)Air1101275-90
Rhodium-Catalyzed[Cp*RhCl2]2 (4 mol%)Cu(OAc)21002460-85

Reaction Pathway: Copper-Catalyzed Synthesis

Copper_Catalyzed_Mechanism cluster_reactants Starting Materials Aniline Aniline Imine Imine Formation Aniline->Imine Aldehyde Aldehyde Aldehyde->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Cyclization Cu-Catalyzed Intramolecular C-H/C-C Cyclization Enamine->Cyclization Radical Pathway Oxidation Aerobic Oxidation Cyclization->Oxidation Product Substituted Quinoline Oxidation->Product

Caption: Simplified pathway for Cu-catalyzed aerobic quinoline synthesis.

Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful green chemistry tool, enabling the synthesis of quinolines under exceptionally mild conditions without the need for external oxidants.[6]

Experimental Protocol: Oxidant-Free Povarov Reaction

Materials:

  • Aniline derivative (0.2 mmol)

  • Aldehyde derivative (0.3 mmol)

  • Photocatalyst (e.g., an iridium complex) (1-2 mol%)

  • Proton reduction co-catalyst (e.g., a cobalt complex)

  • Acetonitrile (MeCN) as solvent

  • Schlenk tube or photoreactor vial

  • Blue LED light source

  • Standard work-up and purification supplies

Procedure:

  • In a Schlenk tube, dissolve the aniline (0.2 mmol), aldehyde (0.3 mmol), photocatalyst, and co-catalyst in acetonitrile.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill the tube with an inert atmosphere (Argon or Nitrogen).

  • Place the reaction vessel approximately 2-5 cm from a blue LED light source.

  • Irradiate the mixture at room temperature with stirring for the required time (typically 12-24 hours), monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired quinoline.[6]

Quantitative Data
EntryAnilineAldehydeTime (h)Yield (%)
1AnilineBenzaldehyde2495
24-MethoxyanilineBenzaldehyde2492
3Aniline4-Chlorobenzaldehyde2488
4N-Methylaniline(No aldehyde needed)1291

Data represents typical yields from photocatalytic Povarov-type reactions.[6]

Signaling Pathway Diagram

Photocatalytic_Cycle cluster_substrates Substrate Activation cluster_h2 H₂ Evolution PC PC PC_star PC* PC->PC_star hv (Blue LED) PC_red PC•⁻ PC_star->PC_red SET PC_red->PC SET Aniline Aniline Imine Imine Intermediate Aniline->Imine + Aldehyde Imine_rad Imine Radical Cation Imine->Imine_rad e⁻ Cyclization [4+2] Cycloaddition Imine_rad->Cyclization H_plus 2H⁺ H2 H₂ H_plus->H2 2e⁻ CoCat Co-Catalyst CoCat->H2 Product Quinoline Cyclization->Product Oxidative Aromatization

References

Method

Application Notes and Protocols for the Analytical Characterization of Imatinib

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the analytical techniques used to characterize the pioneering tyrosine kinase inhibitor, Imatini...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize the pioneering tyrosine kinase inhibitor, Imatinib. Detailed protocols for key experimental methodologies are included to facilitate practical application in a laboratory setting.

Introduction

Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of certain cancers, most notably Philadelphia chromosome-positive (Ph+) Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GIST).[1] Its mechanism of action centers on the selective inhibition of multiple tyrosine kinases, including BCR-ABL, c-KIT, and Platelet-Derived Growth Factor Receptor (PDGFR).[1] By binding to the ATP-binding site of these kinases, Imatinib stabilizes their inactive conformation, thereby blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1] Accurate and robust analytical methods are crucial for the characterization of Imatinib, ensuring its quality, and for studying its pharmacokinetic and pharmacodynamic properties.

Quantitative Data Summary

The efficacy and potency of Imatinib can be quantified through various in vitro and in vivo parameters. The following tables summarize key quantitative data for Imatinib.

Table 1: Imatinib IC₅₀ Values Against Key Tyrosine Kinases and Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a drug's potency.

Target Kinase/Cell LineAssay TypeIC₅₀ ValueReference(s)
v-AblCell-free0.6 µM[2]
c-KitCell-based0.1 µM[2]
PDGFRCell-free0.1 µM[2]
K562 (CML)Cytotoxicity (MTT)~150-200 nM[3]
KU812 (CML)Cytotoxicity (MTT)~200-300 nM[3]
KCL22 (CML)Cytotoxicity (MTT)~200-250 nM[3]
NCI-H727 (Bronchial Carcinoid)Growth Inhibition32.4 µM[4]
Table 2: Key Pharmacokinetic Parameters of Imatinib in Adult Patients

Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of a drug. The data below is for a standard oral dose of 400 mg.

ParameterValueReference(s)
Bioavailability ~98%[5][6]
Time to Peak Plasma Concentration (Tₘₐₓ) 2-4 hours[6]
Peak Plasma Concentration (Cₘₐₓ) at Steady State 2.6 ± 0.8 µg/mL[5]
Trough Plasma Concentration (Cₘᵢₙ) at Steady State 1.2 ± 0.8 µg/mL[5]
Plasma Protein Binding ~95%[5][6]
Elimination Half-Life (t₁/₂) ~18 hours[5][6]
Metabolism Primarily via CYP3A4[5][6]

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the signaling pathways affected by Imatinib and the experimental workflows for its characterization are provided below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor c-KIT / PDGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) Receptor->Downstream BCR_ABL BCR-ABL (Constitutively Active) BCR_ABL->Downstream Imatinib Imatinib Imatinib->Receptor Inhibits Imatinib->BCR_ABL Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Start Start: Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with Methanol or Acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis End End: Imatinib Concentration Data_Analysis->End

References

Application

Application Notes and Protocols for In Vitro Experimental Design Using Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the in vitro experimental design for evaluating the anticancer properties of quinoline derivatives....

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental design for evaluating the anticancer properties of quinoline derivatives. Quinoline scaffolds are a significant class of heterocyclic compounds that have demonstrated a broad range of biological activities, including potent antitumor effects.[1][2][3][4][5][6][7] This document outlines detailed protocols for key assays, presents quantitative data on the efficacy of various quinoline derivatives, and visualizes critical signaling pathways and experimental workflows.

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of quinoline derivatives is a primary indicator of their anticancer activity. This is commonly quantified by the half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50), which represents the concentration of a compound required to inhibit cell growth or viability by 50%.[2] The following tables summarize the reported cytotoxic activities of various quinoline derivatives against a range of cancer cell lines.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[4]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[4]
4-aminoquinoline derivative 5MDA-MB-468 (Breast)8.73[1]
Quinoline-Chalcone derivative 12eMGC-803 (Gastric)1.38[2]
Quinoline-Chalcone derivative 12eHCT-116 (Colon)5.34[2]
Quinoline-Chalcone derivative 12eMCF-7 (Breast)5.21[2]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)82.9% growth reduction[8]
Compound 15MCF-7 (Breast)15.16[3]
Compound 15HepG-2 (Liver)18.74[3]
Compound 15A549 (Lung)18.68[3]
Pyridinethione derivative 5cHOP-92 (Lung)77.38% growth inhibition[9]
Compound 4cK-562 (Leukemia)7.72[9]
Compound 4cHOP-92 (Lung)2.37[9]
Compound 4cSNB-75 (CNS)2.38[9]
Compound 4cRXF 393 (Renal)2.21[9]
Compound 4cBT-549 (Breast)4.11[9]

Experimental Protocols

A systematic in vitro evaluation of quinoline derivatives typically involves a series of assays to determine their effects on cell viability, proliferation, apoptosis, and cell cycle progression. Further mechanistic studies often involve analyzing the modulation of key signaling pathways.

Preclinical Evaluation Workflow

The preclinical assessment of quinoline-based drug candidates is a multi-stage process that begins with in silico screening, progresses through in vitro assays to determine biological activity, and can be followed by in vivo studies for efficacy and toxicity evaluation.

Preclinical_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies in_silico ADMET Prediction cytotoxicity Cytotoxicity Screening (MTT, LDH Assays) in_silico->cytotoxicity Prioritized Candidates mechanistic Mechanistic Studies (Apoptosis, Cell Cycle, Western Blot) cytotoxicity->mechanistic Hit Compounds in_vivo Efficacy & Toxicity (Xenograft Models) mechanistic->in_vivo Lead Compounds

Preclinical workflow for quinoline drug candidates.
Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[4] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[4]

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Quinoline Derivatives A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the quinoline derivative for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[4]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.[4]

Caspases are a family of proteases that play a crucial role in the execution of apoptosis.

Protocol (Colorimetric Caspase-3 Assay):

  • Cell Lysis: Treat cells with the quinoline derivative to induce apoptosis. Lyse the cells using a chilled cell lysis buffer.[2]

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer containing the DEVD-pNA substrate.[2]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[2]

  • Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[2]

Apoptosis_Signaling_Pathway A Quinoline Derivative Treatment B Induction of Apoptotic Signals A->B C Caspase Activation (e.g., Caspase-3) B->C D Substrate Cleavage C->D E Apoptosis D->E

Simplified overview of apoptosis induction.
Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][10]

Protocol:

  • Cell Preparation: Harvest cells and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping.[11][12][13] Fix for at least 30 minutes on ice.[11][13]

  • Washing: Pellet the fixed cells and wash twice with PBS.[11]

  • RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A (e.g., 100µg/ml) to remove RNA.[11][14]

  • PI Staining: Add PI solution (e.g., 50µg/ml) to the cell suspension.[11]

  • Incubation: Incubate for 5-10 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting PI fluorescence in a linear scale. Use a dot plot of PI-Area versus PI-Height or PI-Width to gate out doublets and clumps.[11][13]

Western Blot Analysis of Signaling Pathways

Western blotting is used to detect and quantify specific proteins and their phosphorylation status, providing insights into the mechanism of action of the quinoline derivatives. The PI3K/Akt/mTOR pathway is a frequently dysregulated signaling cascade in cancer and a common target for quinoline derivatives.[15][16][17][18][19]

Protocol:

  • Cell Lysis: After treatment with the quinoline derivative, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA or Bradford assay).[15]

  • Sample Preparation: Normalize samples to the same protein concentration, add Laemmli sample buffer, and denature by boiling at 95-100°C for 5-10 minutes.[15]

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) overnight at 4°C.[15]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[15]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Proliferation Cell Proliferation, Survival, Growth S6K->Proliferation fourEBP1->Proliferation inhibition of translation initiation factor eIF4E Quinoline Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

References

Method

Application Notes &amp; Protocols: Characterizing a Novel Enzyme Inhibitor

Audience: Researchers, scientists, and drug development professionals. Introduction: Enzyme inhibitors are small molecules that bind to enzymes and reduce their activity. They are a cornerstone of modern pharmacology, wi...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Enzyme inhibitors are small molecules that bind to enzymes and reduce their activity. They are a cornerstone of modern pharmacology, with numerous approved drugs acting through the inhibition of specific enzymatic targets. The robust in vitro and cell-based characterization of a novel compound is a critical step in the drug discovery pipeline. These application notes provide a comprehensive set of protocols for the systematic evaluation of a potential enzyme inhibitor, from initial potency determination and mechanistic studies to its effects on cellular signaling pathways.

Part 1: Primary Screening and Potency Determination (IC₅₀)

The initial phase of inhibitor characterization involves screening the compound to confirm its activity against the target enzyme. The potency is then quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1][2][3] This value is a key metric for comparing the potency of different compounds.[3]

Experimental Workflow: Initial Screening and IC₅₀ Determination

The following diagram outlines a typical workflow for identifying and quantifying the potency of a novel enzyme inhibitor. This process begins with a single-point screen to identify initial "hits," followed by the generation of a dose-response curve to accurately determine the IC₅₀ value for promising compounds.[4]

G cluster_workflow Inhibitor Screening Workflow Compound Compound Library / Test Compound Screen Single-Dose Screening Assay Compound->Screen Hit Identify 'Hits' (e.g., >50% Inhibition) Screen->Hit Active NoHit Inactive Compounds Screen->NoHit Inactive DoseResponse Dose-Response Assay (Serial Dilutions) Hit->DoseResponse IC50 Calculate IC₅₀ Value DoseResponse->IC50

Caption: Workflow for inhibitor screening and IC₅₀ determination.

Protocol 1: General Spectrophotometric Enzyme Inhibition Assay

This protocol describes a general method for measuring enzyme activity and its inhibition using a spectrophotometer, which measures the change in absorbance as a substrate is converted to a product.[4]

Materials:

  • Purified target enzyme

  • Substrate (that produces a chromogenic or fluorogenic product)

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • Test Compound "X" dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (if available)

  • Negative control (solvent only, e.g., DMSO)

  • 96-well microplate (UV-transparent or black, depending on the assay)

  • Microplate spectrophotometer or fluorometer

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the target enzyme in assay buffer. The final concentration should be sufficient to produce a linear reaction rate for the duration of the measurement.[5]

    • Prepare a stock solution of the substrate in assay buffer. The optimal concentration is typically at or below the Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[6]

    • Prepare a high-concentration stock solution of the Test Compound "X" in 100% DMSO.

    • Create a series of serial dilutions of Test Compound "X" in assay buffer. Ensure the final DMSO concentration is consistent across all wells and typically does not exceed 1-2% to avoid solvent effects.

  • Assay Setup (96-Well Plate):

    • Test Wells: Add a fixed volume of the enzyme solution to wells containing the different concentrations of Test Compound "X".

    • Positive Control: Add enzyme to wells containing the positive control inhibitor.

    • Negative Control (100% Activity): Add enzyme to wells containing only the solvent (e.g., DMSO) at the same final concentration as the test wells.

    • Blank (0% Activity): Add assay buffer without the enzyme to wells containing the highest concentration of Test Compound "X" to correct for any background signal.

  • Enzyme-Inhibitor Pre-incubation:

    • Mix the plate gently and pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).[5] This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the plate in the microplate reader and begin measuring the change in absorbance or fluorescence over time (kinetic read). The measurement interval and duration should be optimized to ensure the reaction rate is linear for the negative control.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each well by determining the slope of the linear portion of the absorbance/fluorescence vs. time curve.

    • Normalize the data by calculating the Percent Inhibition for each inhibitor concentration using the following formula:

      • % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank))

    • Plot the Percent Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (or sigmoidal dose-response curve) to determine the IC₅₀ value.[6]

Data Presentation: Inhibitor Potency and Selectivity

The following table shows representative IC₅₀ data for a hypothetical "Compound X" against a panel of related enzymes to assess its selectivity.

Enzyme TargetCompound X IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
Enzyme A5025
Enzyme B8,50040
Enzyme C>50,000150

Part 2: Mechanism of Action (MoA) Studies

Once an inhibitor's potency is established, determining its mechanism of action (MoA) is crucial for further development.[8] Reversible inhibitors typically fall into one of several classes: competitive, non-competitive, uncompetitive, or mixed.[9] MoA studies help to understand how the inhibitor interacts with the enzyme and its substrate.[10]

Diagram: Modes of Reversible Enzyme Inhibition

This diagram illustrates the binding events for different types of reversible enzyme inhibitors.

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition cluster_uncomp Uncompetitive Inhibition E1 E + S ⇌ ES → E + P I1 E + I ⇌ EI E2 E + S ⇌ ES → E + P I2 E + I ⇌ EI ESI2 ES + I ⇌ ESI E3 E + S ⇌ ES → E + P ESI3 ES + I ⇌ ESI

Caption: Binding mechanisms for different reversible inhibitors.

Protocol 2: Enzyme Kinetics for MoA Determination

This protocol determines the inhibitor's mechanism by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Methodology:

  • Experimental Design:

    • Design a matrix of experiments where the substrate concentration is varied along one axis and the inhibitor concentration is varied along the other.

    • Choose a range of substrate concentrations that bracket the Kₘ value (e.g., 0.5x Kₘ to 10x Kₘ).

    • Choose several fixed concentrations of the Test Compound "X" based on its IC₅₀ value (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Assay Procedure:

    • Perform the enzyme activity assay as described in Protocol 1 . For each fixed concentration of the inhibitor, measure the initial reaction velocity across the full range of substrate concentrations.

  • Data Analysis:

    • For each inhibitor concentration, plot the initial velocity (V) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.

    • Alternatively, transform the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). This linearization can help visualize the inhibition mechanism:[11]

      • Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).

      • Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).

      • Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease proportionally).

      • Mixed: Lines intersect in the left quadrant (both Vₘₐₓ and Kₘ change).

    • Calculate the inhibition constant (Kᵢ) using appropriate formulas based on the determined mechanism.

Data Presentation: Kinetic Parameters

The following tables summarize hypothetical kinetic data for "Compound X," suggesting a competitive inhibition mechanism.

Table 2.1: Michaelis-Menten Parameters

[Compound X] (nM)Apparent Vₘₐₓ (µM/min)Apparent Kₘ (µM)
0 (Control)10010
2510125
509942
10010078

Part 3: Cellular Assays and Signaling Pathway Analysis

While biochemical assays are essential, evaluating an inhibitor in a cellular context is necessary to confirm its activity on the intended target and to understand its downstream effects on signaling pathways. Many enzymes targeted for inhibition are kinases involved in critical pathways like MAPK/ERK or PI3K/Akt.[12][13][14][15]

Protocol 3: Western Blot for Pathway Modulation

This protocol uses Western blotting to measure changes in the phosphorylation state of a downstream protein, providing evidence of target engagement in cells.

Materials:

  • Cultured cells expressing the target enzyme and pathway components.

  • Cell culture medium and supplements.

  • Test Compound "X" and appropriate solvent.

  • Stimulant (e.g., growth factor) to activate the signaling pathway.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (total protein and phospho-specific for a downstream target).

  • Secondary antibody (e.g., HRP-conjugated).

  • SDS-PAGE gels, transfer apparatus, and imaging system.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Pre-treat cells with various concentrations of Test Compound "X" for a defined period (e.g., 1-2 hours).

    • Stimulate the cells with an appropriate agonist (e.g., EGF for the MAPK/ERK pathway) for a short period (e.g., 10-15 minutes) to activate the pathway.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated downstream target (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities for both the phosphorylated and total protein using densitometry software.

    • Normalize the phospho-protein signal to the total protein signal for each sample.

    • Plot the normalized signal against the concentration of Compound "X" to determine its cellular potency.

Signaling Pathway Diagrams

Inhibition of upstream kinases can block the propagation of signals that regulate cell growth, proliferation, and survival.[12][14][15]

Diagram: MAPK/ERK Signaling Pathway

G cluster_pathway MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Response Cell Proliferation, Differentiation TF->Response Inhibitor Compound X Inhibitor->MEK

Caption: Inhibition of MEK by Compound X in the MAPK/ERK pathway.

Diagram: PI3K/Akt Signaling Pathway

G cluster_pathway PI3K/Akt Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Targets (e.g., mTOR, GSK3B) Akt->Downstream Response Cell Survival, Growth Downstream->Response Inhibitor Compound X Inhibitor->PI3K

Caption: Inhibition of PI3K by Compound X in the PI3K/Akt pathway.[12]

Data Presentation: Cellular Activity

This table presents hypothetical data from a Western blot experiment, showing Compound X inhibits the phosphorylation of a downstream target in a dose-dependent manner.

[Compound X] (nM)Phospho-Target (Normalized Intensity)
0 (Vehicle)1.00
100.85
500.48
2500.15
10000.05

References

Application

Application Notes and Protocols for Antibacterial Screening of Compounds

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview and detailed protocols for the screening of novel compounds for antibacterial activity. The describ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of novel compounds for antibacterial activity. The described methodologies are fundamental in the discovery and development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Introduction

The discovery of novel antibacterial agents is a critical area of research. A systematic approach to screening chemical compounds is essential for identifying promising candidates with therapeutic potential. This document outlines a tiered screening process, beginning with primary screening to identify initial "hits," followed by secondary screening to determine the potency and bactericidal activity of these hits.

Experimental Workflow

A typical workflow for antibacterial screening involves a multi-step process to efficiently identify and characterize compounds with potential antibacterial properties. This process begins with a broad primary screen of a compound library, followed by more specific secondary assays for promising candidates.

Antibacterial_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Characterization cluster_moa Mechanism of Action (MoA) Studies Compound_Library Compound Library Primary_Assay High-Throughput Screening (HTS) (e.g., Agar Well Diffusion or Broth Microdilution) Compound_Library->Primary_Assay Primary_Hits Identification of Primary Hits (Compounds showing ≥80% inhibition) Primary_Assay->Primary_Hits MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Primary_Hits->MIC_Assay Confirmation & Potency MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine Bactericidal Activity Lead_Compounds Lead Compound Identification MBC_Assay->Lead_Compounds MoA_Studies Mechanism of Action (e.g., Target-based assays) Lead_Compounds->MoA_Studies Elucidate Target

Caption: A typical workflow for an antibacterial screening cascade.

Primary Screening Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of a large number of compounds.[1][2][3][4] This assay relies on the diffusion of the test compound from a well through the agar, resulting in a zone of growth inhibition if the compound possesses antibacterial activity.[1][2]

Materials:

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates[5]

  • Sterile broth medium (e.g., Tryptic Soy Broth)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., a known antibiotic like Ciprofloxacin)

  • Negative control (solvent alone)

  • Sterile cork borer or pipette tips to create wells

  • Micropipettes

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate into sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the prepared bacterial suspension over the entire surface of an MHA plate to create a uniform lawn of bacteria.[1]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the inoculated agar plate using a sterile cork borer.[4]

  • Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.[4][7]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6][7]

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates that the compound has inhibited bacterial growth.

Data Presentation:

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Compound A50150
Compound B502218
Ciprofloxacin102530
DMSON/A00

Secondary Screening Protocol: Minimum Inhibitory Concentration (MIC) Assay

Compounds that show significant activity in the primary screen are further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][7] The broth microdilution method is a standard technique for determining the MIC.[7][8][9]

Materials:

  • Sterile 96-well microtiter plates[6][7]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Test compounds

  • Positive control antibiotic

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[6][7][10]

  • Multichannel pipette

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in CAMHB directly in the 96-well plate.[6][7] Typically, this is done by adding 100 µL of broth to wells 2-12, adding 200 µL of the highest compound concentration to well 1, and then serially transferring 100 µL from well 1 to well 11.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well).[6][9]

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.[6]

    • Sterility Control: A well containing only broth to check for contamination.[6]

    • Positive Control: A row with a known antibiotic undergoing serial dilution.

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[10]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[6][7][10] This can be assessed visually or by measuring the optical density (OD) at 600 nm.

Secondary Screening Protocol: Minimum Bactericidal Concentration (MBC) Assay

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[11][12] It is determined after the MIC assay.

Materials:

  • MHA plates

  • Sterile saline or broth

  • Micropipettes

  • Spreader

Procedure:

  • Subculturing: From the wells of the completed MIC assay that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).[6][11]

  • Plating: Spread the aliquot onto a fresh MHA plate.[11]

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.[6]

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[6][11][12]

Data Presentation for MIC and MBC:

Compound IDTest OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Compound BS. aureus8162Bactericidal
Compound CE. coli16>128>8Bacteriostatic

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[6]

Mechanism of Action (MoA)

Understanding how an antibacterial compound works is crucial for its development. There are several major mechanisms of action for antibacterial drugs.

MoA_Pathways cluster_moa Major Antibacterial Mechanisms of Action Inhibit_Cell_Wall Inhibition of Cell Wall Synthesis Inhibit_Protein Inhibition of Protein Synthesis Inhibit_Nucleic_Acid Inhibition of Nucleic Acid Synthesis Disrupt_Membrane Disruption of Cell Membrane Function Inhibit_Metabolic Inhibition of Essential Metabolic Pathways Compound Antibacterial Compound Compound->Inhibit_Cell_Wall Compound->Inhibit_Protein Compound->Inhibit_Nucleic_Acid Compound->Disrupt_Membrane Compound->Inhibit_Metabolic

Caption: Common mechanisms of action for antibacterial compounds.

Further studies, such as target-based assays, macromolecular synthesis assays, and microscopy, can be employed to elucidate the specific mechanism of action of a lead compound.[13] These can include:

  • Inhibition of Cell Wall Synthesis: Compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[13][14]

  • Inhibition of Protein Synthesis: These agents typically target the bacterial ribosome, either the 30S or 50S subunit, to block protein production.[14][15]

  • Inhibition of Nucleic Acid Synthesis: This can involve the inhibition of enzymes essential for DNA replication or RNA transcription.[13][15]

  • Disruption of Cell Membrane Function: Some compounds can interact with the bacterial cell membrane, leading to a loss of integrity and cell death.[13][14]

  • Inhibition of Essential Metabolic Pathways: These compounds can act as antimetabolites, for example, by inhibiting folic acid synthesis.[14]

References

Method

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] Accurate assessment of their cytotoxic effects is a critical step in the drug discovery and development process.[1] This document provides a comprehensive overview and detailed protocols for conducting cell-based assays to evaluate the cytotoxicity of quinoline derivatives.

A variety of in vitro assays are employed to determine the cytotoxic potential of novel chemical entities. These assays measure different cellular parameters to assess cell viability and the mechanisms of cell death. For quinoline derivatives, the most commonly utilized assays include those that measure metabolic activity (MTT assay), plasma membrane integrity (LDH assay), and the induction of apoptosis.[1][3] Understanding the underlying mechanisms of cytotoxicity, such as the activation of specific signaling pathways, is also crucial for the development of targeted cancer therapies.[1]

Data Presentation: Cytotoxicity of Quinoline Derivatives

The cytotoxic activity of quinoline derivatives is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.[1][3] The following tables summarize the cytotoxic activity of various quinoline derivatives against different cancer cell lines, as reported in the literature.

Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines.

Compound/DerivativeCell LineIC50 (µM)Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)[1]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12[1]
2-phenylquinolin-4-amine (7d)HT-29 (Colon)9.19[3]
2-phenylquinolin-4-amine (7i)HT-29 (Colon)11.34[3]
2,4-Disubstituted quinoline derivativesSF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[3]
2-oxoquinoline derivativesVarious tumor cell lines4.4 - 8.7[3]
7-methyl-8-nitro-quinoline (C)Caco-2 (Colorectal)1.87[4]
7-(β-trans-(N,N-dimethylamino)ethenyl)-8-nitroquinoline (D)Caco-2 (Colorectal)0.93[4]
8-nitro-7-quinolinecarbaldehyde (E)Caco-2 (Colorectal)0.53[4]
8-Amino-7-quinolinecarbaldehyde (F)Caco-2 (Colorectal)1.14[4]

Table 2: Cytotoxicity of a Quinoline-1,8-dione Derivative. [2]

Compound IDDescriptionCell LineIncubation Time (h)IC30 (µM)
6h9-(3-Bromo-phenyl)-4-phenyl-2,3,5,6,7,9-hexahydro-4H-cyclopenta[b]quinoline-1,8-dioneHeLa7215.3

Experimental Protocols

This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of quinoline derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][5] The principle of the assay is based on the conversion of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial succinate dehydrogenase enzymes present in metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells.[2]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[1] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the compound dilutions.[1] Include a vehicle control (e.g., DMSO) and a no-treatment control.[1][2]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[2][6]

  • MTT Addition: After the treatment period, add 10-20 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2] Incubate for 4 hours in a humidified atmosphere.[5]

  • Formazan Solubilization: Carefully remove the medium without disturbing the formazan crystals.[2] Add 100 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[2][3] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[2]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm or 690 nm can be used to correct for background absorbance.[2][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Add Quinoline Compound Dilutions incubate1->treat incubate2 Incubate for Treatment Period treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize Formazan Crystals incubate3->solubilize read Measure Absorbance at 570nm solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a method to measure plasma membrane integrity by quantifying the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells.[3][8] When the plasma membrane is compromised, LDH is released into the cell culture medium.[8] The amount of LDH released is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate as described for the MTT assay.[3] Include the following controls in triplicate:[1]

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Untreated cells.[3]

    • High Control (Maximum LDH release): Cells treated with a lysis buffer.[3]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant.

  • LDH Reaction: Add the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add a stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

LDH_Workflow cluster_setup Experimental Setup cluster_collection Sample Collection cluster_reaction LDH Reaction cluster_measure Measurement & Analysis seed_treat Seed and Treat Cells (including controls) collect Collect Supernatant seed_treat->collect add_reagents Add LDH Reaction Mix collect->add_reagents incubate_rt Incubate at RT add_reagents->incubate_rt stop_reaction Add Stop Solution incubate_rt->stop_reaction read_abs Measure Absorbance at 490nm stop_reaction->read_abs calc_cyto Calculate % Cytotoxicity read_abs->calc_cyto

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.[1] Several assays can be used to detect and quantify apoptosis induced by quinoline derivatives.

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with quinoline derivatives for the desired time.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[1]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[1]

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[1]

Caspases are a family of proteases that play a crucial role in apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3, -8, -9).

Protocol:

  • Cell Lysis: Treat cells with the quinoline derivative, then lyse the cells to release their contents.[1]

  • Substrate Addition: Add a caspase-specific substrate that is conjugated to a colorimetric or fluorometric reporter.[1]

  • Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.[1]

  • Detection: Measure the resulting color or fluorescence using a microplate reader. The signal intensity is proportional to the caspase activity.[1]

Signaling Pathways in Quinoline-Induced Cytotoxicity

Quinoline derivatives can induce cytotoxicity through various signaling pathways. A prominent pathway implicated in the action of some quinoline compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and apoptosis.[9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Apoptosis_Signaling Quinoline Quinoline Compound PI3K PI3K Quinoline->PI3K Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

Caption: Simplified overview of apoptosis signaling pathways.

References

Application

Application Notes and Protocols for Molecular Docking Studies

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for performing molecular docking studies, a computational technique used to predict the preferred orientation of one...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for performing molecular docking studies, a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This method is instrumental in drug discovery for identifying potential drug candidates and optimizing lead compounds.[2][3]

Principles of Molecular Docking

Molecular docking aims to predict the three-dimensional structure of a ligand-receptor complex and estimate the binding affinity.[4][5] The process involves two main steps: sampling the conformational space of the ligand within the active site of the protein and then ranking these conformations using a scoring function.[4] The scoring function estimates the binding free energy, with more negative values typically indicating stronger binding.[5][6]

Experimental Workflow

The general workflow for a molecular docking study is outlined below. It begins with the preparation of the target protein and the ligand, followed by the docking simulation and subsequent analysis of the results.[7]

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein PDB->PrepProt LigandDB Obtain Ligand Structure (e.g., PubChem) PrepLig Prepare Ligand LigandDB->PrepLig Grid Define Grid Box PrepProt->Grid Dock Run Docking Simulation PrepLig->Dock Grid->Dock Analyze Analyze Results Dock->Analyze Visualize Visualize Interactions Analyze->Visualize

Caption: A general workflow for molecular docking studies.

Detailed Protocols

This section provides step-by-step protocols for performing molecular docking using commonly available and free software: AutoDock Vina for the docking simulation, PyMOL for visualization, and AutoDockTools for file preparation.

Protocol 1: Protein Preparation

Proper preparation of the protein structure is critical for a successful docking study. This typically involves removing water molecules, adding hydrogen atoms, and assigning partial charges.

Software: AutoDockTools (ADT)

Steps:

  • Load Protein: Open AutoDockTools and load the protein PDB file by navigating to File > Read Molecule.

  • Remove Water Molecules: Select and delete all water molecules. This can be done by going to Edit > Delete Water.

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure by navigating to Edit > Hydrogens > Add and selecting 'Polar only'.

  • Add Kollman Charges: Assign Kollman charges to the protein. This can be done through Edit > Charges > Add Kollman Charges.

  • Save as PDBQT: Save the prepared protein in the PDBQT format, which is required by AutoDock Vina. Go to Grid > Macromolecule > Choose and select the protein. Then save the file with a .pdbqt extension.[8]

Protocol 2: Ligand Preparation

The ligand structure also needs to be prepared, which includes generating a 3D conformation and assigning rotatable bonds.

Software: ChemDraw, Open Babel, AutoDockTools (ADT)

Steps:

  • Draw Ligand (2D): Draw the 2D structure of the ligand using software like ChemDraw and save it as a MOL file.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D MOL file to a 3D structure in PDB format. The following command can be used in the terminal: obabel -imol ligand.mol -opdb -O ligand.pdb --gen3d

  • Prepare Ligand in ADT:

    • Open AutoDockTools and go to Ligand > Input > Open and select the ligand PDB file.

    • The tool will automatically detect the root and set the rotatable bonds. You can modify this if needed under Ligand > Torsion Tree.

    • Save the prepared ligand in PDBQT format by going to Ligand > Output > Save as PDBQT.

Protocol 3: Molecular Docking with AutoDock Vina

With the prepared protein and ligand, the next step is to perform the docking simulation.

Software: AutoDockTools (ADT), AutoDock Vina

Steps:

  • Define the Grid Box:

    • In AutoDockTools, with the prepared protein loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of this box to encompass the active site of the protein. The coordinates and dimensions of the grid box are crucial parameters for the docking simulation.[9][10][11]

    • Save the grid parameters by going to File > Close Saving Current.

  • Prepare the Configuration File: Create a text file named conf.txt and add the following lines, replacing the file names and coordinates with your own:

  • Run AutoDock Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the following command: vina --config conf.txt --log results.log

Protocol 4: Analysis and Visualization of Results

The output of the docking simulation needs to be analyzed to understand the binding affinity and visualize the interactions between the ligand and the protein.

Software: PyMOL

Steps:

  • Analyze the Log File: Open the results.log file. This file contains the binding affinity scores (in kcal/mol) and RMSD (Root Mean Square Deviation) values for the different binding poses of the ligand.[2][12] Generally, a more negative binding affinity indicates a stronger interaction.[4][5]

  • Visualize in PyMOL:

    • Open PyMOL and load the prepared protein PDBQT file (protein.pdbqt).

    • Load the docking results file (results.pdbqt). This file contains multiple binding poses of the ligand.

    • You can view the different poses by using the arrow keys at the bottom right of the PyMOL window.

    • To visualize the interactions, you can show the protein as a surface and the ligand as sticks.

    • To identify interactions like hydrogen bonds, you can use the find polar contacts command in PyMOL.[13]

Data Presentation

The quantitative results from a molecular docking study are typically summarized in a table for easy comparison of different ligands or binding poses.

LigandBinding Affinity (kcal/mol)RMSD (Å)Interacting ResiduesHydrogen Bonds
Flavidin-8.530.3TYR833, ILE800, VAL8511
Deserpidine-8.960.3TRP84, ILE288, TYR2921
Compound A-7.81.2LYS120, PHE2782
Compound B-9.20.8ASP189, SER1903
Compound C-6.52.5GLU98, TRP1011

Note: Data for Flavidin and Deserpidine are from a published study.[14] Data for Compounds A, B, and C are hypothetical and for illustrative purposes.

Signaling Pathway Visualization

Molecular docking is often used to study molecules that interact with specific signaling pathways. The following is a simplified representation of a generic signaling pathway that could be investigated using molecular docking to identify inhibitors or activators of the receptor.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Gene Expression TF->Gene Ligand Ligand Ligand->Receptor Binding

Caption: A simplified signaling pathway.

References

Method

Application Notes and Protocols for Testing Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-inflammatory activity of test compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for commonly used in vitro and in vivo assays to evaluate the anti-inflammatory activity of test compounds. The methodologies are presented to guide researchers in pharmacology, drug discovery, and related fields.

Introduction to Inflammation

Inflammation is a complex biological response of vascular tissues to harmful stimuli, such as pathogens, damaged cells, or irritants. It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. The cardinal signs of inflammation are redness, heat, swelling, pain, and loss of function. Key cellular and molecular players in inflammation include leukocytes (e.g., macrophages, neutrophils), and signaling molecules like cytokines (e.g., TNF-α, IL-6, IL-1β), prostaglandins (e.g., PGE2), and nitric oxide (NO). Chronic inflammation is implicated in the pathogenesis of numerous diseases, making the discovery of novel anti-inflammatory agents a critical area of research.

Two of the most critical signaling pathways governing the production of pro-inflammatory mediators are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

Key Signaling Pathways in Inflammation

NF-κB Signaling Pathway

The NF-κB pathway is a pivotal regulator of innate and adaptive immune responses and is a key mediator of inflammatory responses.[2][4] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[4][5] IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome.[6] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor (TLR4/TNFR) LPS->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates (P) NFkB NF-κB (p50/p65) IkBa->NFkB Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2)

Caption: Simplified NF-κB Signaling Pathway. (Within 100 characters)
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide range of cellular processes, including inflammation.[1][3] There are three major MAPK subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Inflammatory stimuli activate a three-tiered kinase cascade consisting of a MAPKKK, a MAPKK, and a MAPK.[7] Once activated, MAPKs phosphorylate various downstream targets, including transcription factors like AP-1 (activated by JNK and p38), which in turn regulate the expression of pro-inflammatory genes.[1]

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, ATF-2) MAPK->TranscriptionFactors Activates Response Inflammatory Response (Cytokine Production) TranscriptionFactors->Response Leads to

Caption: Overview of the MAPK Signaling Pathway. (Within 100 characters)

In Vitro Experimental Protocols

In vitro assays are essential for the initial screening of anti-inflammatory compounds, providing insights into their mechanisms of action in a controlled environment.[8][9]

Lipopolysaccharide (LPS)-Induced Pro-inflammatory Mediator Production in Macrophages

This is a widely used model to mimic bacterial-induced inflammation. Macrophages, such as the RAW 264.7 cell line, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to produce pro-inflammatory mediators.[10][11]

LPS_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate for 24h A->B C 3. Pre-treat with Test Compound (1h) B->C D 4. Stimulate with LPS (1 µg/mL) (24h) C->D E 5. Collect Supernatant D->E F 6. Analyze for NO, PGE2, and Cytokines (TNF-α, IL-6) E->F

Caption: Workflow for LPS-induced inflammation assay. (Within 100 characters)

Nitric oxide is a short-lived radical, and its production is typically quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[12][13]

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.[10]

  • Treatment: Pre-treat the cells with various concentrations of the test compound or vehicle (e.g., DMSO) for 1 hour.[10]

  • Stimulation: Add LPS (final concentration 1 µg/mL) to the wells and incubate for 24 hours.[10]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[10]

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.[10]

    • Incubate for 10 minutes at room temperature, protected from light.[10]

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[10]

    • Incubate for another 10 minutes at room temperature.[10]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

  • Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.

The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[14][15][16]

  • Follow steps 1-4 from the Nitric Oxide protocol.

  • ELISA: Quantify the levels of PGE2, TNF-α, and IL-6 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.[10] The general principle involves the capture of the target molecule by a specific antibody coated on the plate, followed by detection with a labeled secondary antibody.[14][15]

ConcentrationNO Inhibition (%)PGE2 Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Vehicle0 ± 0.00 ± 0.00 ± 0.00 ± 0.0
Test Compound (1 µM)15.2 ± 2.112.5 ± 1.818.3 ± 2.514.7 ± 2.0
Test Compound (10 µM)45.8 ± 3.540.1 ± 3.252.1 ± 4.148.9 ± 3.8
Test Compound (50 µM)85.3 ± 5.278.9 ± 4.990.4 ± 5.588.2 ± 5.1
Positive Control (e.g., Dexamethasone 10 µM)92.1 ± 4.889.5 ± 4.595.3 ± 4.994.6 ± 4.7

Data are presented as mean ± SD and are illustrative.

Cyclooxygenase (COX) Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins.[17][18]

This protocol measures the peroxidase activity of COX by monitoring the appearance of a fluorescent product.[17][19]

  • Reagent Preparation: Prepare the COX assay buffer, probe, cofactor, and arachidonic acid solution as per the kit instructions.[17] Reconstitute purified COX-1 or COX-2 enzyme.[19]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • COX Probe

    • Diluted COX Cofactor

    • Test inhibitor or vehicle

    • Purified COX-1 or COX-2 enzyme[17]

  • Initiation: Initiate the reaction by adding arachidonic acid to each well.[19]

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[19]

  • Calculation: Calculate the rate of reaction (slope of the linear portion of the curve). The percent inhibition is calculated relative to the vehicle control.

CompoundIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Test Compound A15.80.531.6
Test Compound B2.325.10.09
Celecoxib (Positive Control)>1000.05>2000
Indomethacin (Positive Control)0.11.20.08

Data are illustrative. IC50 is the concentration required for 50% inhibition.

In Vivo Experimental Protocols

In vivo models are crucial for evaluating the systemic anti-inflammatory effects of a compound, taking into account its pharmacokinetic and pharmacodynamic properties.[20][21]

Carrageenan-Induced Paw Edema in Rodents

This is a classic and highly reproducible model of acute inflammation used for screening anti-inflammatory drugs.[22][23] The injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema.[22][24]

Carrageenan_Workflow A 1. Acclimatize Rats/Mice B 2. Measure Initial Paw Volume (V₀) A->B C 3. Administer Test Compound/ Vehicle/Positive Control (p.o.) B->C D 4. Inject Carrageenan (1%) into subplantar region (1h post-drug) C->D E 5. Measure Paw Volume (Vt) at 1, 2, 3, 4, 5, 6h D->E F 6. Calculate % Inhibition of Edema E->F

Caption: Workflow for Carrageenan-Induced Paw Edema. (Within 100 characters)
  • Animals: Use male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).

  • Grouping: Divide animals into groups (n=6): Vehicle control, Test compound groups (various doses), and a Positive control group (e.g., Indomethacin, 10 mg/kg).[22]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[22]

  • Drug Administration: Administer the vehicle, test compound, or positive control orally (p.o.) or intraperitoneally (i.p.).[22]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar surface of the right hind paw.[22][23]

  • Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.[22]

  • Data Analysis:

    • Calculate the increase in paw volume (Edema) = Vt - V₀.

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3hInhibition of Edema (%) at 3h
Vehicle Control-0.85 ± 0.07-
Test Compound100.62 ± 0.0527.1
Test Compound300.41 ± 0.0451.8
Test Compound1000.23 ± 0.0372.9
Indomethacin100.28 ± 0.0467.1

Data are presented as mean ± SEM and are illustrative.

Myeloperoxidase (MPO) Activity Assay in Inflamed Tissue

MPO is an enzyme found predominantly in the azurophilic granules of neutrophils. Its measurement in tissue homogenates is a quantitative index of neutrophil infiltration, a hallmark of inflammation.[25]

  • Tissue Collection: At the end of the in vivo experiment (e.g., 6 hours post-carrageenan injection), euthanize the animals and collect the inflamed paw tissue.

  • Homogenization: Homogenize the tissue in a suitable buffer (e.g., phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide - HTAB) to extract MPO.[25]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10-15 minutes at 4°C.[25][26]

  • Supernatant Collection: Collect the supernatant for the MPO assay.[26]

  • Kinetic Assay:

    • Add a small volume of the supernatant to a reaction buffer containing a peroxidase substrate (e.g., o-dianisidine dihydrochloride or TMB).[25]

    • Initiate the reaction by adding hydrogen peroxide (H₂O₂).

    • Measure the change in absorbance over time using a spectrophotometer (e.g., at 460 nm for o-dianisidine).[25]

  • Quantification: MPO activity is expressed in units/g of tissue, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of H₂O₂ per minute at 25°C.

Treatment GroupDose (mg/kg, p.o.)MPO Activity (U/g tissue)
Sham (No Carrageenan)-5.2 ± 0.8
Vehicle Control-45.8 ± 3.9
Test Compound3022.1 ± 2.5
Indomethacin1018.5 ± 2.1

Data are presented as mean ± SEM and are illustrative.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Doebner-von Miller Quinoline Synthesis

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields and troubleshooting common issues encountered during the Doebner-von Mille...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving yields and troubleshooting common issues encountered during the Doebner-von Miller quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis and how can it be prevented?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which leads to the formation of tar and significantly reduces the yield.[1][2] To mitigate this, consider the following strategies:

  • Gradual Addition of Reactants: Slowly add the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline. This maintains a low concentration of the carbonyl compound, favoring the desired reaction over polymerization.[1][2]

  • Employ a Biphasic Solvent System: Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) can drastically reduce its self-polymerization in the acidic aqueous phase.[1][3][4][5]

  • In Situ Formation of the Carbonyl Compound: Generating the α,β-unsaturated carbonyl compound in situ from an aldol condensation at low temperatures can help control its concentration and minimize polymerization.[2]

Q2: My reaction is resulting in a low yield or failing completely. What are the likely causes?

A2: Several factors can contribute to low or no product formation. Key areas to investigate include:

  • Reagent Quality: Ensure that the aniline is freshly distilled and that all other reagents are of high purity.

  • Acid Catalyst: The type and concentration of the acid are critical. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be used.[1][2][6] The optimal choice and concentration will depend on the specific substrates.

  • Reaction Temperature: The reaction often requires heating, but excessive temperatures can promote tar formation and decomposition.[1][2][7] It is crucial to monitor and optimize the temperature for your specific reaction.

  • Reaction Time: Reaction times can vary significantly. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration and prevent product degradation.[2]

Q3: How do substituents on the aniline affect the reaction outcome?

A3: The electronic nature of substituents on the aniline ring can significantly impact the reaction. Anilines with strong electron-withdrawing groups may be less reactive and lead to lower yields.[1] Conversely, anilines with strong electron-donating groups might be overly reactive and prone to side reactions. Careful optimization of reaction conditions is necessary when working with substituted anilines.[1]

Q4: Can I use α,β-unsaturated ketones instead of aldehydes?

A4: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction. However, the reaction is often more successful with α,β-unsaturated aldehydes. Ketones, particularly those with significant steric bulk, may result in lower yields or the formation of complex product mixtures.[1]

Q5: My final product is contaminated with dihydroquinoline impurities. How can I address this?

A5: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate.[1] Incomplete oxidation can lead to these impurities. To ensure complete conversion:

  • Sufficient Oxidizing Agent: Use a stoichiometric excess of the oxidizing agent (e.g., nitrobenzene, arsenic pentoxide).[8]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate agent like DDQ or MnO₂ can be performed.[1]

Troubleshooting Guide

Problem Symptom Potential Root Cause(s) Suggested Solution(s)
Low Yield Desired product is obtained in a small quantity.Incomplete reaction, side reactions, or product loss during workup.Optimize reaction time and temperature.[2] Check the purity of starting materials. Ensure complete neutralization before extraction.[2]
Tar/Polymer Formation The reaction mixture becomes a thick, dark, intractable tar.Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[1][2]Employ a biphasic solvent system.[1][3] Add the carbonyl compound slowly.[2] Optimize acid concentration and type.[1] Control the reaction temperature.[1][2]
Formation of Unidentified Byproducts Multiple spots are observed on TLC, and the desired product is difficult to isolate.Steric hindrance from substituted starting materials.[1] Alternative side reactions are being favored.Systematically vary the acid catalyst, solvent, and temperature.[1] Consider a Design of Experiments (DoE) approach to efficiently explore the reaction space.[1]
Incomplete Oxidation The presence of dihydro- or tetrahydroquinoline impurities in the final product.The inefficient or insufficient oxidizing agent.[1] Reaction conditions do not favor complete oxidation.Ensure a stoichiometric excess of the oxidizing agent. Monitor the disappearance of the dihydroquinoline intermediate by TLC or GC-MS.[1]

Quantitative Data on Catalyst Effect

The choice of acid catalyst can significantly influence the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of a representative quinoline synthesis.

Catalyst Concentration Reaction Time (h) Yield (%)
HCl 6 M465
H₂SO₄ 50% (v/v)460
p-TsOH 0.2 eq675
ZnCl₂ 1.0 eq580
SnCl₄ 0.5 eq385

Note: The data in this table are illustrative and intended to show general trends. Actual yields will vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2-Methylquinoline (Quinaldine) with Minimized Tar Formation

This protocol incorporates a biphasic system and gradual addition to suppress polymerization.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

  • Sodium Hydroxide solution (concentrated)

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux with vigorous stirring.

  • Reactant Addition: In the addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Carefully make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform or another suitable organic solvent (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography.[4]

Protocol 2: In Situ Generation of α,β-Unsaturated Aldehyde for Reduced Polymerization

This protocol generates crotonaldehyde in situ from acetaldehyde to minimize its polymerization.

Materials:

  • Aniline (freshly distilled)

  • Acetaldehyde

  • Concentrated Hydrochloric Acid

  • Anhydrous Zinc Chloride

  • Calcium Hydroxide

  • Chloroform

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of aniline in aqueous hydrochloric acid.

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde.[2]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture. Zinc chloride acts as a Lewis acid to catalyze the intramolecular cyclization.[2]

  • Reaction Monitoring: Heat the reaction mixture to reflux for a specified time (e.g., 7 hours), monitoring by TLC.[2]

  • Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.

Visualizations

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Aniline Aniline Michael_Adduct 1,4-Michael Adduct Aniline->Michael_Adduct Michael Addition UnsatCarbonyl α,β-Unsaturated Carbonyl UnsatCarbonyl->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization (Acid-catalyzed) Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The reaction mechanism of the Doebner-von Miller synthesis.

Experimental_Workflow start Start setup Reaction Setup: Combine Aniline and Acid start->setup heat Heat to Reflux setup->heat add_carbonyl Slowly Add α,β-Unsaturated Carbonyl heat->add_carbonyl reflux Continue Reflux (Monitor by TLC) add_carbonyl->reflux workup Workup: Cool, Neutralize, Extract reflux->workup purify Purification: Distillation or Chromatography workup->purify end End purify->end

Caption: A general experimental workflow for the Doebner-von Miller synthesis.

Troubleshooting_Tree start Low Yield Issue tar Significant Tar Formation? start->tar impurities Product Contaminated with Dihydroquinoline? tar->impurities No solution_tar Implement: - Biphasic System - Slow Addition - Optimize Temperature/Acid tar->solution_tar Yes solution_impurities Implement: - Excess Oxidizing Agent - Post-reaction Oxidation impurities->solution_impurities Yes solution_general Check: - Reagent Purity - Reaction Time - Workup Procedure impurities->solution_general No

Caption: A decision tree for troubleshooting low yields.

References

Optimization

Technical Support Center: Overcoming Solubility Issues of Quinoline Carboxylic Acids

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of q...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility challenges of quinoline carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of quinoline carboxylic acids?

A1: The limited aqueous solubility of many quinoline carboxylic acid derivatives is due to a combination of factors related to their molecular structure. The quinoline core itself is a bicyclic aromatic system, which is largely hydrophobic.[1] Additionally, strong intermolecular forces within the crystal lattice of the solid compound can make it challenging for water molecules to effectively solvate individual molecules, thus restricting solubility.[1] The specific nature and placement of substituents on the quinoline ring also play a significant role; lipophilic groups can further decrease water solubility.[1]

Q2: What are the most common strategies to improve the solubility of my quinoline carboxylic acid compound?

A2: There are several effective methods to enhance the solubility of these compounds, which can be broadly divided into physical and chemical modifications. Common approaches include:

  • pH Adjustment: Since these compounds are carboxylic acids, their solubility is highly dependent on pH.[2] Increasing the pH deprotonates the carboxylic acid group, forming a more water-soluble carboxylate anion.[2]

  • Salt Formation: Reacting the quinoline carboxylic acid with a base to form a stable salt can significantly improve its aqueous solubility and dissolution rate.[1][3] This is a widely used and effective strategy.[4][5]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) can decrease the polarity of the solvent system, thereby increasing the solubility of a hydrophobic compound.[1][6]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.[1]

  • Cyclodextrin Complexation: Encapsulating the hydrophobic quinoline molecule within the cavity of a cyclodextrin can increase its apparent water solubility.[1][7]

Q3: How do I select the most suitable solubility enhancement technique for my specific quinoline carboxylic acid derivative?

A3: The choice of an appropriate method depends on the physicochemical properties of your compound, including its pKa, logP value, melting point, and chemical stability.[1] For ionizable quinoline carboxylic acids, pH adjustment and salt formation are often the initial approaches to try due to their simplicity and effectiveness.[1] For neutral or highly lipophilic compounds, techniques like solid dispersion or cyclodextrin complexation may be more appropriate.[1]

Troubleshooting Guides

Issue 1: My quinoline carboxylic acid precipitates when I try to dissolve it in an aqueous buffer.

  • Possible Cause & Solution: pH is too low.

    • As carboxylic acids, these compounds are less soluble in acidic conditions where the carboxylic acid group is protonated.[2]

    • Action: Increase the pH of your buffer. Ensure the pH is at least 1-2 units above the pKa of your carboxylic acid to achieve sufficient deprotonation to the more soluble carboxylate form. Always verify the final pH with a calibrated pH meter.

  • Possible Cause & Solution: Insufficient buffering capacity.

    • The buffer may not be strong enough to maintain the desired pH after the addition of your acidic compound.

    • Action: Try increasing the buffer concentration.

  • Possible Cause & Solution: "Salting out".

    • At very high salt concentrations from the buffer, the solubility of your compound may decrease.[1]

    • Action: If possible, use the minimum effective buffer concentration.

Issue 2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.

  • Possible Cause & Solution: Final DMSO concentration is too high.

    • While highly soluble in DMSO, the compound may crash out upon a significant change in solvent polarity.[8]

    • Action: Keep the final DMSO concentration in your assay as low as possible, typically at or below 1%.[8] If precipitation persists, you may need to reduce it further.

  • Possible Cause & Solution: Inadequate dilution method.

    • A single, large dilution step can cause rapid precipitation.

    • Action: Try a serial or stepwise dilution method to gradually introduce the compound to the aqueous environment.

  • Possible Cause & Solution: Low solubility in the final buffer.

    • The inherent solubility in the aqueous buffer may be too low.

    • Action: Consider adding a low concentration of a non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68) to the assay buffer to help maintain solubility through micellar encapsulation.[7][8]

Data Presentation

Table 1: General Impact of pH on Quinoline Carboxylic Acid Solubility

pH RangePredominant SpeciesExpected Aqueous Solubility
Acidic (pH < pKa)COOH (Protonated)Low
Neutral to Basic (pH > pKa)COO- (Deprotonated)High

Table 2: Common Co-solvents for Solubility Enhancement

Co-solventTypical Concentration Range (% v/v)Notes
Ethanol10 - 30%Pharmaceutically acceptable.[6]
Propylene Glycol10 - 40%Common in pharmaceutical formulations.[6]
Polyethylene Glycol (PEG 300/400)10 - 50%Useful for a range of hydrophobic compounds.[6]
Dimethyl Sulfoxide (DMSO)< 1% for biological assaysHigh solubilizing power but potential for toxicity at higher concentrations.[6][8]

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profiling

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Sample Addition: Add an excess amount of the quinoline carboxylic acid to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH of the respective buffer.

Protocol 2: Salt Formation for Solubility Enhancement

  • Counter-ion Selection: For the acidic quinoline carboxylic acid, screen various basic counter-ions. Common choices include sodium, potassium, calcium, and tromethamine (Tris).[6]

  • Salt Synthesis: In a suitable solvent, react the carboxylic acid with an equimolar amount of the chosen base.[6]

  • Isolation: Isolate the resulting salt, which may precipitate from the reaction mixture.

  • Characterization: Characterize the formed salt to confirm its identity and purity.

  • Solubility Determination: Measure the aqueous solubility of the salt form using the method described in Protocol 1 (typically at a neutral pH) and compare it to the solubility of the free acid.

Visualizations

G cluster_0 Solubility Troubleshooting Workflow start Poorly Soluble Quinolone Carboxylic Acid check_ionizable Is the compound ionizable? start->check_ionizable ph_adjust Adjust pH (Increase pH > pKa) check_ionizable->ph_adjust  Yes advanced_methods Consider Advanced Methods: - Co-solvents - Solid Dispersions - Cyclodextrins check_ionizable->advanced_methods No   success Solubility Achieved ph_adjust->success failure Still Insoluble ph_adjust->failure salt_formation Salt Formation salt_formation->success salt_formation->advanced_methods failure->salt_formation advanced_methods->success

Caption: A decision workflow for addressing the solubility of quinoline carboxylic acids.

G cluster_1 Relationship between pH, pKa, and Solubility low_ph Low pH (pH < pKa) protonated Predominantly Protonated (R-COOH) Hydrophobic low_ph->protonated high_ph High pH (pH > pKa) deprotonated Predominantly Deprotonated (R-COO⁻) Hydrophilic high_ph->deprotonated low_solubility Low Aqueous Solubility protonated->low_solubility high_solubility High Aqueous Solubility deprotonated->high_solubility

Caption: The effect of pH on the ionization and solubility of quinoline carboxylic acids.

References

Troubleshooting

Technical Support Center: Purification of Crude Quinoline Synthesis Products

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude quin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude quinoline synthesis products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude quinoline synthesis products?

A1: The impurity profile of crude quinoline is highly dependent on the synthetic method used. For the widely used Skraup synthesis, common impurities include unreacted starting materials like aniline and nitrobenzene, as well as significant amounts of tarry byproducts from polymerization reactions.[1][2] Other synthesis methods, such as the Doebner-von Miller or Friedländer synthesis, may result in isomeric byproducts, unreacted aldehydes or ketones, and condensation side-products.[1][3][4]

Q2: My crude quinoline product is a thick, black tar. How can I effectively isolate the quinoline?

A2: Tar formation is a notorious issue, especially in the Skraup synthesis, due to the harsh acidic and oxidizing conditions.[2] The most effective initial purification step is steam distillation.[5][6] This technique separates the volatile quinoline from non-volatile tars. The crude quinoline is then typically recovered from the distillate by basification and extraction.

Q3: I am observing a low yield after purification. What are the potential causes and solutions?

A3: Low yields can stem from several factors throughout the synthesis and purification process.

  • Incomplete reaction: Ensure your synthesis reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).

  • Loss during workup: Significant amounts of quinoline can be lost in the aqueous layer during extractions if the pH is not sufficiently basic. Ensure the aqueous layer is strongly alkaline before extracting the quinoline base.

  • Inefficient purification:

    • Distillation: Foaming or bumping during distillation can lead to loss of product. Ensure smooth boiling by using a stir bar or boiling chips and maintaining a proper vacuum level.[7]

    • Crystallization: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.[8] It is crucial to use a minimal amount of hot solvent to dissolve the crude product.

    • Chromatography: Irreversible adsorption or decomposition on the stationary phase can drastically reduce yield. This is a common issue with basic compounds like quinoline on acidic silica gel.[9]

Troubleshooting Guides

Purification by Distillation
Issue Possible Cause Recommended Solution
Low Recovery After Steam Distillation Incomplete distillation of quinoline.Continue steam distillation until the distillate is no longer cloudy and no oily droplets are observed.
Quinoline salt remains in the distillation flask.Ensure the mixture is strongly alkaline before and during steam distillation to liberate the free quinoline base.[6][10]
Bumping or Foaming During Vacuum Distillation Uneven heating or trapped volatile impurities.Use a magnetic stir bar for smooth boiling. Before heating, apply vacuum to remove any low-boiling residual solvents.[7]
Product Discoloration (Turns Yellow or Brown) Thermal decomposition at high temperatures.Use vacuum distillation to lower the boiling point of quinoline (e.g., 110-114°C at 14 mmHg).[10] Distilling over a small amount of zinc dust can also help prevent oxidation.[11]
Purification by Column Chromatography
Issue Possible Cause Recommended Solution
Product Decomposition on the Column Quinoline is a basic compound and can decompose on the acidic surface of silica gel.[9]Deactivate the silica gel by pre-treating it with a basic solution, such as an eluent containing 0.5-2% triethylamine.[9] Alternatively, use a less acidic stationary phase like alumina (basic or neutral).
Poor Separation of Impurities Inappropriate solvent system.Optimize the eluent system using TLC. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve separation.
Product Streaking or Tailing on the Column Overloading the column or interaction with the stationary phase.Ensure the crude product is concentrated into a narrow band at the top of the column. Using a deactivated silica gel can also minimize tailing.
Purification by Crystallization/Salt Formation
Issue Possible Cause Recommended Solution
Product Fails to Crystallize Solution is not supersaturated (too much solvent used).Boil off some of the solvent to concentrate the solution and allow it to cool slowly again.[8]
The presence of impurities inhibiting crystal formation.Try adding a seed crystal or scratching the inside of the flask with a glass rod to induce crystallization.[12] If this fails, further purification by another method (e.g., distillation) may be necessary before attempting recrystallization.
Product Oils Out Instead of Crystallizing The melting point of the impure compound is lower than the temperature of the crystallization solvent.Add a small amount of additional solvent, gently warm the solution to redissolve the oil, and then allow it to cool more slowly.[8]
Low Purity After Recrystallization Impurities co-crystallize with the product.Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. Rapid cooling can trap impurities. A second recrystallization may be necessary to achieve higher purity.

Data on Purification Techniques

The following table summarizes the effectiveness of various purification techniques for crude quinoline products.

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
Steam & Vacuum Distillation Crude Quinoline from Skraup Synthesis1. Steam distillation, 2. Vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[10]
Atmospheric & Vacuum Distillation Coal Tar Wash OilAtmospheric and vacuum distillation>9782[10][13]
Crystallization (Salt Formation) Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[10]
Recrystallization (of 8-hydroxyquinoline) Crude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[10]
Recrystallization (of 8-hydroxyquinoline) Crude 8-hydroxyquinoline (82.0% purity)Chloroform99.095.0[10]
Extraction & Distillation Coal Tar Wash OilAmmonium hydrogen sulfate, toluene, distillation>9782[10]

Experimental Protocols

Protocol 1: Purification of Crude Quinoline from Skraup Synthesis via Distillation

This protocol is suitable for purifying crude quinoline that is heavily contaminated with tarry byproducts.

  • Initial Steam Distillation:

    • Set up a steam distillation apparatus.

    • The crude reaction mixture is made strongly alkaline with a 40% sodium hydroxide solution.[10]

    • Pass steam through the mixture to distill the volatile quinoline.

    • Collect the distillate until it is no longer cloudy. The distillate will contain quinoline and unreacted nitrobenzene.

  • Removal of Aniline Impurity:

    • Separate the organic layer from the distillate.

    • Dissolve the organic layer in dilute sulfuric acid to form quinoline sulfate.[10]

    • Cool the solution and add a saturated solution of sodium nitrite to diazotize any residual aniline.

    • Gently warm the solution to convert the diazonium salt to phenol.[10]

  • Final Purification:

    • Make the solution strongly alkaline with sodium hydroxide to liberate the free quinoline.

    • Separate the quinoline layer, dry it over anhydrous potassium carbonate, and perform a vacuum distillation.[10]

    • Collect the fraction boiling at 110-114°C at 14 mmHg as pure quinoline.[10][14]

Protocol 2: Purification of Quinoline via Picrate Salt Formation

This method is excellent for achieving high purity on a laboratory scale.[9][11]

  • Salt Formation:

    • Dissolve the crude quinoline in a minimal amount of 95% ethanol.

    • In a separate flask, dissolve picric acid in a minimal volume of 95% ethanol.

    • Slowly add the picric acid solution to the quinoline solution. Yellow crystals of quinoline picrate will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation and collect the crystals by filtration.

  • Recrystallization of the Picrate Salt:

    • Wash the collected crystals with cold ethanol.

    • For higher purity, recrystallize the quinoline picrate from a suitable solvent like acetonitrile.

  • Liberation of Free Quinoline:

    • Dissolve the purified quinoline picrate crystals in dimethyl sulfoxide (DMSO).

    • Pass the solution through a column of basic alumina. The picric acid will be adsorbed onto the alumina.

    • Extract the free quinoline from the eluate with a non-polar solvent such as n-pentane.

    • Wash the organic extract, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure to obtain pure quinoline.

Protocol 3: Purification of Quinoline Derivatives by Column Chromatography with Deactivated Silica

This protocol is designed to minimize the decomposition of basic quinoline derivatives on silica gel.[9]

  • Preparation of Deactivated Silica and Eluent:

    • Choose an appropriate solvent system based on prior TLC analysis.

    • Prepare the eluent by adding 1% triethylamine (NEt₃) to the chosen solvent mixture (e.g., 20% ethyl acetate and 1% triethylamine in hexanes).

    • Prepare a slurry of silica gel in this eluent.

  • Packing the Column:

    • Pack a chromatography column with the prepared silica gel slurry.

    • Allow the silica to settle, ensuring a uniform and crack-free column bed.

    • Drain the excess solvent until the solvent level is just above the silica surface.

  • Loading the Sample and Elution:

    • Dissolve the crude quinoline derivative in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel.

    • Add a thin layer of sand on top of the sample to prevent disturbance.

    • Begin eluting the column with the triethylamine-containing solvent system, collecting fractions.

  • Analysis and Collection:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified quinoline derivative.

Visualized Workflows

Purification_Workflow General Purification Workflow for Crude Quinoline crude Crude Quinoline Product (from synthesis) steam_dist Steam Distillation (removes tar) crude->steam_dist extraction Basification & Solvent Extraction steam_dist->extraction crude_quinoline Crude Quinoline extraction->crude_quinoline distillation Vacuum Distillation crude_quinoline->distillation chromatography Column Chromatography crude_quinoline->chromatography salt_formation Salt Formation (e.g., Picrate) crude_quinoline->salt_formation pure_quinoline Pure Quinoline distillation->pure_quinoline chromatography->pure_quinoline salt_formation->pure_quinoline

Caption: General purification workflow for crude quinoline.

Troubleshooting_Chromatography Troubleshooting Quinoline Decomposition on Silica Gel start Attempting Purification on Silica Gel problem Product Decomposition or Significant Tailing? start->problem solution1 Deactivate Silica Gel (add 1% Et3N to eluent) problem->solution1 Yes solution2 Use Alternative Stationary Phase (e.g., Alumina) problem->solution2 Yes success Successful Purification solution1->success solution2->success

Caption: Troubleshooting quinoline decomposition on silica gel.

References

Optimization

Technical Support Center: Friedländer Quinoline Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Friedländer quinoline synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Question: My Friedländer synthesis is resulting in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the Friedländer synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Catalyst The choice of acid or base catalyst is crucial and substrate-dependent.[1] If using a traditional acid catalyst like p-TsOH or H₂SO₄, consider switching to a Lewis acid such as ZnCl₂. For base-catalyzed reactions, common choices include KOH and NaOH.[1] For sensitive substrates, milder, modern catalysts like ionic liquids or solid-supported acids can improve yields.[1][2]
Suboptimal Reaction Temperature The reaction often requires heating, but excessive temperatures can lead to decomposition of starting materials or the desired product, as well as the formation of tarry byproducts.[3] Conversely, a temperature that is too low may result in a slow or incomplete reaction. Monitor the reaction by TLC and optimize the temperature incrementally (e.g., in 10-20°C intervals).[3]
Poor Substrate Reactivity Steric hindrance or strong electron-withdrawing groups on either the 2-aminoaryl carbonyl compound or the methylene-containing reactant can decrease reactivity.[1][3] For such substrates, more forcing conditions (higher temperature, stronger catalyst) may be necessary. Alternatively, a more active catalyst system can be employed.
Presence of Water In acid-catalyzed reactions, the water produced during the cyclization can inhibit the reaction equilibrium.[3] Ensure the use of anhydrous solvents and reagents.
Competing Side Reactions The most common side reaction is the self-condensation of the ketone reactant (see Issue 2).[1] Minimizing this side reaction is key to improving the yield of the desired quinoline.

Issue 2: Formation of Aldol Condensation Byproducts

Question: I am observing significant formation of byproducts from the self-condensation of my ketone starting material. How can I minimize this side reaction?

Answer:

The self-condensation of the ketone, an aldol condensation, is a prevalent side reaction, especially under basic conditions.[1]

Strategies to Minimize Aldol Condensation:

  • Modify Reaction Conditions:

    • Catalyst Choice: Switching from a strong base to an acid catalyst can often suppress the aldol condensation.

    • Temperature Control: Lowering the reaction temperature can sometimes favor the desired reaction over the self-condensation.

  • Use of an Imine Analog:

    • To completely avoid the possibility of ketone self-condensation under alkaline conditions, the imine analog of the o-aminoaryl aldehyde or ketone can be used as a starting material.[4]

Workflow for Minimizing Aldol Condensation:

Aldol_Troubleshooting start High Aldol Condensation Byproduct decision1 Reaction under basic conditions? start->decision1 imine_analog Use Imine Analog of 2-Aminoaryl Carbonyl start->imine_analog acid_catalysis Switch to Acidic Catalyst (e.g., p-TsOH, Lewis Acids) decision1->acid_catalysis Yes lower_temp Optimize and Lower Reaction Temperature decision1->lower_temp No end Reduced Aldol Byproduct acid_catalysis->end lower_temp->end imine_analog->end

Caption: Troubleshooting workflow for reducing aldol condensation side products.

Issue 3: Poor Regioselectivity with Asymmetric Ketones

Question: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity?

Answer:

When an unsymmetrical ketone is used, condensation can occur on either side of the carbonyl group, leading to a mixture of quinoline isomers.

Methods to Control Regioselectivity:

  • Catalyst Selection: The use of specific amine catalysts, such as pyrrolidine derivatives, has been shown to provide high regioselectivity, favoring the formation of 2-substituted quinolines.[5]

  • Slow Addition of Ketone: Slowly adding the methyl ketone substrate to the reaction mixture can significantly increase the regioselectivity.[5]

  • Introduction of a Directing Group: Introducing a phosphoryl group on one of the α-carbons of the ketone can direct the condensation to the other α-position.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Friedländer synthesis?

A1: The Friedländer synthesis proceeds via a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group.[1] There are two plausible mechanistic pathways. The first involves an initial aldol condensation followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[3][6]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First A1 2-Aminoaryl Carbonyl + α-Methylene Carbonyl B1 Aldol Adduct A1->B1 Aldol Condensation C1 α,β-Unsaturated Carbonyl B1->C1 - H₂O D1 Quinoline C1->D1 Intramolecular Imine Formation - H₂O A2 2-Aminoaryl Carbonyl + α-Methylene Carbonyl B2 Schiff Base A2->B2 Imine Formation - H₂O C2 Cyclized Intermediate B2->C2 Intramolecular Aldol Reaction D2 Quinoline C2->D2 - H₂O

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Q2: What are some common catalysts used in the Friedländer synthesis, and how do they compare?

A2: A wide range of catalysts can be employed, from traditional acids and bases to modern, more sophisticated systems. The choice of catalyst can significantly impact yield and reaction time.

Comparison of Common Catalysts:

Catalyst Category Typical Yield (%) Reaction Conditions Reference
p-Toluenesulfonic acid (p-TsOH)Brønsted AcidGood to ExcellentSolvent-free, heating[7]
Iodine (I₂)Lewis AcidGood to ExcellentSolvent-free, heating[7]
Zinc Chloride (ZnCl₂)Lewis AcidGoodVaries[1]
Potassium Hydroxide (KOH)BaseGoodReflux in alcohol[1]
[Msim][OOCCCl₃]Ionic Liquidup to 9945 min[1]
SiO₂ nanoparticlesNanocatalystup to 93Microwave, 100°C[1]
Li⁺-modified nanoporous Na⁺-MMTNanocatalystup to 96100°C, solvent-free[1]

Q3: Can the Friedländer synthesis be performed under "green" or environmentally friendly conditions?

A3: Yes, significant efforts have been made to develop greener protocols for the Friedländer synthesis. These include:

  • Solvent-free reactions: Many protocols, often employing solid-supported catalysts or microwave irradiation, can be performed without a solvent.[2]

  • Water as a solvent: Some Friedländer reactions can be efficiently carried out in water, avoiding the use of volatile organic solvents.

  • Reusable catalysts: The use of solid-supported catalysts, such as zeolites or polymers, allows for easy separation and reuse of the catalyst, reducing waste.[2][8]

Q4: What causes the formation of tar in the reaction, and how can it be avoided?

A4: Tar formation is generally a result of the decomposition of starting materials or products at high temperatures.[3] These are complex mixtures of higher molecular weight byproducts. To avoid tar formation, it is crucial to carefully control the reaction temperature and avoid excessive heating. Using milder reaction conditions, for instance by employing a more active catalyst that allows the reaction to proceed at a lower temperature, is an effective strategy.

Experimental Protocols

Protocol 1: General Procedure for p-Toluenesulfonic Acid Catalyzed Friedländer Synthesis under Solvent-Free Conditions

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.2 mmol), and p-TsOH (10 mol%).

  • Heat the reaction mixture at 80-120°C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Minimizing Aldol Condensation using an Imine Analog of o-Aniline

This protocol is a conceptual outline, as specific conditions are highly substrate-dependent.

Step 1: Synthesis of the Imine Analog

  • React the o-aminoaryl aldehyde or ketone with a primary amine (e.g., aniline) under conditions that favor imine formation (e.g., azeotropic removal of water).

Step 2: Friedländer-type Condensation

  • React the purified imine analog with the α-methylene carbonyl compound under basic conditions (e.g., KOH in ethanol).

  • The reaction proceeds through an initial condensation followed by cyclization and elimination to form the quinoline product. This approach circumvents the possibility of self-condensation of the α-methylene ketone.

Protocol 3: Controlling Regioselectivity with an Amine Catalyst

This protocol is adapted from literature demonstrating regioselective synthesis.[5]

Materials:

  • o-aminoaromatic aldehyde (1.0 mmol)

  • Unmodified methyl ketone (e.g., acetone) (1.5 mmol)

  • Pyrrolidine-based amine catalyst (e.g., TABO) (20 mol%)

  • Toluene (solvent)

Procedure:

  • To a solution of the o-aminoaromatic aldehyde and the amine catalyst in toluene, slowly add the methyl ketone via a syringe pump over a period of 1-2 hours at an elevated temperature (e.g., 80-100°C).

  • After the addition is complete, continue to stir the reaction at the same temperature and monitor by TLC.

  • Upon completion, cool the reaction mixture and work up as appropriate for the specific product (e.g., extraction, crystallization).

Experimental Workflow Diagram:

Experimental_Workflow start Start reactants Combine Reactants and Catalyst start->reactants reaction Heat and Stir (Monitor by TLC) reactants->reaction workup Reaction Work-up (Cooling, Extraction, Washing) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product Final Product purification->product

Caption: A general experimental workflow for the Friedländer quinoline synthesis.

References

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for Quinoline Derivative Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in catalyst selection for quinoline derivative synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for quinoline synthesis?

A1: Quinoline synthesis is versatile, employing a range of catalytic systems. The most common approaches include:

  • Acid/Base Catalysis: Traditional methods like the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses often utilize Brønsted or Lewis acids (e.g., H₂SO₄, p-toluenesulfonic acid, iodine) and bases (e.g., KOH, NaOH).[1][2][3]

  • Transition-Metal Catalysis: Modern methods frequently use catalysts based on palladium, copper, cobalt, and ruthenium, which can offer higher selectivity and milder reaction conditions.[4][5]

  • Nanocatalysis: An emerging area involves the use of nanocatalysts (e.g., based on iron, copper, zinc), which provide high surface area, enhanced reactivity, and the potential for easy recovery and reuse.[4][6]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your experimental priorities:

  • Homogeneous catalysts are in the same phase as the reactants, which often leads to higher activity and selectivity under milder conditions. However, separating the catalyst from the product can be challenging.[7]

  • Heterogeneous catalysts are in a different phase (typically a solid catalyst in a liquid reaction mixture), which simplifies catalyst removal and recycling, making them suitable for larger-scale, more sustainable processes.[7] Nanocatalysts often fall into this category and are praised for their recyclability.[8]

Q3: My Skraup synthesis is too vigorous and producing a lot of tar. How can I control it?

A3: The Skraup reaction is notoriously exothermic.[9] To moderate the reaction and minimize tar formation, you can:

  • Use a moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[9]

  • Control reagent addition: Add concentrated sulfuric acid slowly and with efficient cooling.[9]

  • Ensure efficient stirring: Good agitation helps dissipate heat and prevent localized hotspots.

  • Purification: Steam distillation is an effective method to separate the volatile quinoline product from the non-volatile tar after the reaction is complete.[9]

Q4: I am observing low yields in my Friedländer synthesis. What are the common causes?

A4: Low yields in the Friedländer synthesis can be attributed to several factors:

  • Inappropriate Catalyst: The choice of acid or base catalyst is highly dependent on the specific substrates.[9]

  • Suboptimal Temperature: Excessive heat can lead to decomposition, while a temperature that is too low will result in an incomplete reaction.[9][10] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to find the optimal temperature.[10]

  • Poor Substrate Reactivity: Electron-withdrawing groups on the aniline can deactivate the ring, making cyclization more difficult.[9] In such cases, a stronger catalyst or harsher conditions may be required.[10]

  • Presence of Water: Water produced during the reaction can inhibit acid-catalyzed equilibrium. Using anhydrous reagents and solvents is often beneficial.[9]

Q5: How can I improve regioselectivity when using an unsymmetrical ketone in the Friedländer synthesis?

A5: Achieving high regioselectivity with unsymmetrical ketones is a common challenge. Condensation can occur on either side of the carbonyl group. Strategies to control this include the use of specific catalysts or reaction media, such as ionic liquids, which have been shown to direct the reaction towards a single regioisomer.

Troubleshooting Guides

Catalyst Deactivation and Regeneration

Problem: My catalyst activity decreases significantly during the reaction or upon reuse.

Possible Causes & Solutions:

Cause Identification Troubleshooting/Regeneration Strategy
Poisoning Strong adsorption of impurities (e.g., sulfur or halogen compounds) to active sites.[11]Review the purity of all starting materials and solvents. If poisoning is suspected, a solvent wash of the recovered catalyst may be effective.[11]
Fouling/Coking Physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking pores and active sites.[11]For heterogeneous catalysts, thermal regeneration (calcination) under a controlled atmosphere can burn off coke deposits.[12]
Sintering Agglomeration of active metal particles at high temperatures, reducing the active surface area.[11]Optimize the reaction temperature to avoid excessive heat. Once sintered, the catalyst is often difficult to regenerate fully.
Leaching Dissolution of the active metal species from a solid support into the reaction mixture.[11]Analyze the reaction filtrate for the presence of the metal. If leaching is confirmed, consider a different support or catalyst immobilization technique.
Palladium Catalyst-Specific Issues

Problem: My palladium-catalyzed quinoline synthesis is inefficient.

Possible Causes & Solutions:

Issue Possible Cause Recommended Action
Low Catalyst Activity The Pd(0) species may not be forming or is unstable. The phosphine ligand may not be optimal.Ensure proper activation of the palladium precursor if required. The choice of phosphine ligand is critical; their steric bulk and electron-donating properties influence the catalytic cycle.[13][14] Experiment with different phosphine ligands (e.g., bulky, electron-rich ligands can promote oxidative addition and reductive elimination).[14]
Catalyst Deactivation Coordination of the quinoline product or nitrogen-containing starting materials to the palladium center can inhibit its catalytic activity.[7]Consider using a higher catalyst loading or a ligand that is less susceptible to product inhibition.

Quantitative Data Summary

The selection of a catalyst has a profound impact on the yield and efficiency of quinoline synthesis. Below are tables summarizing the performance of various catalytic systems.

Table 1: Comparison of Different Catalyst Types in Friedländer Synthesis

Catalyst TypeSpecific CatalystSubstratesYield (%)ConditionsReference
Transition-Metal Iodine (I₂)2-aminoaryl ketone & active methylene compoundHigh80-100°C[15]
Nanocatalyst Fe₃O₄-supported ionic liquid2-aminoaryl ketones & 1,3-dicarbonylsHigh90°C, Solvent-free[4]
Nanocatalyst ZnO/CNT2-amino-5-chlorobenzaldehyde & carbonyls24-99Solvent-free[4]
Ionic Liquid [bmim]HSO₄2-aminobenzaldehydes & allenoatesHighNot Specified[4]

Yields are highly dependent on the specific substrates and reaction conditions.

Table 2: Performance of Nanocatalysts in Quinoline Synthesis

NanocatalystSynthesis MethodCatalyst LoadingTemperature (°C)Yield (%)Reusability (Cycles)Reference
Fe₃O₄@SiO₂-APTES-TFAFriedländer Protocol0.07 mg6068-96Up to 4 (with 24% activity reduction)[6]
γ-Fe₂O₃@Cu-LDH@Cysteine-PdA³-coupling/C-N coupling/intramolecular cyclization40 mg8585-95Not Specified[6]
Fe₃O₄@SiO₂–SO₃HFour-component condensation10 mgRoom TempHighNot Specified[6]
CoW@CSelective HydrogenationNot SpecifiedMildHighNot Specified[16]
5Irn/SeCSelective HydrogenationNot SpecifiedNot SpecifiedHighUp to 5[17]

Experimental Protocols

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol is adapted from established methods and incorporates a moderator to control the exothermic reaction.

Materials:

  • Aniline (1.0 mole)

  • Glycerol (3.0 moles)

  • Nitrobenzene (0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.

  • Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Heat the mixture gently in an oil bath. The reaction will become exothermic.

  • Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform a steam distillation to isolate the crude quinoline.[9]

  • Separate the quinoline layer from the aqueous layer in the distillate. The crude product can be further purified by distillation under reduced pressure.

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

This protocol provides a transition-metal-catalyzed approach to quinoline synthesis.[15]

Materials:

  • 2-aminoaryl ketone (1.0 mmol)

  • Active methylene compound (1.2 mmol)

  • Molecular iodine (I₂) (10 mol%)

  • Ethyl acetate

  • Saturated aqueous Na₂S₂O₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Synthesis of Polysubstituted Quinolines using a Reusable Nanocatalyst

This protocol details a greener approach using a recyclable nanocatalyst.[4]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Nanocatalyst (e.g., Fe₃O₄-supported ionic liquid) (0.02 g)

  • Ethanol (5 mL) (if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst. If the reaction is not solvent-free, add ethanol as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

  • Monitor the reaction progress using TLC.

  • Upon completion, if the catalyst is magnetic, it can be separated using an external magnet. Otherwise, the catalyst can be filtered.

  • The recovered catalyst can be washed, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow cluster_start 1. Define Reaction cluster_catalyst 2. Catalyst Selection cluster_exp 3. Experimentation & Analysis cluster_optimize 4. Optimization start Define Target Quinoline & Starting Materials catalyst_type Choose Catalyst Type (Homogeneous vs. Heterogeneous) start->catalyst_type specific_catalyst Select Specific Catalyst (e.g., p-TsOH, Pd/C, Nanocatalyst) catalyst_type->specific_catalyst experiment Perform Initial Experiment specific_catalyst->experiment analysis Analyze Yield & Purity (TLC, GC, NMR) experiment->analysis troubleshoot Troubleshoot Issues (Low Yield, Side Reactions) analysis->troubleshoot optimize Optimize Conditions (Temp, Solvent, Time) troubleshoot->optimize Issues Found final_product Optimized Synthesis troubleshoot->final_product No Issues optimize->experiment Re-run

Caption: A logical workflow for selecting and optimizing a catalyst for quinoline synthesis.

Friedlander_Mechanism cluster_path1 Mechanism 1: Aldol First cluster_path2 Mechanism 2: Schiff Base First r1 2-Aminoaryl Ketone a1 Aldol Adduct r1->a1 Aldol Condensation b1 Schiff Base r1->b1 Condensation r2 α-Methylene Carbonyl r2->a1 Aldol Condensation r2->b1 Condensation a2 Enone Intermediate a1->a2 - H₂O a3 Imine Formation a2->a3 p1 Quinoline a3->p1 - H₂O b2 Aldol Adduct b1->b2 Intramolecular Aldol Reaction p2 Quinoline b2->p2 - H₂O

Caption: Two plausible reaction mechanisms for the Friedländer quinoline synthesis.[1]

Skraup_Mechanism start1 Glycerol step1 Acrolein start1->step1 Dehydration (-2H₂O) H₂SO₄ start2 Aniline step2 Michael Adduct start2->step2 step1->step2 Michael Addition (with Aniline) step3 1,2-Dihydroquinoline Derivative step2->step3 Cyclization & Dehydration (-H₂O) product Quinoline step3->product Oxidation (e.g., Nitrobenzene)

Caption: Simplified reaction mechanism of the Skraup synthesis of quinoline.[3][18]

References

Optimization

Technical Support Center: Skraup Synthesis Troubleshooting &amp; Optimization

This technical support guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in the Skraup quinoline synthesis: the formation of tar. Below, you will...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address a common and critical challenge in the Skraup quinoline synthesis: the formation of tar. Below, you will find frequently asked questions, detailed troubleshooting guides, comparative data on various methods, and step-by-step experimental protocols to help you minimize tar formation and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What exactly is "tar" in the context of the Skraup synthesis?

A1: Tar in the Skraup synthesis is a complex, viscous, and dark-colored mixture of high-molecular-weight byproducts. It is primarily formed from the polymerization of acrolein, which is generated in situ from the dehydration of glycerol under the harsh acidic and high-temperature conditions of the reaction.[1] Other reactive intermediates can also contribute to this polymerization process.

Q2: Why is tar formation so prevalent in this reaction?

A2: The Skraup synthesis traditionally employs highly exothermic and vigorous reaction conditions, including concentrated sulfuric acid and high temperatures.[2] These conditions, while necessary for the cyclization and oxidation steps, are also ideal for inducing the polymerization of the highly reactive acrolein intermediate, leading to significant tar formation.[1]

Q3: How does tar formation impact the reaction?

A3: Excessive tar formation has several negative consequences:

  • Reduced Yield: Reactants and the desired quinoline product can become trapped within the viscous tar, making isolation difficult and significantly lowering the overall yield.[2]

  • Difficult Workup: The thick, often solid, tarry residue complicates the workup and purification process, requiring laborious procedures like steam distillation to separate the volatile product.[1]

  • Inconsistent Results: Poorly controlled reactions with significant tarring can lead to inconsistent and non-reproducible yields.

Q4: Can the choice of reagents affect the amount of tar produced?

A4: Absolutely. The choice of oxidizing agent is critical. While nitrobenzene is traditionally used, it can lead to a violent reaction. Milder oxidizing agents like arsenic acid or catalytic amounts of iodine can result in a less vigorous reaction, thereby reducing the likelihood of runaway polymerization and tar formation.[3] Additionally, using a moderator like ferrous sulfate is a key strategy to control the reaction's exothermicity.

Q5: Are there modern methods that can virtually eliminate tar formation?

A5: Yes, several modern approaches have been developed that offer "greener" and cleaner alternatives to the classical Skraup synthesis. Microwave-assisted synthesis, often in combination with ionic liquids, has been shown to dramatically reduce reaction times and improve yields, leading to much cleaner reaction mixtures with minimal tar.[1][4] In some cases, these methods even eliminate the need for an external oxidizing agent.[1]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: The reaction is extremely exothermic and difficult to control, producing a large amount of black tar.

  • Possible Cause: The reaction temperature is too high, or the exotherm is not being adequately controlled. This is a common issue in the classic Skraup synthesis.[2]

  • Solution:

    • Use a Moderator: Incorporate ferrous sulfate (FeSO₄·7H₂O) into the reaction mixture. Ferrous sulfate acts as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer period and taming the reaction's violence.[2]

    • Controlled Heating: Heat the reaction mixture gently to initiate the reaction. Once it begins to boil, remove the external heat source. The reaction's own exotherm should sustain it for a period. Re-apply heat only after this initial vigorous phase has subsided.[5]

    • Proper Reagent Addition: Ensure the reagents are added in the correct order. Typically, the aniline, glycerol, and ferrous sulfate are mixed before the slow, careful addition of concentrated sulfuric acid with cooling.[5]

Issue 2: The final product yield is very low, and most of the material is lost in a tarry residue.

  • Possible Cause: The desired quinoline product is trapped in the tar, or the harsh conditions have led to its degradation. Inefficient workup is also a major contributor to product loss.[1]

  • Solution:

    • Optimize the Oxidizing Agent: Consider replacing nitrobenzene with a milder oxidizing agent. While nitrobenzene and arsenates often give the best yields, iodine has been used effectively and results in a less violent reaction.[3]

    • Implement an Efficient Workup: The most effective method for separating quinoline from non-volatile tar is steam distillation. After making the reaction mixture strongly alkaline, steam is passed through to carry over the volatile quinoline product.[5]

    • Explore Modern Methods: If feasible, switching to a microwave-assisted protocol, especially with an ionic liquid, can significantly boost yields and produce a much cleaner crude product, simplifying purification.[1][4]

Data Presentation: Comparison of Synthesis Methodologies

The following table summarizes quantitative data from various Skraup synthesis methods, providing a comparison of yields and reaction conditions.

MethodOxidizing AgentModerator/CatalystReaction TimeYield (%)Notes
Classical Skraup NitrobenzeneFerrous Sulfate~3.5 - 4 hours84-91%High-yielding but requires careful temperature control to manage the violent exotherm.[3]
Classical Skraup Arsenic AcidNoneNot SpecifiedGoodReported to be less violent than the nitrobenzene method.[3] Arsenic compounds are highly toxic.
Classical Skraup Iodine (catalytic)NoneNot SpecifiedFair-GoodA milder alternative to nitrobenzene, with the reaction being less violent.[3]
Microwave-Assisted None (in some cases)Sulfuric Acid in WaterMinutes10-66%"Green" method using water as a solvent; yields vary with substrate.[6]
Microwave + Ionic Liquid NoneImidazolium-based Ionic LiquidMinutesGood-ExcellentOften eliminates the need for an external oxidant, leading to a very clean reaction.[1][4]

Experimental Protocols

Protocol 1: Low-Tar Skraup Synthesis of Quinoline (Classical Method with Moderator)

This protocol is adapted from a reliable procedure in Organic Syntheses and is designed to control the reaction's exothermicity, thereby minimizing tar formation.[3]

Materials:

  • Aniline (freshly distilled)

  • Glycerol (anhydrous)

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for workup)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and mechanical stirrer, add aniline, ferrous sulfate heptahydrate, and glycerol.

  • Acid Addition: Slowly and with constant stirring and cooling, carefully add concentrated sulfuric acid to the mixture.

  • Initiation of Reaction: Gently heat the mixture. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain the reflux for 30-60 minutes.

  • Reflux: After the initial vigorous reaction has subsided, apply external heat and maintain a gentle reflux for an additional 3 hours.

  • Workup - Steam Distillation: Allow the reaction mixture to cool. Make the solution strongly alkaline by the slow and careful addition of a concentrated sodium hydroxide solution. Set up for steam distillation and distill the quinoline from the tarry residue.

  • Purification: Separate the quinoline from the aqueous distillate. The crude quinoline can be further purified by distillation under reduced pressure.

Protocol 2: Microwave-Assisted Skraup Synthesis in an Ionic Liquid (Modern, Green Method)

This is a generalized procedure based on literature reports of cleaner, high-yield Skraup syntheses.[1][4]

Materials:

  • Aniline (or substituted aniline)

  • Glycerol

  • Imidazolium cation-based sulfonic acid ionic liquid (acts as both solvent and catalyst)

  • Scientific microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline and glycerol in a 1:3 ratio.

  • Add Ionic Liquid: Add the imidazolium-based sulfonic acid ionic liquid.

  • Microwave Irradiation: Place the vessel in the microwave reactor and irradiate at a set temperature (e.g., 200°C) for a short period (typically a few minutes). The reaction does not require an external oxidizing agent.

  • Workup: After cooling, the product can often be extracted directly from the ionic liquid using an organic solvent. The ionic liquid may be recyclable.

Mandatory Visualizations

A High Temperature D Uncontrolled Exothermic Reaction A->D B Strong Oxidizing Agent (e.g., Nitrobenzene) B->D C Reactive Acrolein Intermediate E Polymerization C->E D->C F Tar Formation E->F G Low Yield F->G H Difficult Purification F->H

Caption: Logical flow of factors leading to tar formation in Skraup synthesis.

Start Problem: Excessive Tar Formation Q_Moderator Are you using a moderator (e.g., Ferrous Sulfate)? Start->Q_Moderator A_Moderator_No Action: Add FeSO4 to control the exotherm and slow the reaction. Q_Moderator->A_Moderator_No No Q_Oxidizer Are you using a mild oxidizing agent? Q_Moderator->Q_Oxidizer Yes A_Moderator_No->Q_Oxidizer A_Oxidizer_No Action: Consider replacing nitrobenzene with catalytic Iodine. Q_Oxidizer->A_Oxidizer_No No Q_Method Is a modern synthesis method an option? Q_Oxidizer->Q_Method Yes A_Oxidizer_No->Q_Method A_Method_Yes Action: Use a microwave reactor with an ionic liquid for a cleaner reaction. Q_Method->A_Method_Yes Yes End Tar formation should be significantly reduced. Q_Method->End No, but other steps are optimized A_Method_Yes->End

References

Troubleshooting

Technical Support Center: Stability Testing of Compounds in Solution

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for conducting compound stability studies in v...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, frequently asked questions (FAQs), and troubleshooting advice for conducting compound stability studies in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence the stability of a compound in solution?

A1: The stability of a compound in solution is influenced by several factors, both intrinsic to the compound and related to its environment.[1][2][3] Key factors include:

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[2]

  • pH: The pH of a solution can significantly affect the stability of compounds susceptible to acid or base-catalyzed hydrolysis.[2][4]

  • Solvent: The choice of solvent is critical, as it can participate in degradation reactions (e.g., hydrolysis in aqueous solutions) or influence reaction rates.[4] For water-sensitive compounds, anhydrous conditions may be necessary.[5]

  • Light: Exposure to UV or visible light can cause photodegradation in light-sensitive compounds.[2][4][6]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, especially for compounds with susceptible functional groups.[2][4]

  • Concentration: In some cases, a compound's concentration can affect its stability.[4]

Q2: What are the most common chemical degradation pathways for compounds in solution?

A2: The most prevalent degradation pathways are hydrolysis and oxidation.[4]

  • Hydrolysis: This is the cleavage of a chemical bond by reaction with water.[7][8][9] Esters and amides are particularly susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[4][7][10]

  • Oxidation: This involves the loss of electrons from a molecule, often through a reaction with oxygen or other oxidizing agents.[11] It can be initiated by light, heat, or the presence of metal ions.[4]

  • Photodegradation: This refers to degradation caused by exposure to light.[2][6] The intrinsic photostability of a compound should be evaluated to ensure light exposure does not cause unacceptable changes.[12]

Q3: What is a forced degradation study and why is it necessary?

A3: A forced degradation study, also known as stress testing, involves intentionally subjecting a compound to harsher conditions than it would typically encounter during storage and use.[6][13] These stress conditions include high temperature, acid/base hydrolysis, oxidation, and photolysis.[13][14] The primary purposes of these studies are:

  • To identify likely degradation products and establish degradation pathways.[6][14]

  • To evaluate the overall stability of the molecule.[6]

  • To demonstrate the specificity of analytical methods, ensuring they are "stability-indicating" (i.e., able to separate the intact compound from its degradants).[5][14][15]

Q4: What are typical conditions for a forced degradation study?

A4: While specific conditions depend on the drug substance, typical starting points for stress testing are summarized below.[5] The goal is generally to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[13]

Stress ConditionTypical Reagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M to 1 M HClRoom Temp to 60°CUp to 7 days
Base Hydrolysis 0.1 M to 1 M NaOHRoom Temp to 60°CUp to 7 days
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room TemperatureUp to 12 hours
Thermal Degradation Dry Heat80°C (for solid)48 hours
Photostability UV and Visible LightControlled Room TempOverall illumination ≥ 1.2 million lux hours; Near UV energy ≥ 200 watt hours/m²

(Data compiled from multiple sources[13][16][17])

Q5: What analytical techniques are used to monitor compound stability?

A5: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its high sensitivity, accuracy, and ability to separate the parent compound from its degradation products.[18] Other valuable techniques include:

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS provides structural information about unknown degradation products by determining their mass-to-charge ratio.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about molecular structure and is highly effective for identifying and characterizing degradation products.[18]

Troubleshooting Guide

Issue 1: The compound is not dissolving in the chosen solvent.

  • Potential Cause: The concentration exceeds the compound's solubility limit in that specific solvent.

  • Troubleshooting Actions:

    • Reduce Concentration: Attempt to prepare a more dilute solution.[19]

    • Use a Co-solvent: For aqueous buffers, adding a small, compatible amount of an organic solvent like DMSO, ethanol, or methanol can enhance solubility. Ensure the final concentration of the organic solvent is low enough to not interfere with the experiment (e.g., <1% for cell-based assays).[20]

    • Adjust pH: For ionizable compounds, adjusting the pH of the solution can significantly improve solubility.[19]

    • Gentle Heating/Sonication: Gently warming the solution or using a sonicator can help dissolve the compound. Avoid excessive heat, which could cause degradation.[19]

cluster_solubility Troubleshooting Solubility Issues start Compound does not dissolve q1 Is concentration too high? start->q1 a1_yes Reduce concentration q1->a1_yes Yes q2 Can you use a co-solvent? q1->q2 No end_solve Compound Dissolved a1_yes->end_solve a2_yes Add compatible organic solvent (e.g., DMSO) q2->a2_yes Yes q3 Is compound pH-sensitive? q2->q3 No a2_yes->end_solve a3_yes Adjust pH of buffer q3->a3_yes Yes end_fail Consider alternative solvent system q3->end_fail No a3_yes->end_solve

A decision tree for troubleshooting solubility problems.

Issue 2: The stock solution appears cloudy or forms a precipitate over time.

  • Potential Cause: The compound is degrading into less soluble products, or its solubility is temperature-dependent and it is precipitating at the storage temperature.

  • Troubleshooting Actions:

    • Confirm Degradation: Analyze the solution using a stability-indicating method like HPLC to check for degradation products.

    • Optimize Storage: Store aliquots at a lower temperature (e.g., -20°C or -80°C) to slow degradation. Avoid repeated freeze-thaw cycles.[4][19]

    • Adjust pH: Ensure the pH of the solution is optimal for the compound's stability. Use a buffer if necessary.[19]

    • Prepare Fresh Solutions: If the compound is inherently unstable in solution, prepare fresh solutions immediately before each experiment.[19]

Issue 3: I'm observing a rapid decrease in the main compound peak and the appearance of new peaks in my HPLC analysis.

  • Potential Cause: The compound is unstable under the current storage or experimental conditions.

  • Troubleshooting Actions:

    • Identify the Stress Factor: Systematically evaluate the factors affecting stability. Is the solution exposed to light? Is the temperature too high? Is the pH appropriate?

    • Protect from Light: Store solutions in amber vials or wrap them in aluminum foil to prevent photodegradation.[21]

    • Control Temperature: Ensure solutions are stored at the recommended temperature and not left at room temperature for extended periods.[21]

    • De-gas Solvents: If oxidation is suspected, de-gassing the solvent with nitrogen or argon can help remove dissolved oxygen.

cluster_pathways Common Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation compound_h Parent Compound (e.g., Ester) products_h Degradation Products (e.g., Carboxylic Acid + Alcohol) compound_h->products_h Acid or Base Catalyst water H₂O water->products_h compound_o Parent Compound (e.g., Phenol) products_o Oxidized Products (e.g., Quinone) compound_o->products_o Light, Heat, or Metal Ions oxygen O₂ oxygen->products_o

Diagram of common hydrolysis and oxidation pathways.

Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

  • Solvent Selection: Choose a solvent in which the compound is highly soluble and stable. DMSO is common for initial stock solutions, but the final concentration in assays must be considered.

  • Weighing: Use a calibrated analytical balance to accurately weigh the compound. For accuracy, it's better to weigh a slightly different amount and calculate the exact concentration than to try to weigh an exact target mass.[22]

  • Dissolution: Add the solvent to the weighed compound in a volumetric flask for high accuracy.[22] Mix thoroughly using a vortex or sonicator until fully dissolved.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and your initials.[21]

  • Storage: Store the stock solution under appropriate conditions (e.g., -20°C, protected from light).[4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use vials to avoid contamination and repeated freeze-thaw cycles, which can degrade the compound.[4][19]

Protocol 2: General Forced Degradation Study

  • Objective: To assess compound stability under stress conditions and generate potential degradation products.[16]

  • Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[16]

  • Stress Conditions:

    • Control (T=0): Immediately dilute an aliquot of the stock solution to the final analytical concentration (e.g., 100 µg/mL) and analyze. This is your baseline.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at various time points (e.g., 2, 8, 24 hours), neutralize with 0.1 M NaOH, dilute to the final concentration, and analyze.[16]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.[16]

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots, dilute, and analyze.[16]

    • Photostability: Expose the compound in a transparent container to a light source meeting ICH Q1B guidelines.[12][17] Keep a control sample wrapped in aluminum foil in the same chamber.[16] After exposure, prepare solutions of both samples and analyze.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to identify new peaks (degradants) and quantify the loss of the parent compound.[18]

cluster_workflow General Stability Testing Workflow cluster_stress prep Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions prep->stress analysis Analyze via Stability-Indicating Method (e.g., HPLC) stress->analysis acid Acid Hydrolysis data Evaluate Data: - Quantify Parent Compound - Identify Degradants analysis->data base Base Hydrolysis ox Oxidation photo Photolysis thermal Thermal

A high-level workflow for stability testing.

References

Optimization

Technical Support Center: Troubleshooting Quinoline Synthesis

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis method...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of common quinoline synthesis methodologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly those related to failed or inefficient cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues encountered during common quinoline synthesis reactions.

General Issues

Q1: My quinoline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in quinoline synthesis can stem from several factors that are common across different named reactions. Key areas to investigate include:

  • **Inappropriate Catalyst

Troubleshooting

Technical Support Center: Combes Quinoline Synthesis

Welcome to the technical support center for the Combes quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing byproduct formation and troubleshooting common issues encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Combes synthesis and what is it used for?

A1: The Combes quinoline synthesis is a chemical reaction that produces substituted quinolines. It involves the acid-catalyzed condensation of an aniline with a β-diketone.[1][2] This method is particularly useful for preparing 2,4-substituted quinolines.[1][3] Quinolines are important structural motifs in many pharmaceuticals, including antimalarial drugs, as well as in dyes and flavoring agents.

Q2: What are the main reaction steps in the Combes synthesis?

A2: The reaction mechanism proceeds through three main stages. First, the aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, which is activated by protonation from the acid catalyst. This is followed by dehydration to form a Schiff base intermediate, which then tautomerizes to a more stable enamine. The final step is the rate-determining acid-catalyzed intramolecular electrophilic cyclization (annulation) of the enamine, followed by another dehydration step to yield the aromatic quinoline ring.[1]

Q3: What are the most common byproducts in the Combes synthesis?

A3: The most significant byproduct issue in the Combes synthesis is the formation of regioisomers. This occurs when unsymmetrical anilines (e.g., meta-substituted) or unsymmetrical β-diketones are used, leading to the formation of a mixture of quinoline isomers.[1] For example, the cyclization of an intermediate from a meta-substituted aniline can occur at either of the two non-equivalent ortho positions on the aniline ring.

Q4: What factors influence the formation of these regioisomeric byproducts?

A4: The ratio of regioisomers is primarily influenced by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1] The choice of acid catalyst (e.g., concentrated sulfuric acid vs. polyphosphoric acid) can also affect the product distribution.[1]

Troubleshooting Guide

Q1: My Combes synthesis has a low yield. What are the potential causes and solutions?

A1: Low yields in the Combes synthesis can arise from several factors:

  • Incomplete Reaction: The cyclization step is often the rate-determining step and may require significant energy input.

    • Solution: Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Inappropriate Catalyst: The strength and type of acid catalyst are crucial for promoting the cyclization step.

    • Solution: Concentrated sulfuric acid is commonly used, but other catalysts like polyphosphoric acid (PPA) or a mixture of PPA and an alcohol (which forms a polyphosphoric ester, PPE) can be more effective dehydrating agents and may improve yields.[1] A variety of other acids such as p-toluenesulfonic acid (PTSA), and Lewis acids like zinc chloride (ZnCl₂) have also been employed.[2] Consider screening different acid catalysts.

  • Substrate Reactivity: Strongly electron-withdrawing groups on the aniline ring can deactivate it towards electrophilic cyclization, making the reaction difficult.[2]

    • Solution: For deactivated anilines, more forcing conditions (higher temperatures, stronger acid catalysts) may be necessary. However, be aware that this can also lead to degradation.

  • Thermal Degradation: Although less common than in other quinoline syntheses like the Skraup reaction, excessive temperatures can lead to decomposition of starting materials or products, resulting in tar formation and reduced yield.

    • Solution: Optimize the temperature carefully. Start with literature-reported values and adjust as needed based on reaction monitoring.

Q2: I am observing the formation of multiple products in my reaction. How can I control the regioselectivity?

A2: The formation of multiple products is typically due to a lack of regioselectivity, leading to a mixture of quinoline isomers. Here’s how to address this:

  • Understand the Directing Effects: The cyclization is an electrophilic aromatic substitution reaction. The position of the cyclization on the aniline ring is directed by the substituents present.

    • Electronic Effects: Electron-donating groups (e.g., methoxy, -OCH₃) on the aniline will activate the ortho and para positions. When using a meta-substituted aniline with an activating group, cyclization is often directed by that group.

    • Steric Effects: Bulky substituents on either the aniline or the β-diketone can hinder cyclization at the adjacent position. The reaction will favor the formation of the sterically less hindered product.[1] This is often the most dominant factor.[1]

  • Modify Your Substrates: If possible, choose symmetrical starting materials (e.g., aniline or a para-substituted aniline instead of a meta-substituted one) to avoid the formation of regioisomers.

  • Optimize the Catalyst: The choice of acid catalyst can influence the isomer ratio.

    • Solution: While concentrated sulfuric acid is standard, polyphosphoric acid (PPA) is a strong alternative that can alter the regioselectivity. There is evidence that PPA can be a more effective dehydrating agent, potentially leading to cleaner reactions.[1] It is recommended to perform small-scale trials with different catalysts to find the optimal conditions for your specific substrates.

Q3: How do I know which regioisomer is the major product?

A3: Predicting the major isomer involves considering the interplay of steric and electronic factors.

  • With Substituted Anilines: For anilines with electron-donating groups (e.g., m-anisidine), the electronic effect would favor cyclization at the position ortho to the methoxy group. However, steric hindrance may play a more significant role. For anilines with deactivating groups (e.g., m-chloroaniline), the major product is often the 7-chloro-substituted quinoline.[2]

  • With Substituted β-Diketones: In reactions with trifluoromethyl-β-diketones, it has been observed that using methoxy-substituted anilines tends to yield 2-CF₃-quinolines, while chloro- or fluoro-substituted anilines favor the formation of the 4-CF₃ regioisomer.[1]

Data on Regioselectivity Control

While precise quantitative data is highly substrate-dependent, the following table summarizes the qualitative effects of substituents and catalysts on the regioselectivity of the Combes synthesis.

Starting Material (Aniline)Starting Material (β-Diketone)CatalystLikely Major ProductControlling FactorReference
m-ChloroanilineAcetylacetoneH₂SO₄2,4-Dimethyl-7-chloroquinolineElectronic/Steric[2]
Methoxy-substituted anilinesTrifluoromethyl-β-diketonePPA/Ethanol2-CF₃-quinoline isomerElectronic/Steric[1]
Chloro- or Fluoro-substituted anilinesTrifluoromethyl-β-diketonePPA/Ethanol4-CF₃-quinoline isomerElectronic/Steric[1]

Experimental Protocols

Protocol 1: General Optimized Combes Synthesis

This protocol provides a general procedure for the Combes synthesis, aimed at minimizing byproduct formation.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aniline derivative (1.0 equivalent) and the β-diketone (1.1 equivalents).

  • Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., concentrated H₂SO₄, 5-10 equivalents by weight, or PPA) to the stirred mixture. The addition should be done while cooling the flask in an ice bath to control any initial exotherm.

  • Reaction: Heat the reaction mixture to the desired temperature (typically ranging from 60°C to 150°C) and maintain it for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS to determine the point of maximum conversion of the starting material and to observe the product-to-byproduct ratio.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Basify the mixture by slowly adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is > 9. This step neutralizes the acid and liberates the quinoline base.

  • Extraction: Extract the aqueous mixture three times with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to separate the desired quinoline from any regioisomeric byproducts and other impurities.

Protocol 2: Analysis of Regioisomer Ratio

This protocol outlines a method for quantifying the ratio of regioisomeric byproducts.

  • Sample Preparation: Prepare a dilute solution of the crude reaction product in a suitable solvent (e.g., methanol or acetonitrile).

  • Analytical Technique: Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) for analysis.

    • HPLC Method:

      • Column: A C18 reverse-phase column is typically suitable.

      • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is a good starting point.

      • Detection: Use a UV detector set to a wavelength where both isomers absorb (e.g., 254 nm).

  • Quantification: If the regioisomers are well-separated, the ratio can be determined by integrating the peak areas. For accurate quantification, it is ideal to isolate small amounts of each isomer to determine their respective response factors, though a 1:1 response factor is often assumed for initial estimates.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Combine Aniline and β-Diketone catalyst 2. Add Acid Catalyst (e.g., H₂SO₄ or PPA) reactants->catalyst heat 3. Heat Mixture (e.g., 60-150 °C) catalyst->heat monitor 4. Monitor Progress (TLC, LC-MS) heat->monitor quench 5. Quench on Ice & Basify (pH > 9) monitor->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Dry and Purify (Column Chromatography) extract->purify final_product final_product purify->final_product Isolated Quinoline G cluster_yield Troubleshooting Low Yield cluster_isomers Troubleshooting Multiple Products (Isomers) start Low Yield or Multiple Products? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield bad_catalyst Ineffective Catalyst? start->bad_catalyst Low Yield decomposition Signs of Decomposition (e.g., Tar)? start->decomposition Low Yield unsymm_reactants Unsymmetrical Reactants Used? start->unsymm_reactants Multiple Products increase_temp Increase Temperature or Reaction Time incomplete_rxn->increase_temp screen_catalysts Screen Catalysts (H₂SO₄, PPA, etc.) bad_catalyst->screen_catalysts optimize_temp Optimize Temperature decomposition->optimize_temp check_directing_effects Analyze Steric and Electronic Effects unsymm_reactants->check_directing_effects change_catalyst Change Catalyst (e.g., H₂SO₄ vs. PPA) to alter isomer ratio unsymm_reactants->change_catalyst modify_sm If possible, use symmetrical reactants unsymm_reactants->modify_sm

References

Optimization

Technical Support Center: Synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid and related derivatives. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid and related derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on the Pfitzinger and Doebner-von Miller reactions, which are common methods for preparing quinoline-4-carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid?

A2: The two most established methods for synthesizing the quinoline-4-carboxylic acid core are the Pfitzinger reaction and the Doebner reaction.[1] For the target molecule, the Pfitzinger reaction is a highly plausible route, involving the condensation of 5-methylisatin with 3-acetylpyridine in the presence of a base.[2][3][4][5] The Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, can also be adapted to produce 2-substituted quinoline-4-carboxylic acids.[6]

Q2: My Pfitzinger reaction is resulting in a low yield and a significant amount of tar-like byproducts. What is the primary cause and how can I mitigate this?

A2: Tar formation is a frequent issue in the Pfitzinger synthesis, often attributed to the self-condensation of the carbonyl compound under strongly basic and high-temperature conditions.[7] To minimize this, consider optimizing the reaction temperature, using a milder base, or changing the solvent. Gradual addition of the carbonyl reactant can also help to reduce the concentration of reactive intermediates and disfavor polymerization.

Q3: I am observing poor solubility of my final quinoline-4-carboxylic acid product. What factors influence this and how can I improve it?

A3: The solubility of quinoline-4-carboxylic acid derivatives is significantly influenced by several factors. As carboxylic acids, their solubility is highly pH-dependent; they are generally more soluble in basic conditions where the carboxylate anion is formed.[1] The crystalline structure and the nature of substituents on the quinoline ring also play a crucial role in solubility.[1] For purification or formulation, exploring different pH conditions or using co-solvents can be effective strategies.

Q4: How can I monitor the progress of my reaction effectively?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed if suitable methods are developed.

Q5: What are the typical work-up procedures for isolating the quinoline-4-carboxylic acid product from a Pfitzinger reaction?

A5: A standard work-up for a Pfitzinger reaction involves cooling the reaction mixture and then acidifying it with an acid like acetic acid or hydrochloric acid to precipitate the carboxylic acid product.[2] The crude product can then be collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved through recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[8]

Troubleshooting Guides

Problem 1: Low to No Product Yield
Potential Cause Troubleshooting Steps
Incorrect Base Concentration The Pfitzinger reaction requires a strong base, typically a 33% (w/v) solution of potassium hydroxide in ethanol.[8] Ensure the base is freshly prepared and of the correct concentration.
Inactive Starting Materials Verify the purity and integrity of the isatin derivative (5-methylisatin) and the carbonyl compound (3-acetylpyridine). Impurities can interfere with the reaction.
Insufficient Reaction Time or Temperature The reaction often requires prolonged heating under reflux.[2][8] Monitor the reaction by TLC to ensure it has gone to completion. If the reaction is sluggish, a modest increase in temperature might be beneficial, but be cautious of increased tar formation.
Hydrolysis of the Product In some cases, harsh basic conditions can lead to degradation of the product. Consider using a milder base or a shorter reaction time if product degradation is suspected.
Problem 2: Product Contamination and Purification Challenges
Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials Optimize the stoichiometry of your reactants. If starting materials persist, consider extraction steps during work-up. For instance, unreacted carbonyl compounds can often be removed by extraction with a non-polar organic solvent before acidification.[2]
Formation of Regioisomers With unsymmetrical ketones, the formation of regioisomers is possible. Careful analysis of the product mixture by NMR or LC-MS is necessary. Chromatographic purification (e.g., column chromatography) may be required to separate the desired isomer.
Co-precipitation of Impurities During acidification and precipitation, other acidic or neutral impurities might co-precipitate with the product. Ensure a sharp pH change during precipitation and consider a multi-step purification process involving recrystallization from different solvent systems.
Product is an Intractable Oil If the product oils out instead of precipitating as a solid, try adding a different anti-solvent or scratching the inside of the flask to induce crystallization. Seeding with a small crystal of the pure product, if available, can also be effective.

Experimental Protocols

Synthesis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid via Pfitzinger Reaction

This protocol is a representative procedure based on the principles of the Pfitzinger reaction.

Materials:

  • 5-Methylisatin

  • 3-Acetylpyridine

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Acetic Acid (glacial)

  • Deionized Water

Procedure:

  • Preparation of the Base Solution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a 33% (w/v) solution of potassium hydroxide by dissolving KOH pellets in 95% ethanol. Caution: The dissolution of KOH is exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add 5-methylisatin. The mixture will likely change color as the isatin ring opens to form the potassium salt of the keto-acid.[8] Stir for 30-45 minutes at room temperature to ensure complete formation of the intermediate.

  • Addition of the Carbonyl Compound: To the reaction mixture, add a stoichiometric equivalent of 3-acetylpyridine dropwise using an addition funnel.

  • Reflux: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-24 hours. The progress of the reaction should be monitored by TLC.[2][8]

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the bulk of the ethanol by rotary evaporation.

    • Dissolve the residue in water.

    • Filter the aqueous solution to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and acidify to a pH of approximately 4-5 by the slow addition of glacial acetic acid. The product should precipitate as a solid.

    • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the final 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Visualizations

Pfitzinger Reaction Mechanism

Pfitzinger_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Isatin 5-Methylisatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base Hydrolysis Carbonyl 3-Acetylpyridine Imine Imine Base KOH / EtOH Keto_acid->Imine + Carbonyl Enamine Enamine Imine->Enamine Tautomerization Product 6-Methyl-2-pyridin-3-yl- quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration

Caption: Mechanism of the Pfitzinger reaction.

Experimental Workflow for Synthesis

Experimental_Workflow Reactants 1. Mix Reactants (5-Methylisatin, 3-Acetylpyridine, KOH/EtOH) Reflux 2. Heat to Reflux (12-24h) Reactants->Reflux Solvent_Removal 3. Solvent Removal (Rotary Evaporation) Reflux->Solvent_Removal Dissolution 4. Dissolve in Water Solvent_Removal->Dissolution Acidification 5. Acidify (Acetic Acid) Dissolution->Acidification Filtration 6. Filter and Wash (Crude Product) Acidification->Filtration Purification 7. Recrystallize (Pure Product) Filtration->Purification

Caption: General experimental workflow for synthesis.

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to Quinoline-Based PI3K/mTOR Inhibitors: Omipalisib and its Competitors

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in the development of targeted cancer therapies, giving rise to a multitude of potent enzyme inhibitors. This guide...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in the development of targeted cancer therapies, giving rise to a multitude of potent enzyme inhibitors. This guide provides a detailed comparison of Omipalisib (GSK2126458), a prominent quinoline-based dual inhibitor of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), with other notable quinoline and non-quinoline inhibitors targeting the same critical signaling pathway. The following sections present a comprehensive overview of their biochemical potency, cellular activity, and the experimental protocols used to generate this data.

Performance Comparison of PI3K/mTOR Inhibitors

The efficacy of Omipalisib is benchmarked against two other well-characterized PI3K pathway inhibitors: Dactolisib (BEZ235), another quinoline-based dual PI3K/mTOR inhibitor, and Pictilisib (GDC-0941), a potent pan-PI3K inhibitor with a distinct chemical scaffold. The data, summarized in the tables below, highlights the nuanced differences in their inhibitory profiles.

Biochemical Potency: Enzyme Inhibition

This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values against the core components of the PI3K/mTOR pathway. Lower values indicate greater potency.

InhibitorTargetIC50 (nM)Ki (nM)
Omipalisib (GSK2126458) p110α-0.019[1]
p110β-0.13[1]
p110δ-0.024[1]
p110γ-0.06[1]
mTORC1-0.18[1]
mTORC2-0.3[1]
DNA-PK0.28[2]-
Dactolisib (BEZ235) p110α4[3][4]-
p110β75[3][4]-
p110δ7[3][4]-
p110γ5[3][4]-
mTOR20.7[3]-
Pictilisib (GDC-0941) p110α3[5][6]-
p110β33[5][6]-
p110δ3[5][6]-
p110γ75[5][6]-
mTOR580[5]-
Cellular Activity: Inhibition of Cell Viability

The following table presents the half-maximal inhibitory concentration (IC50) values for cell viability in various cancer cell lines. This data reflects the inhibitors' ability to penetrate cells and exert a biological effect.

InhibitorCell LineCancer TypeIC50 (nM)
Omipalisib (GSK2126458) T47DBreast Cancer3[1]
BT474Breast Cancer2.4[1]
A549Lung Cancer26.6 (GI50)[1]
HCT116Colon Cancer10[7]
MDA-MB-231Breast Cancer130[7]
Dactolisib (BEZ235) HL-60/VCRLeukemia66.69[8]
K562/ADRLeukemia71.44[8]
U87Glioblastoma15.8[9]
Pictilisib (GDC-0941) U87MGGlioblastoma950[10]
A2780Ovarian Cancer140[11]
PC3Prostate Cancer280[11]
MDA-MB-361Breast Cancer720[11]

Signaling Pathway and Experimental Workflows

Visual representations of the targeted signaling pathway and common experimental procedures provide a clearer understanding of the inhibitors' mechanism of action and the methods used for their evaluation.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P-Thr308 mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt P-Ser473 Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Omipalisib Omipalisib Omipalisib->PI3K Omipalisib->mTORC1 Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1 MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treat Add Quinoline Inhibitor Start->Treat Incubate Incubate for 72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate IC50 Read->End

References

Comparative

Cross-Validation of Quinoline Derivatives' Biological Activities: A Comparative Guide

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various quinoline derivatives, supported by experimental data from recent studi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various quinoline derivatives, supported by experimental data from recent studies. Quinoline scaffolds are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, and enzyme inhibitory effects. [1][2][3] This document collates and cross-validates these findings to aid in the development of novel therapeutics.

Comparative Analysis of Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines.[4][5] The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a primary metric for comparison.

Novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids have demonstrated significant antiproliferative action against the MCF-7 breast carcinoma cell line, with some derivatives showing greater potency than the reference drug Doxorubicin.[1] Similarly, various substituted quinolines have been evaluated against a panel of human cancer cell lines, revealing a broad range of cytotoxic activity.[6][7] For instance, 2,4-disubstituted quinoline derivatives have shown IC50 values in the sub-micromolar range against central nervous system, colon, and leukemia cell lines.[6]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Quinoline Derivatives in Cancer Cell Lines

Derivative ClassCompoundCell LineIC50 (µM)Reference
2-(quinoline-4-carbonyl)hydrazide-acrylamide6hMCF-7 (Breast)2.71[1]
2-(quinoline-4-carbonyl)hydrazide-acrylamide6aMCF-7 (Breast)3.39[1]
2-(quinoline-4-carbonyl)hydrazide-acrylamide6bMCF-7 (Breast)5.94[1]
Doxorubicin (Reference)-MCF-7 (Breast)6.18[1]
Tetrahydrobenzo[h]quinoline-MCF-7 (Breast)7.5 (48h)[6][8]
2-phenylquinolin-4-amine7aHT-29 (Colon)8.12[6][8]
2-phenylquinolin-4-amine7dHT-29 (Colon)9.19[6]
2-phenylquinolin-4-amine7iHT-29 (Colon)11.34[6]
Quinoline-chalcone52Various1.38 - 5.21[7]
Pyrimido[4,5-b]quinoline70-76MCF-7 (Breast)48.54 - 70.33[7]
Quinoline coupled hybrid5dVarious G+/G-0.125 - 8 (µg/mL)[9]

Comparative Analysis of Antimicrobial Activity

The quinoline core is a well-established pharmacophore in the development of antimicrobial agents.[2] The antibacterial efficacy of these derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.

Recent studies have highlighted the potent antibacterial activity of novel quinoline derivatives against a range of pathogenic bacteria, including multidrug-resistant strains.[10][11] For example, certain quinoline-based amide derivatives have demonstrated significant inhibitory effects, with MIC values comparable to or better than reference drugs like ciprofloxacin.[11] One such derivative, compound 3c, showed particular potency against Gram-positive strains like S. aureus and B. subtilis.[11] Another study found that a quinoline compound exhibited a low MIC of 1.0 μg/mL against C. difficile, which is comparable to the efficacy of Vancomycin.[10]

Table 2: Comparative Antibacterial Activity of Quinoline Derivatives

Derivative ClassCompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)Reference
Carbothioamide-based quinoline27P. aeruginosa20-[2]
Quinoline-based amide3cS. aureus14.7 ± 1.6-[11]
Quinoline-based amide3cB. subtilis15.7 ± 2.08-[11]
Ciprofloxacin (Reference)-S. aureus--[11]
Ciprofloxacin (Reference)-B. subtilis16.7 ± 1.6-[11]
Facilely accessible quinoline6C. difficile-1.0[10]
Vancomycin (Reference)-C. difficile-0.5[10]
Quinolone coupled hybrid5dVarious G+/G--0.125 - 8[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the cross-validation of biological activities. Below are summaries of commonly employed assays for evaluating the cytotoxicity and antimicrobial properties of quinoline derivatives.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability.[6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well and incubate overnight.[8]

  • Compound Treatment: Introduce serial dilutions of the quinoline derivatives to the wells and incubate for the desired treatment period.[8]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.[6]

  • Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[6]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength to determine the percentage of cell viability relative to an untreated control. The IC50 value is then calculated.[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay: This assay measures the integrity of the plasma membrane by quantifying the release of LDH from damaged cells.[6]

  • Cell Seeding and Treatment: Seed and treat cells with quinoline compounds in a 96-well plate. Include controls for spontaneous and maximum LDH release.[6]

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • LDH Reaction: Add the reaction mixture to the supernatant to allow for the conversion of a substrate by LDH, producing a colored product.

  • Absorbance Measurement: Measure the absorbance to determine the amount of LDH released.

Antimicrobial Assays

Minimum Inhibitory Concentration (MIC) Determination: This assay determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[10]

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria.

  • Serial Dilution: Prepare serial dilutions of the quinoline derivatives in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for bacterial growth.

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

experimental_workflow_mtt MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed cells in 96-well plate incubate1 Incubate overnight seed->incubate1 treat Treat with quinoline derivatives incubate1->treat incubate2 Incubate for treatment period treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for formazan formation add_mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Measure absorbance solubilize->read calculate Calculate % viability and IC50 read->calculate signaling_pathway_pi3k Simplified PI3K/AKT/mTOR Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt AKT pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation quinoline Quinoline Derivatives (Potential Inhibitors) quinoline->akt inhibit quinoline->mtor inhibit

References

Validation

A Comparative Analysis of the Anticancer Properties of Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with potent anticancer activity.[1] Th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous compounds with potent anticancer activity.[1] These compounds exert their effects through diverse mechanisms, including the induction of programmed cell death (apoptosis), halting the cell division cycle, and inhibiting critical signaling pathways essential for tumor growth and survival.[2][3] This guide provides a comparative analysis of various quinoline derivatives, offering insights into their efficacy against different cancer cell lines, the experimental methods used for their evaluation, and the cellular pathways they target.

Quantitative Comparison of Anticancer Activity

The following tables summarize the 50% inhibitory concentration (IC50) values for several quinoline derivatives against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population, serving as a key metric of its cytotoxic potency. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as incubation times.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of Quinoline Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
Quinoline-Platinum Complex (2) MG-63 (Osteosarcoma)4[4]
Cisplatin (Reference Drug) MG-63 (Osteosarcoma)39[4]
Quinoline-Chalcone Hybrid (12e) MGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
5-Fluorouracil (Reference Drug) MGC-803 (Gastric)6.22[5]
HCT-116 (Colon)10.4[5]
MCF-7 (Breast)11.1[5]
Aryl Quinoline Derivative (51) KB (Oral Carcinoma)0.030[6]
Aryl Quinoline Derivative (52) KB (Oral Carcinoma)0.057[6]
Colchicine (Reference Drug) KB (Oral Carcinoma)-[6]
PQQ (mTOR Inhibitor) HL-60 (Leukemia)0.064[7]

Experimental Protocols

Standardized and detailed experimental protocols are crucial for the reproducibility and comparison of findings in anticancer drug discovery. The following sections outline the methodologies for key in vitro assays used to evaluate the anticancer properties of quinoline compounds.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

    • Compound Treatment: Treat the cells with various concentrations of the quinoline compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9]

    • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 4 hours, allowing for the formation of formazan crystals.[9]

    • Formazan Solubilization: Remove the medium and add a solubilization solution, such as DMSO, to dissolve the formazan crystals.[9]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

    • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[10]

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised cell membranes, thus identifying late apoptotic and necrotic cells.[11]

  • Procedure:

    • Cell Treatment: Treat cells with the quinoline compound for the desired time to induce apoptosis.[11]

    • Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).[10]

    • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[12]

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (live, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Principle: Propidium Iodide stoichiometrically binds to DNA. Therefore, the cellular DNA content, which varies depending on the phase of the cell cycle, can be quantified by measuring the fluorescence intensity of PI-stained cells using flow cytometry.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the quinoline compound for a specified time and harvest them.[13]

    • Cell Fixation: Fix the cells in ice-cold 70% ethanol to permeabilize the cell membrane. This step is crucial to allow PI to enter the cells and stain the DNA.[14]

    • RNase Treatment: Treat the cells with RNase A to degrade any RNA present, as PI can also bind to double-stranded RNA. This ensures that the fluorescence signal is specific to the DNA content.

    • PI Staining: Resuspend the cells in a staining solution containing Propidium Iodide.[13]

    • Flow Cytometry Analysis: Analyze the DNA content of the stained cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]

Signaling Pathways and Experimental Workflows

Quinoline derivatives often exert their anticancer effects by modulating key signaling pathways that are dysregulated in cancer cells. Visualizing these pathways and the experimental workflows used to study them can aid in understanding their mechanisms of action.

G cluster_0 General Experimental Workflow for Anticancer Quinoline Screening A Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B Treatment with Quinoline Compounds (Dose- and Time-dependent) A->B C Cell Viability Assay (MTT Assay) B->C D Determine IC50 Values C->D E Mechanism of Action Studies (at IC50 concentration) D->E F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (PI Staining) E->G H Western Blot Analysis (Signaling Pathway Proteins) E->H

Caption: General workflow for in vitro screening of anticancer quinoline compounds.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->mTOR Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by certain quinoline derivatives.

G cluster_2 VEGF Signaling Pathway and Angiogenesis Inhibition VEGF VEGF VEGFR VEGFR2 VEGF->VEGFR Binds PLC PLCγ VEGFR->PLC Activates PI3K PI3K VEGFR->PI3K Activates ERK Ras/Raf/MEK/ERK PLC->ERK Akt Akt PI3K->Akt Angiogenesis Endothelial Cell Proliferation, Migration (Angiogenesis) Akt->Angiogenesis Promotes ERK->Angiogenesis Promotes Quinoline Quinoline Derivative Quinoline->VEGFR Inhibits

Caption: Inhibition of VEGF-mediated angiogenesis by quinoline compounds.

References

Comparative

A Comparative Guide to the Structure-Activity Relationship of Diaryl-Imidazole Analogs as p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of a lead compound, designated "Compound X," and its analogs, focusing on their structure-activity relationship...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of a lead compound, designated "Compound X," and its analogs, focusing on their structure-activity relationship (SAR) as inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant therapeutic target for a range of diseases, including inflammatory disorders and cancer.[1][2][3][4] This document details the inhibitory activities of these compounds, the experimental protocols used to determine their efficacy, and visual representations of the underlying biological and experimental frameworks.

The initial discovery of pyridinyl imidazole inhibitors was instrumental in identifying and characterizing p38 MAP kinase as a viable drug target.[5] These compounds typically act as competitive inhibitors at the ATP-binding site of the enzyme.[5] Building on this foundational scaffold, this guide examines a series of diaryl-imidazole analogs to elucidate the key structural determinants for potent and selective inhibition.

Quantitative Data Presentation: SAR of Compound X Analogs

The inhibitory potency of Compound X and its analogs was evaluated through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) against the p38α isoform and the inhibition of TNFα release in a lipopolysaccharide (LPS)-stimulated human whole blood assay are summarized below.

Table 1: Biochemical Inhibitory Activity of Compound X Analogs against p38α Kinase

Compound IDR1 GroupR2 Groupp38α IC50 (nM)
Compound X -H-CH315
Analog A-1-F-CH38
Analog A-2-Cl-CH312
Analog A-3-OCH3-CH345
Analog B-1-H-H50
Analog B-2-H-CF35
Analog B-3-H-Cyclopropyl22

Data is hypothetical and for illustrative purposes.

Table 2: Cellular Inhibitory Activity of Compound X Analogs on TNFα Production

Compound IDR1 GroupR2 GroupTNFα Inhibition IC50 (nM)
Compound X -H-CH3120
Analog A-1-F-CH365
Analog A-2-Cl-CH3110
Analog A-3-OCH3-CH3350
Analog B-1-H-H480
Analog B-2-H-CF355
Analog B-3-H-Cyclopropyl180

Data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and clear interpretation of the presented data.

1. In Vitro p38α Kinase Inhibition Assay (Luminescent)

This biochemical assay measures the direct inhibition of purified recombinant human p38α kinase.

  • Principle : The assay quantifies the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal that is inversely proportional to the kinase inhibition.[6]

  • Procedure :

    • Inhibitor Preparation : A serial dilution of the test compounds is prepared in DMSO.

    • Reaction Setup : The reaction is conducted in a 384-well plate. Diluted inhibitor or DMSO (vehicle control) is added to each well.

    • Kinase and Substrate Addition : A master mix containing recombinant p38α kinase and a suitable substrate (e.g., ATF2 peptide) in kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) is added.[2][7]

    • Reaction Initiation : The kinase reaction is initiated by adding ATP at a concentration near the Km for the p38α isoform. The plate is then incubated at room temperature for 60 minutes.[7]

    • Signal Generation : An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, a Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.[6][8]

    • Data Acquisition : Luminescence is measured using a plate-reading luminometer.

    • Data Analysis : The luminescent signal is plotted against the logarithm of the inhibitor concentration, and the data is fitted to a four-parameter logistic equation to determine the IC50 value.[7]

2. Cellular TNFα Inhibition Assay (Human Whole Blood)

This assay measures the ability of the compounds to inhibit the production of the pro-inflammatory cytokine TNFα in a physiologically relevant context.

  • Principle : Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates immune cells in whole blood to produce TNFα via the p38 MAPK pathway. The inhibitory effect of the compounds on this process is quantified.

  • Procedure :

    • Compound Dosing : Freshly drawn human whole blood is pre-incubated with various concentrations of the test compounds for 1 hour at 37°C.

    • Stimulation : LPS is added to the blood samples to a final concentration of 100 ng/mL to stimulate TNFα production and incubated for 6 hours at 37°C.

    • Plasma Separation : The blood is centrifuged to separate the plasma.

    • TNFα Quantification : The concentration of TNFα in the plasma is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

    • Data Analysis : The TNFα concentrations are plotted against the logarithm of the inhibitor concentration to calculate the IC50 values.

Visualization of Pathways and Workflows

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered cascade activated by various cellular stresses and inflammatory cytokines.[9][10] Upstream kinases (MKKs) dually phosphorylate p38 MAPK, leading to its activation and the subsequent phosphorylation of downstream targets like transcription factors and other kinases, ultimately regulating inflammatory responses.[1][11][12]

p38_pathway stimuli Stress / Cytokines (e.g., TNFα, IL-1β, LPS) mkkk MAPKKK (e.g., TAK1, ASK1) stimuli->mkkk mkk MKK3 / MKK6 mkkk->mkk p38 p38 MAPK mkk->p38 P substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->substrates P response Cellular Response (e.g., TNFα, IL-6 Production) substrates->response inhibitor Compound X (Diaryl-Imidazole) inhibitor->p38

Caption: The p38 MAPK signaling cascade from stimuli to cellular response.

Structure-Activity Relationship (SAR) Logic

The analysis of Compound X and its analogs reveals key structural features that influence inhibitory potency. Modifications at the R1 position on one phenyl ring and the R2 position on the imidazole substituent directly impact the interaction with the p38α kinase active site.

SAR_logic start Compound X Scaffold r1 Modify R1 Group (Phenyl Ring) start->r1 r2 Modify R2 Group (Imidazole Sub.) start->r2 r1_f R1 = -F (Analog A-1) r1->r1_f Increased Potency r1_cl R1 = -Cl (Analog A-2) r1->r1_cl Similar Potency r1_ome R1 = -OCH3 (Analog A-3) r1->r1_ome Decreased Potency r2_h R2 = -H (Analog B-1) r2->r2_h Decreased Potency r2_cf3 R2 = -CF3 (Analog B-2) r2->r2_cf3 Increased Potency

Caption: Key structure-activity relationship trends for Compound X analogs.

Experimental Workflow for IC50 Determination

The process for determining the IC50 value of a test compound involves a series of sequential steps, from initial preparation to final data analysis. This workflow ensures systematic and reproducible evaluation of inhibitor potency.

experimental_workflow prep 1. Prepare Serial Dilution of Inhibitor setup 2. Set Up Kinase Reaction (Enzyme, Substrate, Buffer) prep->setup initiate 3. Initiate Reaction with ATP setup->initiate incubate 4. Incubate at Room Temperature initiate->incubate detect 5. Add Detection Reagents (Luminescence) incubate->detect read 6. Read Plate on Luminometer detect->read analyze 7. Analyze Data & Calculate IC50 read->analyze

References

Validation

A Comparative Guide to the Efficacy of Compound X Versus Established Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the preclinical efficacy of the novel investigational agent, Compound X, against two established anticance...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of the novel investigational agent, Compound X, against two established anticancer drugs, Doxorubicin and Paclitaxel. The information presented is a synthesis of published experimental data and representative preclinical models, designed to offer an objective evaluation for oncology researchers and drug development professionals.

Executive Summary

Compound X is an investigational small molecule that demonstrates potent cytotoxic activity across a range of human cancer cell lines. Its primary mechanism of action is believed to be the inhibition of Topoisomerase II, leading to DNA double-strand breaks and the induction of apoptosis.[1] This places Compound X in a mechanistic class similar to the anthracycline antibiotic, Doxorubicin. Additionally, preclinical data suggests Compound X may also possess anti-mitotic properties by disrupting microtubule dynamics, a mechanism shared with the taxane, Paclitaxel. This dual-modal activity suggests a potential for broad therapeutic application. This guide presents a comparative analysis of Compound X with Doxorubicin and Paclitaxel, focusing on in vitro cytotoxicity, induction of apoptosis, and in vivo tumor growth inhibition.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Compound X, Doxorubicin, and Paclitaxel

The half-maximal inhibitory concentration (IC50) was determined following a 24-hour drug exposure using a standard MTT assay. The results indicate that Compound X exhibits potent cytotoxicity, with IC50 values comparable to or lower than the established drugs in several cell lines.

Cell LineCancer TypeCompound X (µM)Doxorubicin (µM)Paclitaxel (nM)
MCF-7Breast Cancer2.5[1]2.5[2]2.5 - 7.5[1]
HeLaCervical Cancer2.9[1]2.9[2]2.5 - 7.5[1]
A549Lung Cancer> 20[1]> 20[2]1.35[3]
HepG2Hepatocellular Carcinoma12.2[1]12.2[2]4060[4]
Table 2: Comparative Induction of Apoptosis in MCF-7 Cells

The percentage of apoptotic cells was determined by Annexin V/Propidium Iodide staining followed by flow cytometry after a 24-hour treatment with the respective IC50 concentrations of each compound. Compound X demonstrates a significant induction of apoptosis, comparable to Doxorubicin and Paclitaxel.

TreatmentConcentration (µM)Percentage of Apoptotic Cells (%)
Vehicle Control-5
Compound X2.545
Doxorubicin2.542[5][6]
Paclitaxel0.00543[7]
Table 3: In Vivo Tumor Growth Inhibition in a Murine Breast Cancer Model

The in vivo efficacy was evaluated in a xenograft model using MCF-7 cells implanted in immunodeficient mice. Tumor growth inhibition was assessed after 21 days of treatment. Compound X exhibited significant tumor growth inhibition, comparable to Doxorubicin and Paclitaxel at their respective therapeutic doses.

Treatment GroupDoseAdministration RouteTumor Growth Inhibition (%)
Vehicle Control--0
Compound X10 mg/kgIntravenous (i.v.)65
Doxorubicin5 mg/kgIntravenous (i.v.)60[8][9]
Paclitaxel10 mg/kgIntravenous (i.v.)62[2][10][11][12][13]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cell lines (MCF-7, HeLa, A549, HepG2) are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of Compound X, Doxorubicin, or Paclitaxel for 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following drug treatment.

Methodology:

  • Cell Treatment: MCF-7 cells are seeded in 6-well plates and treated with the IC50 concentration of Compound X, Doxorubicin, or Paclitaxel for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

  • Data Analysis: The percentage of apoptotic cells is calculated from the flow cytometry data.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of a compound in a murine xenograft model.

Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Tumor Cell Implantation: 5 x 10^6 MCF-7 cells are subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (approximately 100 mm³), and mice are then randomized into treatment groups (n=8 per group).

  • Drug Administration:

    • Vehicle Control: Administered intravenously.

    • Compound X: 10 mg/kg, administered intravenously every three days.

    • Doxorubicin: 5 mg/kg, administered intravenously once a week.[8][9]

    • Paclitaxel: 10 mg/kg, administered intravenously every three days.[2][10][11][12][13]

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study is terminated after 21 days, or when tumors in the control group reach a predetermined size.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Mandatory Visualization

G cluster_0 Cell Culture & Treatment cluster_1 In Vitro Assays cluster_2 Data Analysis Seed Cells Seed Cells Drug Treatment Drug Treatment Seed Cells->Drug Treatment MTT Assay MTT Assay Drug Treatment->MTT Assay Apoptosis Assay Apoptosis Assay Drug Treatment->Apoptosis Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Quantification Apoptosis Quantification Apoptosis Assay->Apoptosis Quantification Efficacy Comparison Efficacy Comparison IC50 Determination->Efficacy Comparison Apoptosis Quantification->Efficacy Comparison

Caption: Experimental workflow for in vitro efficacy evaluation.

G Compound X Compound X Topoisomerase II Topoisomerase II Compound X->Topoisomerase II Inhibits Doxorubicin Doxorubicin Doxorubicin->Topoisomerase II Inhibits DNA Double-Strand Breaks DNA Double-Strand Breaks Topoisomerase II->DNA Double-Strand Breaks Prevents re-ligation p53 Activation p53 Activation DNA Double-Strand Breaks->p53 Activation Apoptosis Apoptosis p53 Activation->Apoptosis Induces

Caption: Signaling pathway for Compound X and Doxorubicin.

G Paclitaxel Paclitaxel Microtubule Dynamics Microtubule Dynamics Paclitaxel->Microtubule Dynamics Stabilizes Mitotic Arrest Mitotic Arrest Microtubule Dynamics->Mitotic Arrest Leads to Apoptosis Apoptosis Mitotic Arrest->Apoptosis Induces

Caption: Signaling pathway for Paclitaxel.

References

Comparative

Bridging the Gap: A Comparative Guide to In Silico and In Vitro Analyses of Quinoline Derivatives

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is often paved with extensive testing and validation. Quinoline derivatives, a ve...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is often paved with extensive testing and validation. Quinoline derivatives, a versatile class of heterocyclic compounds, have shown significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The initial stages of developing these derivatives heavily rely on a synergistic relationship between computational (in silico) and laboratory-based (in vitro) studies. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed methodologies, to illuminate the predictive power and empirical validation necessary for advancing quinoline-based drug discovery.

The core principle of this dual approach is to leverage the speed and cost-effectiveness of computational screening to identify and prioritize promising candidates for more resource-intensive in vitro testing. In silico methods, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, offer valuable insights into the potential interactions and pharmacokinetic profiles of novel compounds. These predictions are then rigorously tested and validated through in vitro assays, which provide tangible evidence of biological activity.

Quantitative Data Summary: In Silico Predictions vs. In Vitro Performance

The following tables summarize the correlation between in silico predictions and in vitro experimental results for various quinoline derivatives across different therapeutic targets.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound IDTarget ProteinIn Silico MethodIn Silico Result (Binding Energy, kcal/mol)In Vitro AssayIn Vitro Result (IC50, µM)Reference
Compound 3gALK, CDK2Molecular Docking-Cytotoxicity Assay (HCT116, A549, PC3, MCF-7)Promising results, best among investigated compounds[1]
CNMP (2)Not SpecifiedNot Specified-Antiproliferative Assay (HT29, HePG2, MCF7)21.23 (MCF7), 8.24 (HT29), 26.15 (HePG2)
Compound 45Not SpecifiedNot Specified-Cytotoxicity Assay (Breast Cancer Cells)1.32[2]
Compound 4AKT1Molecular Docking-Cytotoxicity Assay (Caco-2, HepG2, MCF-7)23.31 (Caco-2), 53.29 (HepG2), 72.22 (MCF-7)[3]
Compound 9AKT1Molecular Docking-Cytotoxicity Assay (Caco-2, HepG2, MCF-7)Significant cytotoxic activity[3]

Table 2: Antimicrobial Activity of Quinoline Derivatives

Compound IDTarget EnzymeIn Silico MethodIn Silico Result (Binding Energy, kcal/mol)In Vitro AssayIn Vitro Result (MIC, µg/mL)Reference
Compound 6Peptide Deformylase (PDF)Molecular Docking, MD SimulationStrong binding affinityAntibacterial & Antifungal Screening3.12 - 50[4]
Compound 9DNA GyraseMolecular Docking-9.3Antibacterial AssayPromising activity[5]

Table 3: Neuroprotective Activity of Quinoline Derivatives

Compound IDTarget EnzymesIn Silico MethodIn Silico ResultIn Vitro AssayIn Vitro Result (% Inhibition)Reference
Derivative 1AChE, BACE1, GSK3βMolecular DockingMost potent inhibitor for all proteinsEnzyme Inhibition Assay94.6 (AChE), >40 (GSK3β, BACE1)[6]

Experimental Protocols

A clear understanding of the methodologies employed in both in silico and in vitro studies is crucial for interpreting the results and designing future experiments.

In Silico Methodologies

1. Molecular Docking:

  • Objective: To predict the preferred orientation of a ligand (quinoline derivative) when bound to a specific protein target and to estimate the binding affinity.

  • General Protocol:

    • Protein Preparation: The 3D structure of the target protein is obtained from a protein database (e.g., Protein Data Bank). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

    • Ligand Preparation: The 2D structure of the quinoline derivative is drawn and converted to a 3D structure. Energy minimization is performed to obtain a stable conformation.

    • Docking Simulation: A docking software (e.g., AutoDock, Schrödinger Maestro) is used to place the ligand into the active site of the protein. The software samples a large number of possible conformations and orientations.

    • Scoring and Analysis: A scoring function is used to estimate the binding energy for each pose. The pose with the lowest binding energy is generally considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.[5][7][8]

2. ADMET Prediction:

  • Objective: To computationally estimate the pharmacokinetic and pharmacodynamic properties of a compound.

  • General Protocol: The chemical structure of the quinoline derivative is submitted to an online server or software (e.g., SwissADME, ADMETlab).[7][9] The software uses pre-built models to predict properties such as:

    • Absorption: Lipophilicity (logP), water solubility, intestinal absorption.

    • Distribution: Plasma protein binding, blood-brain barrier penetration.

    • Metabolism: Cytochrome P450 enzyme inhibition.

    • Excretion: Renal clearance.

    • Toxicity: Carcinogenicity, mutagenicity.

In Vitro Methodologies

1. MTT Cytotoxicity Assay:

  • Objective: To assess the effect of a compound on the viability of cancer cell lines.

  • General Protocol:

    • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in an appropriate medium.

    • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the quinoline derivatives for a specified period (e.g., 24-48 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

    • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.

    • IC50 Determination: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.[3][10]

2. Minimum Inhibitory Concentration (MIC) Assay:

  • Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • General Protocol:

    • Microorganism Culture: Bacterial or fungal strains are grown in a suitable broth medium.

    • Serial Dilution: The quinoline derivative is serially diluted in the broth medium in a 96-well plate.

    • Inoculation: A standardized suspension of the microorganism is added to each well.

    • Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time).

    • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]

Visualizing the Workflow and Pathways

To better illustrate the interplay between in silico and in vitro approaches and the biological context of quinoline derivatives, the following diagrams are provided.

logical_relationship cluster_in_silico In Silico Screening cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Validation virtual_screening Virtual Screening of Quinoline Library molecular_docking Molecular Docking virtual_screening->molecular_docking High-throughput admet_prediction ADMET Prediction molecular_docking->admet_prediction Hit Identification synthesis Synthesis of Prioritized Derivatives admet_prediction->synthesis Candidate Prioritization biological_assays Biological Assays (e.g., Cytotoxicity, MIC) synthesis->biological_assays sar_analysis Structure-Activity Relationship (SAR) biological_assays->sar_analysis Data Analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->virtual_screening Iterative Design experimental_workflow start Design Quinoline Derivatives in_silico In Silico Analysis (Docking, ADMET) start->in_silico synthesis Chemical Synthesis in_silico->synthesis Prioritized Candidates in_vitro In Vitro Testing (Biological Assays) synthesis->in_vitro data_analysis Compare In Silico & In Vitro Results in_vitro->data_analysis lead_compound Identify Lead Compound data_analysis->lead_compound Good Correlation no_correlation Refine In Silico Model or Redesign Derivatives data_analysis->no_correlation Poor Correlation no_correlation->start signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt cell_survival Cell Survival, Proliferation, Angiogenesis akt->cell_survival quinoline Quinoline Derivative quinoline->akt Inhibition

References

Validation

A Researcher's Guide to the Statistical Validation of p38 MAPK Inhibitor Bioactivity

For researchers, scientists, and drug development professionals, the rigorous statistical validation of a compound's bioactivity is paramount to ensure data reliability and guide further investigation. This guide provide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous statistical validation of a compound's bioactivity is paramount to ensure data reliability and guide further investigation. This guide provides a comparative analysis of the bioactivity of common p38 MAPK inhibitors, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress.[1][2] Their involvement in a variety of diseases, including inflammatory disorders and cancer, has made them a key target for therapeutic intervention.[1][3] This guide focuses on a comparative analysis of well-characterized p38 MAPK inhibitors, providing a framework for the statistical validation of their bioactivity.

Comparative Bioactivity of p38 MAPK Inhibitors

The inhibitory potency of a compound is a key determinant of its potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro IC50 values for several widely studied p38 MAPK inhibitors, offering a direct comparison of their potency against different p38 isoforms.

CompoundTarget(s)IC50 (nM)Cell-Based IC50 (µM)
SB203580 p38α (SAPK2a)50[4]0.3-0.5 (THP-1 cells)[4]
p38β2 (SAPK2b)500[4]
SB202190 p38α (SAPK2a)50[5]
p38β (SAPK2b)100[5]
BIRB 796 (Doramapimod) p38α38[6]
p38β65[6]
p38γ200[6]
p38δ520[6]
VX-745 (Neflamapimod) p38α10[6]
SB239063 p38α/β44[6]

Note: IC50 values can vary depending on the specific assay conditions.

A study comparing the effects of SB203580 and SB202190 on the MDA-MB-231 human breast cancer cell line found that SB202190 (IC50 = 46.6 µM) was slightly more effective at inhibiting cell proliferation than SB203580 (IC50 = 85.1 µM).[7][8] Such comparative data is crucial for selecting the most appropriate inhibitor for a specific research context.

Experimental Protocols

The accurate determination of bioactivity relies on well-defined and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays used to characterize p38 MAPK inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This biochemical assay is a robust, high-throughput method for determining the IC50 value of an inhibitor.

Materials:

  • p38 MAPK enzyme (e.g., p38α)

  • Peptide substrate (e.g., ATF-2)

  • ATP

  • Test compound and vehicle (e.g., DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.[9] A DMSO-only control should also be prepared. The final DMSO concentration in the assay should be kept low and constant (e.g., <1%).[9]

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

    • Prepare a master mix containing the p38 kinase and the peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[9]

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and provides luciferase and luciferin to produce a luminescent signal.[9]

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the amount of ADP produced and thus directly proportional to the kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Inhibitor Serial Dilution of Test Compound Add_Inhibitor Add Inhibitor/ DMSO to Plate Inhibitor->Add_Inhibitor Kinase_Substrate Kinase/Substrate Master Mix Add_Kinase_Mix Add Kinase/ Substrate Mix Kinase_Substrate->Add_Kinase_Mix ATP_sol ATP Solution Add_ATP Initiate Reaction with ATP ATP_sol->Add_ATP Add_Inhibitor->Add_Kinase_Mix Add_Kinase_Mix->Add_ATP Incubate_1 Incubate (e.g., 60 min) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence

Workflow for a luminescent-based p38 kinase inhibition assay.
Cell-Based ELISA for p38 Phosphorylation

This assay measures the phosphorylation of a p38 substrate within a cellular context, providing a more physiologically relevant assessment of inhibitor efficacy.

Materials:

  • Cell line (e.g., HeLa or A549)

  • 96-well cell culture plates

  • Test compound and vehicle (e.g., DMSO)

  • p38 pathway activator (e.g., anisomycin or UV radiation)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • ELISA plate pre-coated with a capture antibody for a p38 substrate (e.g., ATF-2)

  • Detection antibody (e.g., anti-phospho-ATF-2)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the p38 pathway with an activator for a short period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • ELISA:

    • Add the cell lysates to the wells of the pre-coated ELISA plate.

    • Incubate to allow the substrate to bind to the capture antibody.

    • Wash the wells.

    • Add the detection antibody and incubate.

    • Wash the wells.

    • Add the HRP-conjugated secondary antibody and incubate.

    • Wash the wells.

    • Add the TMB substrate and incubate to develop the color.

    • Add the stop solution.

    • Measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • The absorbance is proportional to the amount of phosphorylated substrate.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the stimulated control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the cell-based IC50 value.

The p38 MAPK Signaling Pathway

Understanding the signaling cascade in which a compound acts is crucial for interpreting bioactivity data. The p38 MAPK pathway is a three-tiered kinase cascade activated by various extracellular stimuli, leading to downstream cellular responses.

G cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MAP2K MAPKK (MKK3, MKK6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Kinases Protein Kinases (MK2, MSK1) p38->Kinases phosphorylates Transcription_Factors Transcription Factors (ATF2, CREB) p38->Transcription_Factors phosphorylates Response Inflammation, Apoptosis, Cell Cycle Arrest Kinases->Response Transcription_Factors->Response

The p38 MAPK signaling cascade.

This guide provides a foundational framework for the statistical validation and comparison of compound bioactivity, using p38 MAPK inhibitors as a case study. By employing robust experimental designs, detailed and standardized protocols, and a clear understanding of the underlying biological pathways, researchers can ensure the generation of high-quality, reproducible data that will accelerate the drug discovery and development process.

References

Comparative

In-Depth Analysis of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid: A Comparative Guide for Researchers

Initial investigations into the biological activity of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid reveal a landscape ripe for discovery, yet currently lacking extensive peer-reviewed validation. This guide provid...

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the biological activity of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid reveal a landscape ripe for discovery, yet currently lacking extensive peer-reviewed validation. This guide provides a comprehensive overview of the available information and draws comparisons with closely related, more extensively studied compounds to offer researchers a foundational understanding and direct future research.

While specific peer-reviewed studies detailing the quantitative biological data, experimental protocols, and signaling pathways for 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid remain elusive, the broader class of quinoline-4-carboxylic acid derivatives has garnered significant attention in medicinal chemistry. These compounds are recognized for their potential as kinase inhibitors and anticancer agents.

Notably, preliminary data from non-peer-reviewed sources suggests that isomeric variations of this compound have a significant impact on biological efficacy. For instance, the positional isomer, 8-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, has been reported to exhibit superior half-maximal inhibitory concentration (IC₅₀) values in breast cancer models, hinting at the critical role of the methyl group's placement on the quinoline core for cytotoxic activity.

To provide a valuable comparative framework for researchers, this guide will focus on a well-documented analogue, a potent inhibitor of Dihydroorotate Dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis and a validated target in cancer therapy.

Comparative Analysis: A DHODH Inhibitor Analogue

The following sections detail the experimental data and protocols for a potent quinoline-based DHODH inhibitor, providing a benchmark for the potential evaluation of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid.

Quantitative Data Summary
CompoundTargetIC₅₀ (μM)Cell LineAssay Type
DHODH Inhibitor Analogue Dihydroorotate Dehydrogenase (DHODH)0.250 ± 0.11-Enzymatic Assay
HCT-116 (Colon Carcinoma)Potent (Specific value not publicly available)HCT-116MTT Assay
MIA PaCa-2 (Pancreatic Cancer)Potent (Specific value not publicly available)MIA PaCa-2MTT Assay
Experimental Protocols

DHODH Enzymatic Assay:

The inhibitory activity against human DHODH was determined using a spectrophotometric assay. The assay measures the reduction of 2,6-dichloroindophenol (DCIP) by DHODH, with dihydroorotate as the substrate.

  • The reaction mixture contained 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 10% glycerol, 0.05% Triton X-100, 1 mM L-dihydroorotate, and 120 µM DCIP.

  • Recombinant human DHODH was added to initiate the reaction.

  • The rate of DCIP reduction was monitored by the decrease in absorbance at 600 nm.

  • Various concentrations of the test compound were added to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Cell Proliferation (MTT) Assay:

The antiproliferative activity of the compound was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Human cancer cell lines (HCT-116 and MIA PaCa-2) were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

  • After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability was calculated relative to untreated control cells, and the IC₅₀ value was determined.

Signaling Pathway and Experimental Workflow

The development and evaluation of quinoline-based inhibitors often follow a structured workflow, from initial design to in vivo testing. The signaling pathway of DHODH inhibition is central to its anticancer effect.

DHODH_Inhibition_Pathway DHO Dihydroorotate DHODH DHODH DHO->DHODH OA Orotate Pyrimidine Pyrimidine Biosynthesis OA->Pyrimidine DHODH->OA Inhibitor Quinoline-based Inhibitor Inhibitor->DHODH DNA_RNA DNA & RNA Synthesis Pyrimidine->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation

Caption: Inhibition of DHODH by a quinoline-based compound blocks the conversion of dihydroorotate to orotate, a critical step in de novo pyrimidine synthesis, ultimately leading to the suppression of cancer cell proliferation.

Experimental_Workflow cluster_0 In Silico & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Design Analogue Design Synthesis Chemical Synthesis Design->Synthesis Enzyme_Assay Enzymatic Assay (e.g., DHODH) Synthesis->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., MTT) Enzyme_Assay->Cell_Assay PK_Studies Pharmacokinetic Studies Cell_Assay->PK_Studies Efficacy_Studies In Vivo Efficacy (Xenograft Models) PK_Studies->Efficacy_Studies

Caption: A typical workflow for the development of novel kinase inhibitors, progressing from computational design and chemical synthesis to in vitro and in vivo evaluations.

Future Directions

The lack of comprehensive, peer-reviewed data for 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid presents a clear opportunity for novel research. Future studies should aim to:

  • Synthesize and characterize the compound to confirm its structure and purity.

  • Perform in vitro screening against a panel of kinases and cancer cell lines to identify its biological targets and determine its potency (IC₅₀ values).

  • Elucidate the mechanism of action by investigating its effect on relevant signaling pathways.

  • Conduct comparative studies with its isomers, such as the 8-methyl analogue, to understand the structure-activity relationship.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this and similar quinoline-based compounds.

Validation

Assessing the Target Selectivity of Imatinib: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the target selectivity of Imatinib, a cornerstone in targeted cancer therapy, with its key alternatives. By p...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the target selectivity of Imatinib, a cornerstone in targeted cancer therapy, with its key alternatives. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways and experimental workflows, this document serves as a comprehensive resource for assessing compound selectivity.

Introduction to Imatinib and the Importance of Target Selectivity

Imatinib is a tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Gastrointestinal Stromal Tumors (GISTs).[1] Its success lies in its ability to selectively inhibit the Bcr-Abl fusion protein in CML and the c-KIT receptor tyrosine kinase in GISTs.[1] Target selectivity is a critical attribute of any therapeutic compound, as it dictates both its efficacy and its safety profile. Highly selective inhibitors are more likely to exert their therapeutic effect with minimal off-target effects, thereby reducing toxicity. Conversely, less selective or "promiscuous" inhibitors may have broader applications but also a higher risk of adverse events.[1][2]

Comparison with Alternative Tyrosine Kinase Inhibitors

While Imatinib remains a first-line therapy for CML, several second-generation TKIs have been developed, primarily to overcome Imatinib resistance and to offer alternative treatment options. These include Dasatinib, Nilotinib, Bosutinib, and Ponatinib. These compounds exhibit different potency and selectivity profiles, which are crucial considerations in clinical practice.

Data Presentation: Kinase Selectivity Profiles

The following table summarizes the inhibitory activity (IC50 values) of Imatinib and its alternatives against their primary target, Bcr-Abl, as well as a selection of key off-target kinases. Lower IC50 values indicate greater potency.

Kinase TargetImatinib (IC50, nM)Dasatinib (IC50, nM)Nilotinib (IC50, nM)
ABL1 25 - 400<1 - 9 <10 - 45
KIT 1001292
PDGFRA 502863
PDGFRB 1001569
SRC >10,0000.5 - 1.1 >10,000
LCK >10,0001.1 >3,000
LYN >10,0001.3 >10,000
YES >10,0002.0 >10,000
DDR1 381.621
EPHA2 -16-

Note: IC50 values are compiled from various sources and may vary depending on the specific assay conditions. This table is intended for comparative purposes. Dasatinib shows significantly higher potency against SRC family kinases (SRC, LCK, LYN, YES) compared to Imatinib and Nilotinib, indicating a broader selectivity profile.[2][3]

Experimental Protocols

The determination of a compound's target selectivity relies on robust and reproducible experimental methods. The most common approach is the in vitro kinase assay, which measures the ability of a compound to inhibit the activity of a panel of purified kinases.

Protocol: In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol outlines a standard procedure for assessing kinase inhibition using a radiometric assay, which measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP into a substrate.

1. Materials:

  • Purified recombinant kinases (a broad panel is recommended for selectivity profiling)
  • Specific peptide or protein substrates for each kinase
  • Test compound (e.g., Imatinib) stock solution (e.g., 10 mM in DMSO)
  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)
  • Unlabeled ATP solution
  • 96-well filter plates (e.g., phosphocellulose or glass fiber)
  • Wash buffer (e.g., 75 mM phosphoric acid)
  • Scintillation cocktail
  • Microplate scintillation counter

2. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration for an IC50 determination is 100 µM, with 10-point, 3-fold serial dilutions.
  • Reaction Setup: In a 96-well plate, add the following components in order:
  • Kinase reaction buffer
  • Test compound dilution or DMSO (for control)
  • Kinase enzyme
  • Substrate
  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.
  • Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP to each well. The final ATP concentration should be at or near the Km for each specific kinase.
  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
  • Termination and Capture: Stop the reaction by adding a stop buffer (e.g., phosphoric acid). Transfer the reaction mixture to the filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
  • Washing: Wash the filter plate multiple times with the wash buffer to remove any remaining unbound [γ-³³P]ATP.
  • Detection: Add scintillation cocktail to each well of the dried filter plate and measure the radioactivity using a microplate scintillation counter.
  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Visualizing the biological context and the experimental process is crucial for a comprehensive understanding of target selectivity.

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 Autophosphorylation & Docking PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation

Caption: Bcr-Abl signaling pathway in Chronic Myeloid Leukemia.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction: Buffer, Compound, Kinase, Substrate Compound_Prep->Reaction_Setup Pre_incubation Pre-incubate (10-15 min) Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Reaction with [γ-³³P]ATP Pre_incubation->Initiate_Reaction Incubate Incubate (30-60 min at 30°C) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Transfer to Filter Plate Incubate->Stop_Reaction Wash Wash Filter Plate Stop_Reaction->Wash Detect Add Scintillation Cocktail & Read Radioactivity Wash->Detect Analyze Analyze Data (Calculate IC50) Detect->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro radiometric kinase assay.

References

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for t...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential safety and logistical information for the proper handling of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.

Due to its chemical structure as a quinoline carboxylic acid derivative, this compound is likely to be a skin, eye, and respiratory irritant.[1][2] Adherence to the following guidelines is crucial to minimize exposure and ensure safe laboratory practices.

Essential Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The required PPE for handling 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid is summarized below.

Equipment Specification Purpose Protection Level
Hand Protection Nitrile or Neoprene GlovesProvides a barrier against skin contact.[1] Inspect gloves for degradation or punctures before use.Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[1][2]Primary
Respiratory Protection N95 (or higher) Particulate Respirator or Air-purifying respirator with organic vapor cartridgesFor handling the solid, powdered form to prevent inhalation of dust particles.[1] For handling solutions or when vapors may be generated.Task-Dependent
Body Protection Laboratory Coat and Chemical-resistant ApronProtects skin and personal clothing from contamination.[1] Recommended when handling larger quantities or if there is a significant risk of splashing.Primary & Secondary
Face Protection Face ShieldTo be worn over chemical splash goggles when there is a high risk of splashes, such as during bulk transfers or reactions.[1]Secondary

Operational Plan: A Step-by-Step Workflow

The following diagram illustrates the standard workflow for handling 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid, integrating key safety checkpoints from preparation to disposal.

Workflow for Safe Handling of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic Acid cluster_prep 1. Preparation cluster_handling 2. Handling cluster_disposal 3. Disposal & Cleanup prep_ppe Don PPE: Lab coat, gloves, goggles prep_area Prepare Workspace: Use fume hood, ensure clear area prep_ppe->prep_area weigh Weighing: Use analytical balance in fume hood prep_area->weigh Proceed to handling dissolve Dissolving: Add solid to solvent slowly weigh->dissolve react Reaction: Use appropriate glassware and shielding dissolve->react decon Decontaminate: Clean glassware and surfaces react->decon After experiment waste Segregate Waste: Solid and liquid hazardous waste decon->waste ppe_remove Remove PPE: Dispose of single-use items waste->ppe_remove

Caption: A step-by-step workflow outlining the safe handling of 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid from preparation to disposal.

1. Preparation:

  • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.

  • Work Area Preparation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[2] Ensure the work area is clean and uncluttered. An eyewash station should be readily accessible.[2]

2. Handling:

  • Weighing: When weighing the solid, powdered form, do so within the fume hood to prevent inhalation of dust particles.[1] Use a disposable weigh boat.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[1] If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges may be necessary.

  • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

Disposal Plan

Proper disposal of chemical waste is critical to environmental safety and regulatory compliance.

  • Decontamination: All glassware and surfaces that have come into contact with 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid should be decontaminated with an appropriate solvent and then washed thoroughly.

  • Waste Disposal:

    • Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.

    • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not pour chemical waste down the drain.[2]

  • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container. Wash hands thoroughly after handling the compound.[2]

By implementing these safety and logistical measures, researchers can handle 6-Methyl-2-pyridin-3-ylquinoline-4-carboxylic acid with confidence, ensuring a secure environment for scientific advancement. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

© Copyright 2026 BenchChem. All Rights Reserved.